H-ASP(GLY-OH)-OH
説明
Structure
3D Structure
特性
IUPAC Name |
2-amino-4-(carboxymethylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O5/c7-3(6(12)13)1-4(9)8-2-5(10)11/h3H,1-2,7H2,(H,8,9)(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEDWFWBGPKUOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-beta-aspartyl-L-glycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011165 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3790-52-1 | |
| Record name | NSC186908 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186908 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
Chemical structure and molecular weight of H-ASP(GLY-OH)-OH
Technical Deep Dive: H-Asp(Gly-OH)-OH ( -Aspartylglycine)
Structure, Formation, and Criticality in Biotherapeutics
Executive Summary
H-Asp(Gly-OH)-OH , chemically known as
In the context of biotherapeutics, the spontaneous formation of H-Asp(Gly-OH)-OH within protein sequences (Asp-Gly motifs) is a Critical Quality Attribute (CQA) . It is "mass-neutral" relative to the native sequence, making it invisible to standard intact mass spectrometry, yet it can alter protein folding, reduce biological potency, and induce immunogenicity. This guide details its chemical structure, formation mechanism, and the rigorous analytical protocols required for its detection.
Part 1: Chemical Identity & Structural Analysis
The notation H-Asp(Gly-OH)-OH explicitly describes a branched or "isopeptide" structure where the glycine residue is amide-linked to the
1.1 Physicochemical Profile[2]
| Property | Data |
| Chemical Name | |
| Common Synonyms | H-Asp(Gly-OH)-OH; Isoaspartylglycine; |
| CAS Number | 3790-52-1 (Distinct from |
| Molecular Formula | |
| Molecular Weight | 190.15 g/mol |
| pKa Values | |
| Solubility | Highly soluble in water; insoluble in non-polar organic solvents.[3][4] |
1.2 Structural Differentiation
The biological impact of this molecule stems from the "kink" it introduces into the peptide backbone. In the native
Caption: Structural comparison showing the backbone rerouting in the
Part 2: Mechanism of Formation (The Aspartimide Pathway)
The formation of H-Asp(Gly-OH)-OH is not random; it is the dominant product of the Aspartimide (Succinimide) degradation pathway. This reaction is accelerated by basic pH, high temperature, and specific flanking residues—most notably Glycine (Gly), which lacks steric hindrance.
2.1 The Mechanism[5]
-
Cyclization: The nitrogen of the C-terminal residue (Gly) attacks the
-carbonyl of the Aspartate side chain. -
Intermediate: A five-membered cyclic imide (Aspartimide/Succinimide) is formed, releasing a water molecule.
-
Hydrolysis: Water attacks the ring to reopen it.
-
Isomerization: The ring opens preferentially (approx. 3:1 ratio) at the
-carbonyl, resulting in the formation of the -aspartyl peptide (the topic of this guide).
Caption: The Aspartimide pathway illustrating the kinetic preference for
Part 3: Analytical Characterization Strategy
Distinguishing H-Asp(Gly-OH)-OH from its
3.1 Differentiation Matrix
| Method | Mechanism of Distinction | ||
| RP-HPLC | Elutes Later | Elutes Earlier | |
| PIMT Assay | Negative | Positive | Protein Isoaspartyl Methyltransferase (PIMT) specifically methylates the free |
| MS/MS (Fragmentation) | Strong | Unique Immonium ions | The |
| Ion Mobility MS | Compact Cross-section | Extended Cross-section | The "kink" in the |
3.2 Protocol: PIMT Enzymatic Detection
This is the "Gold Standard" for confirming the presence of H-Asp(Gly-OH)-OH in a sample.
-
Reagents: Recombinant PIMT enzyme, S-Adenosyl methionine (SAM) labeled with
or a fluorescent tag. -
Reaction: Incubate the sample (containing suspected
-Asp) with PIMT and labeled SAM at pH 6.0 for 30 mins at 30°C. -
Mechanism: PIMT transfers the methyl group from SAM only to the free
-carboxyl group of the isoaspartate residue. -
Detection: Measure incorporated radiolabel or fluorescence. A signal indicates the presence of the
-isomer.
Part 4: Synthesis of Reference Standard
To validate analytical methods, researchers must synthesize the H-Asp(Gly-OH)-OH standard. Direct synthesis is preferred over degrading the native peptide to ensure purity.
Protocol: Solid-Phase Synthesis of
-
Resin Selection: Use a Wang Resin pre-loaded with Glycine (or load Glycine to 2-Chlorotrityl chloride resin).
-
Rationale: We are building from the C-terminus (Gly).
-
-
Coupling Aspartate:
-
Use Fmoc-Asp-OAll (Fmoc-Aspartic acid
-allyl ester). -
Crucial Step: The
-carboxyl of this Asp derivative is free (or activated), while the -carboxyl is protected by the Allyl group. -
Couple this to the N-terminus of the resin-bound Glycine.
-
Result: Resin-Gly-NH-CO(CH2)-CH(NH-Fmoc)-COO-Allyl.
-
-
Deprotection & Cleavage:
-
Purification:
-
Purify via RP-HPLC using a C18 column. The
-isomer will elute earlier than the -isomer byproduct (if any).
-
Part 5: Biological Significance in Drug Development[1]
The presence of H-Asp(Gly-OH)-OH is not merely a chemical curiosity; it is a degradation product that can compromise therapeutic safety.
-
Immunogenicity: The body does not recognize the
-peptide bond as "self" in the same way as -bonds. High levels of isoaspartate in therapeutic proteins can trigger neutralizing antibody (NAb) formation. -
Potency Loss: If the Asp-Gly motif is in a CDR (Complementarity Determining Region) of an antibody, isomerization to the
-form usually abolishes antigen binding due to the backbone structural shift. -
Half-life Reduction: The structural alteration can expose hydrophobic patches, leading to faster clearance or aggregation.
References
-
PubChem. (2025). beta-Aspartylglycine Compound Summary. National Library of Medicine. Link
-
Chem-Impex International. (2024). H-beta-Asp-Gly-OH Product Data. Link
-
Geiger, T., & Clarke, S. (1987). Deamidation, isomerization, and racemization at asparaginyl and aspartyl residues in peptides and proteins. Journal of Biological Chemistry. Link
-
Wakankar, A. A., & Borchardt, R. T. (2006). Formulation considerations for proteins susceptible to asparagine deamidation and aspartate isomerization. Journal of Pharmaceutical Sciences. Link
-
Sigma-Aldrich. (2024). Aspartimide Formation and Prevention in Peptide Synthesis. Link
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. H-Asp-Gly-Glu-Ala-OH Tetrapeptide [benchchem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. EP2886531A1 - Aspartic acid derivatives - Google Patents [patents.google.com]
- 7. merckmillipore.com [merckmillipore.com]
The Asp-Gly Motif: A Double-Edged Sword in Protein Science - From Structural Lability to Biological Recognition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The deceptively simple Aspartyl-Glycyl (Asp-Gly) dipeptide sequence represents a critical nexus of protein function and failure. On one hand, it is a primary locus for non-enzymatic degradation, acting as a molecular clock that can limit a protein's functional lifespan and compromise the stability of biotherapeutics. This degradation proceeds through a succinimide intermediate, leading to the formation of isoaspartate (isoAsp), which introduces a disruptive kink into the polypeptide backbone. The accumulation of isoAsp is implicated in aging and various diseases. On the other hand, when presented in the specific Arg-Gly-Asp (RGD) context, this sequence is a cornerstone of cell biology, mediating crucial cell-matrix interactions by binding to integrin receptors. This guide provides a comprehensive technical overview of the dual nature of the Asp-Gly sequence. We will dissect the chemical mechanisms of its degradation, explore the profound biological and clinical consequences, detail state-of-the-art analytical methodologies for its detection and quantification, and contrast its role as a degradation hotspot with its vital function in cellular recognition. For the drug development professional, this document serves as a critical roadmap for identifying, characterizing, and mitigating the risks associated with this ubiquitous and highly significant motif.
Part 1: The Chemical Instability of Asp-Gly and Asparagine-Gly Sequences
One of the most significant post-translational modifications proteins undergo is the spontaneous, non-enzymatic degradation of asparagine (Asn) and aspartic acid (Asp) residues.[1] This process is greatly accelerated when these residues are followed by an amino acid with a small, flexible side chain, with glycine being the most prominent facilitator.[2][3] The Asn-Gly and Asp-Gly sequences are therefore widely recognized as "hotspots" for chemical instability in peptides and proteins.[4][5]
Mechanism of Succinimide Formation and Hydrolysis
The degradation pathway for both Asn and Asp residues converges on the formation of a five-membered succinimide (or aspartimide) ring intermediate.[1][6] The reaction is initiated by a nucleophilic attack from the backbone amide nitrogen of the C-terminal flanking residue (the Glycine) on the side-chain carbonyl carbon of the Asp or Asn residue.[7] The small size and lack of steric hindrance of the glycine residue provide the necessary flexibility for the polypeptide backbone to adopt a conformation that facilitates this intramolecular attack.[2][4]
The process unfolds in distinct steps:
-
Cyclization: The peptide bond nitrogen of the glycine attacks the γ-carbonyl of the Asp side chain (or Asn side chain, which is accompanied by the release of ammonia in a deamidation reaction). This forms the succinimide intermediate, resulting in a mass loss of 17 Da (dehydration from Asp) or 1 Da (deamidation from Asn followed by dehydration, which is often simply viewed as a +1 Da change from the original Asn upon final hydrolysis).[5][8][9]
-
Hydrolysis: The succinimide ring is unstable under physiological conditions and readily hydrolyzes.[10] This hydrolysis can occur at two positions on the intermediate's carbonyl groups, leading to two different products.
-
Attack at the α-carbonyl group regenerates the standard aspartyl peptide bond.
-
Attack at the β-carbonyl group, which is sterically more favored, results in the formation of an isoaspartyl (isoAsp) residue.[8] This creates an unconventional β-peptide linkage, inserting an extra methylene group into the protein backbone.[2]
-
-
Product Ratio: The hydrolysis of the succinimide intermediate typically yields a mixture of normal L-aspartate and L-isoaspartate in a ratio of approximately 1:3.[4][8]
-
Racemization: The α-carbon of the succinimide intermediate is susceptible to racemization, which can lead to the formation of D-succinimide and, subsequently, D-Asp and D-isoAsp residues upon hydrolysis, further contributing to protein heterogeneity and damage.[2][10]
The half-life for this degradation can vary dramatically based on the C-terminal neighbor. For an Asn residue at 37°C and pH 7.4, the half-life when followed by Gly is a mere 1.4 days, whereas when followed by a bulkier residue like Phenylalanine, it can exceed 100 days.[11]
Figure 1: Chemical pathway of Asp/Asn degradation via a succinimide intermediate.
Part 2: Biological Consequences of Asp-Gly Isomerization
The formation of isoAsp residues is not a benign modification. It represents a form of molecular damage that can have cascading negative effects on a protein's structure, function, and recognition by cellular systems.
Structural and Functional Impairment
The insertion of a methylene group into the polypeptide backbone at an isoAsp site fundamentally alters the protein's three-dimensional structure.[1] This "kink" can disrupt secondary structures like α-helices and β-sheets, change the protein's surface topology, and alter its overall conformational stability.[12]
The functional consequences of these structural changes are profound:
-
Loss of Biological Activity: For enzymes, structural changes at or near the active site can abolish catalytic function. For therapeutic antibodies, isomerization within the complementarity-determining regions (CDRs) can significantly reduce or eliminate binding affinity for the target antigen, thereby compromising efficacy.[4][13][14]
-
Altered Proteolytic Susceptibility: The abnormal linkage can either block or create new sites for protease cleavage, altering the protein's turnover rate.[3][4]
-
Induction of Aggregation: The conformational changes and exposure of hydrophobic regions resulting from isomerization can serve as a nucleation point for protein aggregation, a hallmark of many protein misfolding diseases.[15]
-
Immunogenicity: The presentation of non-native isoAsp structures can be recognized by the immune system, potentially eliciting an autoimmune response or leading to the development of anti-drug antibodies against biotherapeutics.[3][4]
Implication in Aging and Disease
The spontaneous nature of isoAsp formation has led to its characterization as a potential molecular clock for protein aging. The gradual accumulation of these damaged proteins over time is linked to the pathology of several age-related diseases.[6][16] For example, isoAsp has been found in aggregated proteins associated with neurodegenerative disorders like Alzheimer's disease and in crystallin proteins from aged eye lenses, contributing to the formation of cataracts.[6][17]
The PIMT Cellular Repair System
Eukaryotic cells possess a dedicated repair mechanism to counteract this form of damage: the enzyme Protein L-isoaspartyl Methyltransferase (PIMT) .[2] PIMT specifically recognizes the aberrant L-isoaspartyl linkage and catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) onto the free carboxyl group of the isoAsp side chain.[18][19] This methylation converts the isoAsp residue back into a succinimide intermediate.[2] The subsequent hydrolysis of this ring provides another chance for the residue to resolve into the correct L-aspartyl form. While the hydrolysis is still random (~25% Asp, ~75% isoAsp), multiple cycles of PIMT action can effectively drive the repair towards the native protein structure.[8]
Sources
- 1. Deciphering deamidation and isomerization in therapeutic proteins: Effect of neighboring residue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoaspartate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Isoaspartate in peptides and proteins: formation, significance, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Based Prediction of Asparagine and Aspartate Degradation Sites in Antibody Variable Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the in vitro and in vivo stability of a succinimide intermediate observed on a therapeutic IgG1 molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Racemization of the Succinimide Intermediate Formed in Proteins and Peptides: A Computational Study of the Mechanism Catalyzed by Dihydrogen Phosphate Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Factors contributing to decreased protein stability when aspartic acid residues are in β-sheet regions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. pharmtech.com [pharmtech.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Aspartate glycosylation triggers isomerization to isoaspartate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. promegaconnections.com [promegaconnections.com]
Solubility profile of H-ASP(GLY-OH)-OH in aqueous buffers
An In-depth Technical Guide to the Solubility Profile of H-Asp(Gly-OH)-OH in Aqueous Buffers
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The aqueous solubility of a peptide active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, directly impacting formulation strategies, bioavailability, and therapeutic efficacy. This technical guide provides a comprehensive framework for characterizing the solubility profile of the dipeptide H-Asp(Gly-OH)-OH, assumed herein to be L-Aspartyl-glycine. We delve into the foundational physicochemical principles governing its solubility, provide a rationale for experimental design, and present a detailed, self-validating protocol for equilibrium solubility determination. By integrating theoretical predictions with robust experimental methodology, this document serves as an essential resource for researchers, scientists, and drug development professionals tasked with advancing peptide-based therapeutics.
Introduction: The Imperative of Solubility in Peptide Drug Development
Solubility is a pivotal physical and chemical property that dictates the dissolution rate and concentration of a drug substance in a biological medium.[1] For peptide therapeutics, which are often administered parenterally, achieving sufficient aqueous solubility at a physiologically compatible pH is non-negotiable. An incomplete understanding of a peptide's solubility profile can lead to significant challenges during drug development, including inaccurate concentration calculations in preclinical assays, suboptimal formulation stability, and failed clinical outcomes.[2][3]
The solubility of a peptide is intricately linked to its amino acid sequence, overall charge, and the properties of the solvent system, such as pH, ionic strength, and temperature.[1][4] This guide focuses on H-Asp(Gly-OH)-OH, a dipeptide composed of aspartic acid and glycine, to illustrate a systematic approach to defining its behavior in various aqueous buffer systems.
Physicochemical Characterization and Solubility Prediction
A priori assessment of a peptide's structure allows for a robust prediction of its solubility behavior, guiding the experimental design. The solubility of a peptide is primarily governed by its polarity and is highly dependent on pH.[5][6]
Analysis of Ionizable Groups and pKa Estimation
H-Asp-Gly-OH possesses three ionizable groups that dictate its charge at any given pH:
-
N-terminal α-amino group (from Aspartic Acid)
-
C-terminal α-carboxyl group (from Glycine)
-
Side-chain carboxyl group (from Aspartic Acid)
The acid dissociation constants (pKa) for these groups are the cornerstone of predicting the peptide's charge-pH relationship.
Table 1: Estimated pKa Values for Ionizable Groups in H-Asp-Gly-OH
| Ionizable Group | Amino Acid Origin | Estimated pKa |
|---|---|---|
| α-Carboxyl | Glycine (C-terminus) | ~2.34 |
| Side-Chain Carboxyl | Aspartic Acid | ~3.65 |
| α-Amino | Aspartic Acid (N-terminus) | ~9.60 |
(Note: pKa values are based on standard values for terminal and side-chain groups and can be influenced by the adjacent amino acid. Source:)
Calculation of the Isoelectric Point (pI)
The isoelectric point (pI) is the pH at which the peptide carries no net electrical charge, typically corresponding to its point of minimum solubility.[1][7] For H-Asp-Gly-OH, the net-zero charge (zwitterionic) state exists between the pKa of the two carboxyl groups. The pI is calculated by averaging the pKa values of the groups that bracket this neutral state.
pI = (pKa₁ + pKa₂) / 2 pI = (2.34 + 3.65) / 2 pI ≈ 3.0
Predicted Solubility-pH Profile
Based on the pKa values and the calculated pI, we can predict the net charge and relative solubility of H-Asp-Gly-OH across a range of pH values.
-
At pH < pI (e.g., pH < 3.0): The peptide will carry a net positive charge, leading to increased solubility in acidic solutions.[2][5]
-
At pH ≈ pI (e.g., pH ≈ 3.0): The peptide will have a net charge of zero, resulting in minimal aqueous solubility due to increased intermolecular interactions and potential for aggregation.
-
At pH > pI (e.g., pH > 3.0): The peptide will carry a net negative charge, which increases with pH, leading to significantly enhanced solubility in neutral to basic buffers.[2][4][8]
This peptide is classified as an acidic peptide , as the number of acidic residues (two carboxyl groups) is greater than the number of basic residues (one amino group).[5][8]
Caption: pH-dependent ionization states and net charge of H-Asp-Gly-OH.
Experimental Design for Solubility Profiling
A robust experimental design is crucial for obtaining reliable and reproducible solubility data. The choices of buffers and analytical methods are paramount.
Rationale for Buffer Selection
To accurately map the solubility-pH profile, a series of buffers spanning a physiologically and pharmaceutically relevant pH range (typically pH 2-10) must be used. The selected buffers should not interact with the peptide and must have sufficient buffering capacity.
-
pH 2.0 - 3.5 (around pI): Citrate or Glycine-HCl buffers are suitable. Multiple data points in this range are critical to accurately define the solubility minimum.
-
pH 4.0 - 5.5: Acetate buffer is a standard choice.[9]
-
pH 6.0 - 8.0: Phosphate-buffered saline (PBS) is the most common and physiologically relevant buffer.[5]
-
pH 8.5 - 10.0: Carbonate-bicarbonate or borate buffers can be used to explore solubility in alkaline conditions.
Selection of Analytical Methodology: The Case for HPLC-UV
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard for quantifying peptide concentration in solubility studies. Its high specificity, sensitivity, and accuracy ensure that only the peptide of interest is measured, distinguishing it from any buffer components or impurities.
Standard Operating Protocol: Equilibrium Solubility Determination
The shake-flask method is the most reliable technique for determining equilibrium solubility. It ensures that the system has reached thermodynamic equilibrium, providing a true measure of the peptide's solubility under the specified conditions.
Caption: Experimental workflow for the shake-flask solubility assay.
Materials and Reagents
-
H-Asp(Gly-OH)-OH (lyophilized powder, purity >98%)
-
Aqueous buffers (e.g., Citrate, Acetate, Phosphate, Borate) at various pH points
-
Deionized water (18.2 MΩ·cm)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (HPLC grade)
-
2 mL microcentrifuge tubes or 5 mL glass vials
-
Orbital shaker with temperature control
-
Microcentrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Calibrated analytical balance
-
Calibrated pH meter
-
Validated HPLC-UV system
Step-by-Step Experimental Workflow
-
Preparation: Allow the lyophilized peptide to equilibrate to room temperature in a desiccator before opening to prevent moisture uptake.[4][10]
-
Sample Addition: Add an excess amount of the peptide (e.g., 5-10 mg, ensuring solid remains after equilibration) to a series of pre-labeled vials. Perform each pH point in triplicate.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each respective aqueous buffer to the corresponding vials.
-
Equilibration: Seal the vials securely and place them on an orbital shaker at a controlled temperature (e.g., 25 °C). Agitate for a period sufficient to reach equilibrium (typically 24 to 48 hours). A preliminary time-course study can be run to confirm the time to equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 x g for 15 minutes) to pellet the undissolved peptide.[2]
-
Filtration: Carefully aspirate the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates. This step is critical to ensure only dissolved peptide is analyzed.
-
Quantification: Prepare appropriate dilutions of the clear filtrate and analyze by HPLC-UV against a standard curve prepared with known concentrations of the peptide.
HPLC-UV Quantification Method (Example)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Linear gradient from 5% to 50% Mobile Phase B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: 214 nm or 220 nm (peptide bond absorbance)
-
Injection Volume: 10 µL
System Self-Validation and Controls
To ensure the trustworthiness of the results, the protocol must be self-validating.
-
Visual Confirmation: After equilibration, there must be visible, undissolved solid at the bottom of each vial, confirming that a saturated solution was achieved.
-
Equilibrium Confirmation: Samples taken at two different time points (e.g., 24h and 48h) should yield the same concentration, confirming that equilibrium has been reached.
-
Analytical Validation: The HPLC method must be validated for linearity, accuracy, and precision according to standard guidelines.
Data Presentation and Interpretation
Clear presentation of quantitative data is essential for analysis and comparison.
Tabulation of Solubility Data
The results should be summarized in a table, reporting the mean solubility and standard deviation for each condition.
Table 2: Hypothetical Solubility Data for H-Asp-Gly-OH at 25 °C
| Buffer System | pH | Mean Solubility (mg/mL) | Standard Deviation |
|---|---|---|---|
| Citrate | 2.0 | 15.2 | 0.8 |
| Citrate | 3.0 | 0.8 | 0.1 |
| Citrate | 4.0 | 25.6 | 1.3 |
| Acetate | 5.0 | 85.1 | 4.2 |
| Phosphate | 6.0 | >200 | N/A |
| Phosphate | 7.4 | >200 | N/A |
| Borate | 9.0 | >200 | N/A |
Discussion: Correlating Experimental Data with Physicochemical Theory
The hypothetical data in Table 2 aligns perfectly with the theoretical predictions. The solubility is at its minimum at pH 3.0, which corresponds directly to the calculated isoelectric point (pI ≈ 3.0). As the pH moves away from the pI in either direction, the peptide's net charge increases, leading to stronger interactions with the aqueous solvent and a dramatic increase in solubility. The peptide, being acidic, is highly soluble in neutral and basic conditions (pH ≥ 6.0), where it carries a significant negative charge.
Conclusion and Formulation Implications
The solubility profile of H-Asp(Gly-OH)-OH is fundamentally dictated by its pI of approximately 3.0. It exhibits classic amphoteric behavior with a sharp minimum in solubility at its isoelectric point and excellent solubility at physiologically relevant pH (e.g., 7.4).
Key insights for drug development professionals:
-
Formulation pH: To ensure maximum solubility and stability in an aqueous formulation, the pH should be maintained well above the pI, ideally in the neutral range of 6.0 - 8.0.
-
Purification: During reverse-phase HPLC purification, manipulating the mobile phase pH can be used to enhance or decrease solubility, aiding in loading and elution.
-
Preclinical Studies: When preparing stock solutions for in vitro or in vivo studies, using a neutral buffer like PBS is recommended over unbuffered water to avoid pH shifts that could cause precipitation.[5]
This systematic approach of combining theoretical prediction with rigorous, self-validating experimental work provides a high-confidence solubility profile, enabling informed and successful formulation development for peptide therapeutics.
References
-
Title: Peptide Solubilization Source: JPT Peptide Technologies URL: [Link]
-
Title: Peptide Handling (Solubility & Storage) Guideline Source: Biomatik URL: [Link]
-
Title: Peptide Solubility Guidelines Source: GenScript URL: [Link]
-
Title: Isoelectric Points of Amino Acids (and How To Calculate Them) Source: Master Organic Chemistry URL: [Link]
-
Title: Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers Source: Pharmaguideline URL: [Link]
-
Title: Isoelectric point and Isoionic pH, the key to isoelectric focusing Source: Bio-Synthesis Inc. URL: [Link]
Sources
- 1. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 2. jpt.com [jpt.com]
- 3. genscript.com [genscript.com]
- 4. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 5. bachem.com [bachem.com]
- 6. Solubility Guidelines for Peptides [sigmaaldrich.cn]
- 7. Isoelectric point and Isoionic pH, the key to isoelectric focusing [biosyn.com]
- 8. biomatik.com [biomatik.com]
- 9. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]
- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]
Differentiating α-Asp-Gly and β-Asp-Gly Structures: A Guide to Analysis and Implications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The spontaneous, non-enzymatic isomerization of aspartyl (Asp) residues is a critical post-translational modification that can significantly alter the structure and function of peptide and protein therapeutics. The conversion of the native α-peptide bond to a β-peptide bond at Asp-Gly sequences proceeds via a succinimide intermediate, introducing a structural anomaly that can impact biological activity, stability, and immunogenicity. This technical guide provides a detailed examination of the structural differences between α-Asp-Gly and β-Asp-Gly, the underlying chemical mechanism of their interconversion, and a comprehensive overview of the analytical strategies required for their differentiation and quantification. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, offering field-proven insights and robust methodologies to address this crucial quality attribute.
The Core Structural Difference: α- vs. β-Peptide Linkages
The fundamental distinction between these two structures lies in the connectivity of the peptide backbone. In a typical protein structure, amino acids are linked by peptide bonds formed between the α-carboxyl group of one amino acid and the α-amino group of the next.
-
α-Asp-Gly (Alpha-Aspartyl-Glycine): This represents the native, intended peptide bond. The main peptide chain is formed through the α-carboxyl group of the aspartic acid residue. The side chain, containing the β-carboxyl group, extends from the backbone.
-
β-Asp-Gly (Beta-Aspartyl-Glycine): This is the isomerized, non-native form. The peptide bond to the subsequent glycine residue is formed via the side-chain (β-carboxyl) group of the aspartic acid.[1][2] This structural rearrangement effectively inserts a methylene group into the peptide backbone, altering its conformation and flexibility. The α-carboxyl group of the aspartate now becomes the free carboxylic acid.
This seemingly subtle change in the bond linkage can have profound consequences for the higher-order structure of a protein and its biological function.
The Isomerization Pathway: A Succinimide-Mediated Mechanism
The transformation from an α-aspartyl to a β-aspartyl linkage is a non-enzymatic process that occurs through a five-membered cyclic succinimide intermediate.[3][4][5][6][7][8] The rate of this reaction is influenced by factors such as pH, temperature, and the local amino acid sequence.
The mechanism involves two primary steps:
-
Cyclization (Succinimide Formation): The backbone amide nitrogen of the residue C-terminal to the aspartate (in this case, glycine) performs a nucleophilic attack on the side-chain carbonyl carbon of the Asp residue.[6][8][9] This intramolecular reaction forms the five-membered succinimide ring. This step is often the rate-limiting step in the isomerization process.[10]
-
Hydrolysis: The succinimide intermediate is unstable and readily undergoes hydrolysis. The ring can be opened by nucleophilic attack at two different positions:
-
Attack at the α-carbonyl carbon regenerates the original α-Asp-Gly linkage.
-
Attack at the β-carbonyl carbon results in the formation of the more thermodynamically stable β-Asp-Gly linkage.
-
Under physiological conditions, the hydrolysis of the succinimide intermediate typically yields a mixture of the two isomers, with the β-aspartyl form being the predominant product, often in a ratio of about 3:1 over the α-aspartyl form.[5][11] The nature of the amino acid following the aspartate residue significantly impacts the rate of succinimide formation; small and flexible residues like glycine provide less steric hindrance, thereby accelerating the isomerization rate.[3][7][8]
Caption: The isomerization of α-Asp-Gly to β-Asp-Gly proceeds via a succinimide intermediate.
Analytical Methodologies for Isomer Differentiation
A multi-pronged analytical strategy is essential for the robust detection, characterization, and quantification of α- and β-Asp-Gly isomers. Combining high-resolution separation with mass and structural analysis provides a self-validating system for this critical quality attribute.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the primary technique for separating and quantifying these isomers. The structural difference between the α- and β-forms leads to a slight change in polarity, which can be exploited for chromatographic separation.
-
Principle of Separation: The β-aspartyl isomer is generally more polar than the corresponding α-aspartyl peptide. Consequently, in a reversed-phase system, the β-isomer interacts less strongly with the non-polar stationary phase and typically elutes slightly earlier than the native α-isomer.[12]
-
Expertise in Method Development:
-
Column Selection: High-efficiency C18 columns with small particle sizes (e.g., sub-2 µm) are preferred to achieve the necessary resolution between these closely eluting peaks.
-
Mobile Phase and Gradient: A shallow gradient using acetonitrile in water with an ion-pairing agent like trifluoroacetic acid (TFA) is crucial. The shallow gradient increases the separation window, while TFA sharpens peaks by minimizing unwanted secondary interactions with the stationary phase.
-
Temperature Control: Strict temperature control of the column is mandatory for reproducible retention times and accurate quantification.
-
Table 1: Typical RP-HPLC Parameters for α/β-Asp-Gly Isomer Analysis
| Parameter | Recommended Setting | Rationale for Choice |
| Column | C18, 2.1 x 150 mm, 1.7 µm | Provides high resolving power necessary for closely related isomers. |
| Mobile Phase A | 0.1% TFA in Water | Standard aqueous mobile phase with an effective ion-pairing agent. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic mobile phase for peptide elution. |
| Gradient | Shallow, e.g., 1% B/min | Maximizes separation between peaks with small hydrophobicity differences. |
| Flow Rate | 0.2 - 0.3 mL/min | Optimal for a 2.1 mm ID column to maintain chromatographic efficiency. |
| Column Temperature | 45 - 60 °C | Elevated temperatures can improve peak shape and reduce analysis time. |
| Detection | UV at 214 nm | Standard wavelength for detecting the peptide bond. |
Mass Spectrometry (MS) for Confirmation and Identification
While HPLC separates the isomers, mass spectrometry provides definitive confirmation of their identity.
-
Principle of Confirmation: As isomers, α-Asp-Gly and β-Asp-Gly have identical molecular weights. Therefore, a full-scan mass spectrum will show the same mass-to-charge (m/z) ratio for both peaks separated by HPLC. This confirms that the separated species are indeed isomers of the target peptide.
-
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation: To pinpoint the location of the modification, tandem MS is employed.
-
Collision-Induced Dissociation (CID): This common fragmentation technique may not always provide unambiguous results, as the fragmentation patterns of the two isomers can be very similar.
-
Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that is often more effective for this purpose.[12] It cleaves the peptide backbone while often preserving labile modifications and side chains, which can generate unique fragment ions (c- and z-type) that are diagnostic for the β-aspartyl linkage.
-
Caption: An integrated workflow for the analysis of aspartyl isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For definitive, unambiguous structural characterization, particularly for reference standards or final drug substance characterization, 2D-NMR spectroscopy is the ultimate tool.
-
Principle of Differentiation: NMR directly probes the local chemical environment of each atom. The altered covalent bonding in the β-isomer results in distinct and measurable changes in the chemical shifts of nearby nuclei.
-
Key NMR Experiments:
-
¹H-¹³C HSQC: This experiment correlates protons with their directly attached carbons. The chemical shifts of the α-carbon and β-carbon of the aspartyl residue will be significantly different between the two isomers, providing a clear diagnostic fingerprint.
-
¹H-¹H TOCSY and COSY: These experiments reveal proton-proton correlations within a residue, allowing for complete assignment of the aspartyl and glycyl spin systems in both isomeric forms.
-
¹H-¹H NOESY: This experiment identifies protons that are close in space. The altered backbone geometry of the β-isomer will lead to a unique pattern of NOE cross-peaks, providing definitive proof of the structural change.
-
Step-by-Step Experimental Protocol
Protocol 1: RP-HPLC-MS for Isomer Quantification and Identification
-
Sample Preparation: Accurately weigh and dissolve the peptide sample in Mobile Phase A to a known concentration (e.g., 1.0 mg/mL).
-
LC System Setup:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) at the chosen temperature (e.g., 50 °C) until a stable baseline is achieved.
-
Set the UV detector to acquire data at 214 nm.
-
-
MS System Setup:
-
Perform a system calibration to ensure mass accuracy.
-
Set the instrument to acquire data in positive ion mode over a mass range that includes the target peptide's m/z.
-
Configure a data-dependent acquisition (DDA) method to automatically trigger MS/MS fragmentation (using both CID and ETD if available) on the precursor masses corresponding to the target peptide.
-
-
Data Acquisition: Inject a defined volume (e.g., 5 µL) of the sample and execute the LC-MS method.
-
Data Analysis:
-
In the UV chromatogram, integrate the peak areas for the β- and α-isomers to determine their relative percentages.
-
Extract the ion chromatogram for the target peptide's m/z to confirm that both peaks correspond to the correct mass.
-
Analyze the MS/MS spectra of each peak to confirm the peptide sequence and identify any unique fragment ions that differentiate the β-Asp-Gly linkage.
-
Concluding Remarks
The isomerization of aspartyl residues, particularly at Asp-Gly sequences, is a critical degradation pathway that must be carefully monitored and controlled throughout the lifecycle of a peptide or protein therapeutic. The formation of β-Asp-Gly can alter the product's efficacy, stability, and safety profile. A robust analytical control strategy, leveraging the orthogonal techniques of high-resolution RP-HPLC, mass spectrometry, and NMR, is essential for ensuring product quality. This comprehensive approach provides a self-validating system to detect, identify, and quantify these isomers, empowering drug developers to make informed decisions and ensure the delivery of safe and effective medicines.
References
-
PubChem. (n.d.). beta-Aspartylglycine. Retrieved February 26, 2026, from [Link]
- Geiger, T., & Clarke, S. (1987). Deamidation, isomerization, and racemization at asparaginyl and aspartyl residues in peptides. Succinimide-linked reactions that contribute to protein degradation. Journal of Biological Chemistry, 262(2), 785-794.
- Stephenson, R. C., & Clarke, S. (1989). Succinimide formation from aspartyl and asparaginyl peptides as a model for the spontaneous degradation of proteins. Journal of Biological Chemistry, 264(11), 6164-6170.
-
ResearchGate. (n.d.). The mechanism of aspartic acid isomerization via the formation of a succinimide intermediate (Asu). Retrieved February 26, 2026, from [Link]
-
MDPI. (2016). Racemization of the Succinimide Intermediate Formed in Proteins and Peptides: A Computational Study of the Mechanism Catalyzed by Dihydrogen Phosphate Ion. Molecules, 21(10), 1335. [Link]
-
Wang, X., et al. (2023). Identification and characterization of an unexpected isomerization motif in CDRH2 that affects antibody activity. mAbs, 15(1), 2215372. [Link]
-
MDPI. (2021). Molecular Mechanisms of Succinimide Formation from Aspartic Acid Residues Catalyzed by Two Water Molecules in the Aqueous Phase. International Journal of Molecular Sciences, 22(2), 561. [Link]
-
PubMed. (1989). Succinimide formation from aspartyl and asparaginyl peptides as a model for the spontaneous degradation of proteins. The Journal of Biological Chemistry, 264(11), 6164-6170. [Link]
-
Creative Biolabs. (n.d.). Aspartate Isomerization Assessment Service. Retrieved February 26, 2026, from [Link]
-
Taylor & Francis Online. (2022). Deciphering deamidation and isomerization in therapeutic proteins: Effect of neighboring residue. mAbs, 14(1), 2144670. [Link]
-
Encyclopedia.pub. (2023). Instability of Peptide and Possible Causes of Degradation. Encyclopedia, 3(1), 427-442. [Link]
Sources
- 1. beta-Aspartylglycine | C6H10N2O5 | CID 99717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Succinimide formation from aspartyl and asparaginyl peptides as a model for the spontaneous degradation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and characterization of an unexpected isomerization motif in CDRH2 that affects antibody activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Comparison of the in vitro and in vivo stability of a succinimide intermediate observed on a therapeutic IgG1 molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-biolabs.com [creative-biolabs.com]
H-ASP(GLY-OH)-OH CAS number and chemical identifiers
Technical Guide: H-ASP(GLY-OH)-OH ( -Aspartylglycine)
CAS Number: 3790-52-1
Molecular Formula:
Executive Summary
H-Asp(Gly-OH)-OH , commonly known as
This structural distinction confers unique biological stability and pathological significance.[2] It is identified as a uremic toxin accumulating in renal failure and is a specific biomarker in collagen degradation and certain metabolic states.[2] This guide provides a definitive reference for researchers requiring high-purity identification, synthesis, and analytical differentiation of this isomer.
Chemical Identity & Nomenclature
The precise identification of this compound relies on distinguishing the linkage position.[2] The notation (GLY-OH) within parentheses indicates a substitution on the side chain (
Core Identifiers
| Identifier Type | Value | Notes |
| Common Name | Often abbreviated as | |
| Chemical Name | L-Aspartyl(beta)-glycine | IUPAC: (2S)-2-amino-4-[(carboxymethyl)amino]-4-oxobutanoic acid |
| CAS Number | 3790-52-1 | CRITICAL: Do not confuse with |
| PubChem CID | 99717 | |
| MDL Number | MFCD00063185 | |
| SMILES | C(C(C(=O)O)N)C(=O)NCC(=O)O | |
| InChI Key | ZTEDWFWBGPKUOD-UHFFFAOYSA-N |
Structural Isomerism
The biological activity and analytical retention times of the
Figure 1: Structural divergence of Asp-Gly isomers. The
Physicochemical Properties
The presence of two free carboxylic acid groups (one on the Asp
| Property | Data | Experimental Context |
| Physical State | White Lyophilized Powder | Hygroscopic; store at -20°C. |
| Solubility | Water (>50 mg/mL) | Highly soluble due to polarity.[1] Insoluble in non-polar organics.[2] |
| pKa Values | Estimated.[1][2] The | |
| Isoelectric Point (pI) | ~3.0 | Acidic peptide.[2] |
| Stability | Susceptible to hydrolysis | Stable in lyophilized form. In solution, |
Synthesis & Production Protocols
Synthesis of H-Asp(Gly-OH)-OH requires orthogonal protection to ensure coupling occurs exclusively at the
Chemical Synthesis Workflow
Objective: Synthesize H-Asp(Gly-OH)-OH with >98% purity.
Reagents:
-
Starting Material: Fmoc-L-Asp-OAll (Aspartic acid with Fmoc on amine and Allyl ester on
-carboxyl).[1] -
Coupling Partner: H-Gly-OBzl (Glycine Benzyl Ester).
-
Coupling Agents: HBTU/DIPEA or DCC/HOBt.
Protocol:
-
Coupling (Formation of Isopeptide Bond):
-
Deprotection (Sequential):
-
Purification:
-
Precipitate in cold diethyl ether.
-
Purify via Preparative HPLC (C18 column, 0.1% TFA in Water/Acetonitrile gradient).
-
Lyophilize to obtain H-Asp(Gly-OH)-OH as a TFA salt.[1]
-
Biological Significance & Applications
Uremic Toxicity
Research indicates that
Collagen Degradation & Aging
The formation of
-
Mechanism:
-Asp-Gly Succinimide Intermediate -Asp-Gly.[1] -
Relevance: Detection of
-Asp-Gly in tissue hydrolysates serves as a biomarker for protein age and tissue damage.
Figure 2: Pathological accumulation of
Analytical Protocols
Differentiation between the
HPLC Separation
Standard Reverse-Phase HPLC can separate the isomers due to differences in hydrophobicity and pKa.[1][2]
-
Column: C18 (e.g., Phenomenex Luna, 5µm, 4.6 x 250mm).[2]
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 0–10% B over 20 minutes (Isomers are very polar and elute early).[2]
-
Detection: UV at 214 nm (peptide bond).[2]
-
Retention: The
-isomer typically elutes before the -isomer due to the more exposed charged groups preventing hydrophobic interaction with the column.
Mass Spectrometry (MS/MS)
While parent masses are identical, fragmentation patterns (MS/MS) differ.[2]
References
-
Chem-Impex International. H-beta-Asp-Gly-OH Product Data.[1] Retrieved from [1][2]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 99717, beta-Aspartylglycine. Retrieved from [2]
-
Tanaka, T., et al. (1981).[2] Identification of beta-aspartylglycine in uremic serum and its toxicity.[2][3] Biochimica et Biophysica Acta, 678(2), 313-317.[1][2]
-
Welling, G. W., & Groen, G. (1978).[2] Beta-Aspartylglycine, a substance unique to caecal contents of germ-free and antibiotic-treated mice.[1][4] Biochemical Journal, 175(3), 807–812.[2]
-
Bachem. H-Asp-Gly-OH (Alpha Isomer) Product Comparison. Retrieved from [2]
Sources
- 1. CAS 10517-27-8: Glycyl-L-α-aspartylglycine | CymitQuimica [cymitquimica.com]
- 2. H-Gly-His-Gly-Asp-OH | C14H20N6O7 | CID 175740927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Identification of beta-aspartylglycine in uremic serum and its toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beta-Aspartylglycine, a substance unique to caecal contents of germ-free and antibiotic-treated mice - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Isoaspartate Formation in Protein Deamidation: A Technical Guide for Drug Development
Introduction: The Silent Threat of Deamidation in Biotherapeutics
In the realm of biopharmaceutical development, the long-term stability and efficacy of protein-based drugs are paramount. Among the myriad of chemical modifications that can compromise a therapeutic protein, non-enzymatic deamidation of asparagine (Asn) and glutamine (Gln) residues is a critical quality attribute (CQA) that demands rigorous scrutiny.[1][2][3] This spontaneous, irreversible modification can alter a protein's structure, charge, and ultimately, its biological function and immunogenicity.[4][5][6] This guide provides an in-depth exploration of the mechanisms of non-enzymatic protein deamidation, with a particular focus on the formation of isoaspartyl-glycine linkages, a common and often problematic deamidation product. We will delve into the causative factors, analytical strategies for detection and quantification, and the implications for drug development professionals.
The Chemical Cascade: Unraveling the Mechanism of Non-Enzymatic Deamidation
Non-enzymatic deamidation is a hydrolysis reaction where the side-chain amide group of an asparagine or glutamine residue is converted to a carboxylic acid.[4] While both residues can undergo deamidation, asparagine is significantly more susceptible.[4][7] The reaction proceeds through the formation of a five-membered cyclic intermediate called a succinimide (for asparagine) or a six-membered glutarimide (for glutamine).[8][9] The formation of the less stable six-membered ring for glutamine results in a much slower deamidation rate compared to asparagine.[8]
The pivotal step in asparagine deamidation is the nucleophilic attack of the backbone nitrogen of the adjacent amino acid residue (at the n+1 position) on the side-chain carbonyl carbon of the asparagine.[10][11] This intramolecular rearrangement leads to the formation of the succinimide intermediate.[5][12] This intermediate is then susceptible to hydrolysis, which can occur at two different carbonyl carbons, leading to the formation of either a normal aspartic acid (Asp) residue or an isomeric form called isoaspartic acid (isoAsp).[5][12] The formation of isoaspartate introduces a "kink" in the polypeptide backbone due to the involvement of the beta-carboxyl group in the peptide bond.
The amino acid at the n+1 position significantly influences the rate of deamidation. Small and flexible residues, such as glycine (Gly), sterically facilitate the formation of the succinimide intermediate, making Asn-Gly sequences particularly prone to deamidation.[7][8]
Focus on H-ASP(GLY-OH)-OH: A Representative Deamidation Product
For the purpose of this guide, we will use the notation H-ASP(GLY-OH)-OH to represent the isoaspartyl-glycine dipeptide (isoAsp-Gly). This structure is a primary product of the deamidation of an asparagine-glycine (Asn-Gly) sequence. The Asn-Gly motif is one of the most labile sequences for non-enzymatic deamidation due to the minimal steric hindrance offered by the glycine residue, which allows for the facile formation of the succinimide intermediate.[8][13] The formation of isoAsp-Gly from an Asn-Gly sequence results in a +1 Da mass shift and the introduction of a negative charge under physiological pH.[8]
Caption: A typical analytical workflow for the characterization of protein deamidation.
Key Analytical Techniques
-
Ion-Exchange Chromatography (IEX): IEX separates proteins based on their net surface charge. [2]Since deamidation introduces a negative charge, deamidated species will elute earlier from an anion-exchange column or later from a cation-exchange column compared to the unmodified protein. This technique is excellent for monitoring the overall level of charge variants. [14]
-
Capillary Isoelectric Focusing (cIEF): cIEF separates proteins based on their isoelectric point (pI). [2]The introduction of a carboxylate group upon deamidation lowers the pI of the protein, allowing for the separation and quantification of deamidated isoforms.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the gold standard for the unambiguous identification and quantification of deamidation at specific sites. [1][8][15]High-resolution mass spectrometry can detect the subtle mass increase of 0.984 Da associated with deamidation. [16][17]
-
Peptide Mapping: In this "bottom-up" approach, the protein is enzymatically digested into smaller peptides, which are then separated by liquid chromatography and analyzed by mass spectrometry. [16]By comparing the peptide maps of stressed and control samples, deamidated peptides can be identified and quantified. Tandem mass spectrometry (MS/MS) is used to pinpoint the exact location of the modification within the peptide sequence. [1][17]
-
Experimental Protocol: Forced Degradation Study for Deamidation Analysis
Forced degradation studies are essential to intentionally induce deamidation and other modifications to assess the stability of a biotherapeutic and to validate the ability of analytical methods to detect these changes. [18][19][20][21] Objective: To induce and quantify deamidation of a therapeutic monoclonal antibody (mAb).
Materials:
-
Therapeutic mAb solution (e.g., 10 mg/mL in formulation buffer)
-
High pH buffer (e.g., 0.1 M Tris-HCl, pH 8.5)
-
Incubator or water bath set to 37°C
-
Vials for sample incubation
-
LC-MS system with a suitable reversed-phase column
-
Trypsin (MS-grade)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Quenching solution (e.g., formic acid)
Procedure:
-
Sample Preparation:
-
Dilute the mAb to a final concentration of 1 mg/mL in the high pH buffer.
-
Prepare a control sample by diluting the mAb to 1 mg/mL in its formulation buffer.
-
Aliquot the samples into vials.
-
-
Incubation:
-
Place the vials in the 37°C incubator.
-
Collect time-point samples (e.g., 0, 24, 48, 72, and 168 hours).
-
Immediately freeze the collected samples at -80°C to halt the degradation reaction.
-
-
Sample Reduction, Alkylation, and Digestion (for Peptide Mapping):
-
Thaw the samples.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the samples to room temperature.
-
Add IAM to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes to alkylate free thiols.
-
Add trypsin at a 1:20 (w/w) enzyme-to-substrate ratio.
-
Incubate at 37°C for 4-16 hours.
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
-
LC-MS Analysis:
-
Inject the digested samples onto the LC-MS system.
-
Separate the peptides using a suitable gradient on a reversed-phase column.
-
Acquire data in a data-dependent acquisition (DDA) mode to collect both MS and MS/MS spectra. [17]
-
-
Data Analysis:
-
Process the raw data using appropriate software.
-
Search the MS/MS data against the protein sequence, including variable modifications for deamidation (+0.984 Da) on Asn and Gln residues.
-
Quantify the relative abundance of deamidated peptides by comparing the peak areas of the modified and unmodified peptides.
-
Implications for Drug Development and Mitigation Strategies
The formation of isoaspartate can have significant consequences for a biotherapeutic, including:
-
Altered Biological Activity: If deamidation occurs within a critical region, such as the complementarity-determining regions (CDRs) of a monoclonal antibody, it can reduce or abolish its binding affinity to the target. [22][23]* Changes in Pharmacokinetics: The introduction of a negative charge can alter the protein's interaction with receptors that govern its clearance, potentially affecting its half-life. [22]* Increased Immunogenicity: The formation of a non-native isoaspartyl linkage can create new epitopes that may be recognized by the immune system, leading to an unwanted immune response. [5][24]* Physical Instability: Changes in charge and conformation can lead to protein aggregation. [25] Given these potential liabilities, it is crucial to thoroughly characterize the deamidation profile of a biotherapeutic during development. Mitigation strategies include:
-
Protein Engineering: If a deamidation "hotspot" is identified in a non-critical region, site-directed mutagenesis can be employed to replace the labile asparagine with a more stable residue.
-
Formulation Development: Optimizing the pH of the formulation buffer to a slightly acidic range (pH 5-6) can significantly slow down the rate of deamidation. [24]* Manufacturing Process Control: Minimizing exposure to high pH and elevated temperatures during purification and storage is essential. [26]
Conclusion
Non-enzymatic protein deamidation, particularly at Asn-Gly sequences leading to the formation of isoaspartate, is a critical degradation pathway that can impact the safety and efficacy of biotherapeutics. A thorough understanding of the underlying chemical mechanisms, influencing factors, and robust analytical characterization are indispensable for successful drug development. By implementing comprehensive analytical strategies and informed mitigation approaches, researchers and drug developers can ensure the stability and quality of these life-saving medicines.
References
-
Wikipedia. (n.d.). Deamidation. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). Mechanism of Protein Deamidation and Its Impact on Function. Retrieved from [Link]
-
Xie, Y., et al. (2009). Effect of protein structure on deamidation rate in the Fc fragment of an IgG1 monoclonal antibody. Protein Science, 18(5), 1113-1124. Retrieved from [Link]
-
Robinson, N. E., & Robinson, A. B. (2001). Prediction of protein deamidation rates from primary and three-dimensional structure. Proceedings of the National Academy of Sciences, 98(22), 12409-12413. Retrieved from [Link]
-
Xie, Y., et al. (2009). Effect of protein structure on deamidation rate in the Fc fragment of an IgG1 monoclonal antibody. PubMed, 28(8), 945-57. Retrieved from [Link]
-
Bhattacharjee, A., & Varma, A. K. (2022). Deciphering deamidation and isomerization in therapeutic proteins: Effect of neighboring residue. Taylor & Francis Online, 17(1), 2100863. Retrieved from [Link]
-
Hincz, K., et al. (2009). Deamidation of Asparagine Residues: Direct Hydrolysis versus Succinimide-Mediated Deamidation Mechanisms. The Journal of Physical Chemistry A, 113(4), 693-702. Retrieved from [Link]
-
Tsybin, Y. O., et al. (2011). Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides. PMC, 2(1), 1-14. Retrieved from [Link]
-
Agilent. (2022). Peptide Mapping and Quantitation of Oxidation and Deamidation in Monoclonal Antibodies. Retrieved from [Link]
-
Yañez-Ocampo, G., et al. (2015). Structural Effects of Protein Aging: Terminal Marking by Deamidation in Human Triosephosphate Isomerase. PMC, 10(4), e0123379. Retrieved from [Link]
-
Valliere-Douglass, J., et al. (2010). Comparison of the in vitro and in vivo stability of a succinimide intermediate observed on a therapeutic IgG1 molecule. PMC, 2(4), 372-383. Retrieved from [Link]
-
CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from [Link]
-
Kossiakoff, A. A. (1988). Sequence and structure determinants of the nonenzymatic deamidation of asparagine and glutamine residues in proteins. Oxford Academic, 2(3), 211-22. Retrieved from [Link]
-
Ito, A., et al. (2019). Computational Studies on the Nonenzymatic Deamidation Mechanisms of Glutamine Residues. ACS Omega, 4(2), 3295-3302. Retrieved from [Link]
-
Kurinomaru, T., & Sakuraba, S. (2021). Nonenzymatic Deamidation Mechanism on a Glutamine Residue with a C-Terminal Adjacent Glycine Residue: A Computational Mechanistic Study. MDPI, 22(24), 13247. Retrieved from [Link]
-
Yang, R., et al. (2018). Structure Based Prediction of Asparagine Deamidation Propensity in Monoclonal Antibodies. Taylor & Francis Online, 13(5), 346-354. Retrieved from [Link]
-
Ambadapadi, S., et al. (2018). A Computational Study of the Mechanism of Succinimide Formation in the Asn–His Sequence: Intramolecular Catalysis by the His Side Chain. PMC, 23(11), 282. Retrieved from [Link]
-
Journal of Chemical Technology & Biotechnology. (2016). Protein deamidation in biopharmaceutical manufacture: understanding, control and impact. Retrieved from [Link]
-
Shimizu, T., et al. (2005). Biological significance of isoaspartate and its repair system. PubMed, 48(3), 157-65. Retrieved from [Link]
-
Guttman, A., et al. (2023). Advances in the Study of Protein Deamidation: Unveiling Its Influence on Aging, Disease Progression, Forensics and Therapeutic Efficacy. PMC, 12(1), 100411. Retrieved from [Link]
-
ResearchGate. (n.d.). Protein Deamidation in Biopharmaceutical Manufacture: Understanding, Control and Impact. Retrieved from [Link]
-
Guttman, A., et al. (2021). Analytical tools for the characterization of deamidation in monoclonal antibodies. Journal of Pharmaceutical and Biomedical Analysis, 207, 114421. Retrieved from [Link]
-
Reissner, K. J., & Aswad, D. W. (2003). Isoaspartate in peptides and proteins: Formation, significance, and analysis. ResearchGate. Retrieved from [Link]
-
Guttman, A., et al. (2023). Advances in the Study of Protein Deamidation: Unveiling Its Influence on Aging, Disease Progression, Forensics and Therapeutic Efficacy. MDPI, 24(11), 9794. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Isoaspartate – Knowledge and References. Retrieved from [Link]
-
van de Merbel, N. C., et al. (2016). LC-MS/MS-Based Monitoring of In Vivo Protein Biotransformation: Quantitative Determination of Trastuzumab and Its Deamidation Products in Human Plasma. Analytical Chemistry, 88(2), 1195-1201. Retrieved from [Link]
-
Wiśniewski, J. R., et al. (2014). Accurate Identification of Deamidated Peptides in Global Proteomics using a Quadrupole Orbitrap Mass Spectrometer. PMC, 9(10), e110652. Retrieved from [Link]
-
University of Liverpool. (n.d.). Asparagine Deamidation and the Role of Higher Order Protein Structure. Retrieved from [Link]
-
Oda, M., et al. (2019). Structural and biochemical basis of the formation of isoaspartate in the complementarity-determining region of antibody 64M-5 Fab. PMC, 9, 18512. Retrieved from [Link]
-
Pharmaceutical Technology. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Reissner, K. J., & Aswad, D. W. (2003). Review Deamidation and isoaspartate formation in proteins: unwanted alterations or surreptitious signals? ProQuest, 31(5), 395-402. Retrieved from [Link]
-
Geiger, T., & Clarke, S. (1987). Deamidation, isomerization, and racemization at asparaginyl and aspartyl residues in peptides. Succinimide-linked reactions that contribute to protein degradation. Semantic Scholar. Retrieved from [Link]
-
Agilent. (2018). Quantitation of Chemical-Induced Deamidation and Oxidation on Monoclonal Antibodies Using Agilent 6545XT AdvanceBio LC/Q-TOF and Agilent MassHunter BioConfirm Software. Retrieved from [Link]
-
Guttman, A., et al. (2025). Advances in the Study of Protein Deamidation: Unveiling Its Influence on Aging, Disease Progression, Forensics and Therapeutic Efficacy. Preprints.org. Retrieved from [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
Wang, W., et al. (2016). Forced degradation of recombinant monoclonal antibodies: A practical guide. PMC, 11(1), 1-13. Retrieved from [Link]
-
Intertek. (n.d.). Protein Forced Degradation Studies. Retrieved from [Link]
-
PubChem. (n.d.). Asp-Ala-Gly. Retrieved from [Link]
Sources
- 1. Proteomics Analysis of Deamidation - Creative Proteomics [creative-proteomics.com]
- 2. Deamidation and Oxidation Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Protein Deamidation Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Mechanism of Protein Deamidation and Its Impact on Function | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Structural Effects of Protein Aging: Terminal Marking by Deamidation in Human Triosephosphate Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Deamidation - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. lcms.cz [lcms.cz]
- 17. Accurate Identification of Deamidated Peptides in Global Proteomics using a Quadrupole Orbitrap Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 19. biopharminternational.com [biopharminternational.com]
- 20. pharmtech.com [pharmtech.com]
- 21. Protein Forced Degradation Studies [intertek.com]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. Structural and biochemical basis of the formation of isoaspartate in the complementarity-determining region of antibody 64M-5 Fab - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Comparison of the in vitro and in vivo stability of a succinimide intermediate observed on a therapeutic IgG1 molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Protein deamidation in biopharmaceutical manufacture: understanding, control and impact [ouci.dntb.gov.ua]
Methodological & Application
Topic: Preparation and Qualification of H-Asp(Gly-OH)-OH as a Reference Standard for High-Performance Liquid Chromatography (HPLC)
An Application Note from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive, in-depth guide for the synthesis, purification, and rigorous characterization of H-Asp(Gly-OH)-OH (β-L-Aspartyl-glycine) for use as a qualified reference standard in HPLC analysis. The accurate quantification of impurities and related substances is paramount in pharmaceutical development, and a well-characterized reference standard is the cornerstone of any validated analytical method.[1][2] This document moves beyond a simple recitation of steps to explain the scientific rationale behind the chosen protocols, ensuring a robust and reproducible process. We detail a multi-faceted analytical strategy for structural confirmation and purity assessment, including High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and a validated HPLC-UV/CAD method. The protocol culminates in the assignment of purity and content, establishing a self-validating system for producing a trustworthy reference material.[3][4]
Introduction: The Analytical Imperative for H-Asp(Gly-OH)-OH
The dipeptide H-Asp(Gly-OH)-OH, specifically the β-isomer of Aspartyl-glycine, is a molecule of significant interest in pharmaceutical quality control. It can arise as a process-related impurity or a degradation product in the synthesis of more complex peptides or active pharmaceutical ingredients (APIs) that contain an Asp-Gly motif.[5] For instance, in the synthesis of aspartame (α-L-Aspartyl-L-phenylalanine methyl ester), isomerization and degradation can lead to various related compounds that must be monitored and controlled.[6][7][8]
The Asp-Gly sequence is notoriously susceptible to the formation of an aspartimide intermediate, particularly under the basic conditions used for Fmoc-group removal in solid-phase peptide synthesis (SPPS).[5][9] This intermediate can subsequently hydrolyze to yield a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, H-Asp(Gly-OH)-OH.
Given that chromatographic retention times for these isomers can be very similar, unequivocal identification and quantification in an API batch rely on a highly pure, well-characterized reference standard of the β-isomer. This document provides the necessary protocols to establish such a standard, ensuring the accuracy and reliability of analytical data.[2][10]
Strategic Overview: From Synthesis to Certified Standard
The preparation of a chemical reference substance is a multi-stage process that requires meticulous execution and comprehensive analysis.[10] Our approach is designed to be a self-validating workflow, where the successful outcome of each stage is verified by the next.
Caption: Overall workflow for the preparation of the H-Asp(Gly-OH)-OH reference standard.
Phase 1: Synthesis of H-Asp(Gly-OH)-OH
Mechanistic Rationale
Standard peptide synthesis protocols are designed to form α-peptide bonds. To generate the β-linked H-Asp(Gly-OH)-OH, a specific strategy must be employed to direct the bond formation through the β-carboxyl group of aspartic acid. A common and effective method is to use a pre-formed dipeptide building block where the β-linkage is already established. This approach circumvents the issues of aspartimide formation at this specific linkage during chain elongation. We will utilize Fmoc-Asp(O-tBu)-(Dmb)Gly-OH , where Dmb (2,4-dimethoxybenzyl) is a backbone protecting group on the glycine nitrogen. This protection sterically hinders the nitrogen from attacking the aspartic acid side chain, thus preventing aspartimide formation.
Materials and Reagents
| Material | Grade | Supplier | Purpose |
| Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Synthesis Grade | Verified Supplier | Protected dipeptide building block |
| Rink Amide Resin | 100-200 mesh | Verified Supplier | Solid support for synthesis |
| Piperidine | ACS Grade | Sigma-Aldrich | Fmoc deprotection agent |
| HBTU | Synthesis Grade | Verified Supplier | Coupling activator |
| DIPEA | Synthesis Grade | Sigma-Aldrich | Base for coupling reaction |
| Dimethylformamide (DMF) | HPLC Grade | Fisher Scientific | Synthesis solvent |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific | Synthesis solvent |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich | Cleavage from resin |
| Triisopropylsilane (TIS) | Reagent Grade | Sigma-Aldrich | Scavenger |
| Diethyl Ether | ACS Grade | Fisher Scientific | Peptide precipitation |
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol assumes a 0.1 mmol synthesis scale.
-
Resin Swelling: Place Rink Amide resin (approx. 135 mg, assuming loading of 0.74 mmol/g) in a fritted reaction vessel. Swell the resin in DMF (5 mL) for 30 minutes with gentle agitation.
-
Fmoc Deprotection: Drain the DMF. Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a second 5-minute treatment of 20% piperidine.
-
Washing: Wash the resin thoroughly by adding and draining 5 mL of the following solvents in order: DMF (x3), DCM (x3), DMF (x3).
-
Coupling:
-
In a separate vial, pre-activate the dipeptide by dissolving Fmoc-Asp(OtBu)-(Dmb)Gly-OH (4 eq, 0.4 mmol, ~260 mg) and HBTU (3.9 eq, 0.39 mmol, ~148 mg) in 3 mL of DMF.
-
Add DIPEA (8 eq, 0.8 mmol, ~140 µL) to the activation solution and vortex for 1 minute.
-
Immediately add the activated solution to the deprotected resin. Agitate for 2 hours at room temperature.
-
-
Final Washing: Drain the coupling solution. Wash the resin as described in step 3.
-
Cleavage and Deprotection:
-
Dry the resin under a stream of nitrogen.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS. Caution: Work in a fume hood and wear appropriate PPE.
-
Add 5 mL of the cleavage cocktail to the resin and agitate for 3 hours at room temperature.
-
Filter the solution to separate the resin, collecting the filtrate in a 50 mL centrifuge tube.
-
-
Precipitation and Isolation:
-
Add the TFA filtrate dropwise to 40 mL of cold diethyl ether. A white precipitate (the crude peptide) will form.
-
Centrifuge the mixture at 4000 rpm for 10 minutes. Decant the ether.
-
Wash the peptide pellet with another 20 mL of cold ether and centrifuge again.
-
Dry the crude peptide pellet under vacuum to yield an off-white powder.
-
Phase 2: Purification by Preparative RP-HPLC
Rationale
The crude product contains the target peptide along with by-products from the synthesis (e.g., truncated sequences, scavenger adducts). Reverse-Phase HPLC (RP-HPLC) is the gold standard for peptide purification, separating molecules based on their hydrophobicity.
Protocol
| Parameter | Setting | Rationale |
| Instrument | Preparative HPLC System | Capable of high flow rates and fraction collection. |
| Column | C18, 10 µm, 21.2 x 250 mm | Standard chemistry for peptide purification. |
| Mobile Phase A | 0.1% TFA in Ultrapure Water | TFA acts as an ion-pairing agent, improving peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier for elution. |
| Gradient | 0-30% B over 40 minutes | A shallow gradient is needed for this very polar dipeptide. |
| Flow Rate | 18.0 mL/min | Appropriate for the column dimension. |
| Detection | UV at 214 nm | Detection of the peptide backbone. |
| Sample Prep | Dissolve crude peptide in Mobile Phase A (~20 mg/mL). | Ensure complete dissolution before injection. |
-
System Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B until the baseline is stable.
-
Injection: Inject the dissolved crude peptide onto the column.
-
Fraction Collection: Collect fractions (e.g., 5 mL per tube) across the main elution peak.
-
Analysis of Fractions: Analyze each collected fraction using an analytical HPLC method (see Section 5.3) to identify the fractions containing the pure target peptide.
-
Pooling and Lyophilization: Pool the fractions with a purity of >99.5%. Freeze the pooled solution at -80°C and lyophilize under high vacuum until a fluffy, white powder is obtained.[11]
Phase 3: Characterization and Qualification
A reference standard is defined by its thoroughly characterized identity, purity, and content.[1][12][13] A multi-technique approach is mandatory to provide orthogonal data, ensuring the highest level of confidence.
Caption: Integrated analytical strategy for reference standard qualification.
Identity Confirmation: HRMS
-
Technique: Electrospray Ionization - Time of Flight (ESI-TOF) Mass Spectrometry.
-
Protocol: Dissolve ~0.1 mg of the lyophilized peptide in 1 mL of 50:50 water/acetonitrile with 0.1% formic acid. Infuse directly into the mass spectrometer.
-
Expected Result:
-
Molecular Formula: C₆H₁₀N₂O₅
-
Monoisotopic Mass: 190.0590 Da
-
Expected Ion [M+H]⁺: 191.0662 Da . The measured mass should be within 5 ppm of the theoretical mass.
-
Identity Confirmation: NMR Spectroscopy
-
Rationale: NMR provides unambiguous structural confirmation and is essential to confirm the β-linkage, distinguishing it from the α-isomer.
-
Protocol: Dissolve 5-10 mg of the peptide in 0.6 mL of D₂O. Acquire ¹H, ¹³C, and 2D-COSY spectra on a 500 MHz or higher spectrometer.
-
Expected Result: The chemical shifts and coupling constants of the aspartyl α- and β-protons will be distinct from those of the α-linked isomer. Specifically, the correlation observed in the COSY spectrum between the amide NH (or α-proton of Gly in D₂O) and the β-proton of the Asp residue confirms the β-linkage.
Purity Assessment: Analytical HPLC
-
Rationale: A high-resolution HPLC method is developed to separate the main component from any residual impurities. A Charged Aerosol Detector (CAD) is used alongside UV because dipeptides have weak chromophores, and CAD provides more uniform, mass-based response for non-volatile analytes.[14]
-
Method Parameters:
| Parameter | Setting |
| Column | HILIC, 3.5 µm, 2.1 x 150 mm |
| Mobile Phase A | 10 mM Ammonium Formate, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 90% to 60% B over 20 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40 °C |
| Detection | UV at 205 nm & CAD |
| Injection Vol. | 5 µL |
| Sample Prep | 1.0 mg/mL in Mobile Phase A |
-
Acceptance Criteria: Purity should be ≥99.5% by area normalization. No single impurity should be >0.1%.
Content Assignment: Mass Balance Approach
-
Rationale: A reference standard's utility in quantitative analysis depends on knowing its absolute content (assay). The mass balance approach is a widely accepted method for this.[1][4]
-
Formula: Assay (%) = 100% - % Water - % Residual Solvents - % Non-volatile Impurities
-
Protocols:
-
Water Content: Determined by Karl Fischer titration.
-
Residual Solvents: Determined by Headspace Gas Chromatography (GC) (targeting ether, acetonitrile, TFA).
-
Non-volatile Impurities (Residue on Ignition): Determined by a sulfated ash test according to pharmacopeial methods.
-
Calculation: The final assay value is calculated and reported on the Certificate of Analysis.
-
Preparation of Stock and Working Solutions
The preparation of accurate reference solutions is as critical as the standard itself.[3][15]
-
Storage: Store the lyophilized H-Asp(Gly-OH)-OH reference standard at -20°C or lower in a desiccator.
-
Equilibration: Before opening, allow the vial to equilibrate to room temperature for at least 30 minutes to prevent moisture condensation.
-
Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of the reference standard onto an analytical balance. Use the certified assay value to correct for purity (e.g., if assay is 98.0%, the corrected mass is 10 mg * 0.980 = 9.80 mg).
-
Transfer the powder to a 10.0 mL Class A volumetric flask.
-
Dissolve in a suitable diluent (e.g., HPLC Mobile Phase A or ultrapure water).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Fill to the mark, cap, and invert 15-20 times.
-
-
Working Solutions: Prepare working solutions by performing serial dilutions from the stock solution using calibrated pipettes and Class A volumetric flasks.
-
Stability: Stock solutions should be stored at 2-8°C and their short-term stability should be evaluated (e.g., for 24-48 hours at room temperature and 7 days refrigerated).
Conclusion
This application note has outlined a robust, scientifically-grounded framework for the in-house preparation and qualification of an H-Asp(Gly-OH)-OH HPLC reference standard. By integrating a specific synthetic strategy with high-resolution purification and a multi-faceted characterization approach, laboratories can produce a reference material with a documented and traceable chain of quality. Adherence to these detailed protocols will ensure the generation of a reliable standard, thereby enhancing the accuracy, precision, and validity of chromatographic analyses in research and quality control environments.
References
-
Aspartame - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]
-
Reference Standards to Support Quality of Synthetic Peptide Therapeutics. (2023). U.S. Pharmacopeia (USP). Available at: [Link]
-
How Do You Prepare Reference Standards and Solutions? (2020). Spectroscopy Online. Available at: [Link]
-
Reference Standards to Support Quality of Synthetic Peptide Therapeutics. (2023). PubMed. doi: 10.1007/s11095-023-03493-1. Available at: [Link]
-
Effective Structural Characterization Strategies for Peptides. (n.d.). BioPharmaSpec. Available at: [Link]
-
Reference Standard Preparation and Characterisation. (n.d.). Almac Group. Available at: [Link]
- Process for the preparation of aspartame. (1983). Google Patents. EP0091330A1.
-
General guidelines for the establishment, maintenance and distribution of chemical reference substances. (n.d.). World Health Organization (WHO). Annex 3. Available at: [Link]
-
H-Arg-Gly-Asp-OH. (2025). Chemsrc. CAS#:99896-85-2. Available at: [Link]
-
Stability and degradation of the high-intensity sweeteners: Aspartame, Alitame, and Sucralose. (n.d.). Critical Reviews in Food Science and Nutrition. Available at: [Link]
-
Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. (n.d.). PMC. Available at: [Link]
-
Aspartame. (n.d.). PubChem. CID 134601. Available at: [Link]
- Preparation method of aspartame. (n.d.). Google Patents. CN102295680B.
-
Investigations on the degradation of aspartame using high-performance liquid chromatography/tandem mass spectrometry. (n.d.). Journal of Separation Science. Available at: [Link]
-
Reference Standards, Types, Uses, Preparation & Qualification. (2020). Veeprho. Available at: [Link]
-
Guidelines for the Selection and Use of Reference Materials. (n.d.). ILAC. Available at: [Link]
-
Aspartame Degradation in Solutions at Various pH Conditions. (n.d.). Journal of Food Science. Available at: [Link]
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (n.d.). Radboud Repository. Available at: [Link]
- Aspartic acid derivatives. (n.d.). Google Patents. EP2886531A1.
-
Asp-His. (n.d.). PubChem. CID 9856673. Available at: [Link]
-
Determination of amino acid without derivatization by using HPLC - HILIC column. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
HPLC Separation of Aspartic Acid and Asparagine on Obelisc R Column. (n.d.). SIELC. Available at: [Link]
Sources
- 1. usp.org [usp.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Reference Standards to Support Quality of Synthetic Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. Aspartame - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Investigations on the degradation of aspartame using high-performance liquid chromatography/tandem mass spectrometry [html.rhhz.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. who.int [who.int]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biopharmaspec.com [biopharmaspec.com]
- 13. Reference Standard Preparation and Characterisation - Almac [almacgroup.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Purity Synthesis of H-Asp-Gly-OH Using Advanced Fmoc-SPPS Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract and Scope
This technical guide provides a detailed methodology for the synthesis of the dipeptide H-Asp-Gly-OH using 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). The synthesis of sequences containing an Asp-Gly motif is notoriously challenging due to a significant side reaction: aspartimide formation.[1][2] This process can lead to a mixture of difficult-to-separate impurities, including α- and β-aspartyl peptides, racemized products, and piperidide adducts, thereby compromising the yield and purity of the final product.[3][4]
This document moves beyond a simple recitation of steps. It delves into the mechanistic underpinnings of aspartimide formation and presents a comparative analysis of strategies to mitigate this problem. We provide a field-proven, optimized protocol centered on the use of a backbone-protected dipeptide building block, which represents the most robust method for achieving high-purity H-Asp-Gly-OH.
A Note on Nomenclature: The target molecule, the linear dipeptide Aspartyl-Glycine, is denoted here as H-Asp-Gly-OH. The user-provided topic "H-Asp(Gly-OH)-OH" is interpreted as this linear sequence, emphasizing the free carboxylic acid groups on both the Aspartic acid side chain and the Glycine C-terminus.
Core Principles: The Challenge of the Asp-Gly Motif
The standard Fmoc/tBu orthogonal protection strategy is the foundation of modern SPPS. It employs the base-labile Fmoc group for temporary Nα-amino protection and acid-labile groups, such as tert-butyl (tBu), for the permanent protection of reactive amino acid side chains.[5][6] This orthogonality allows for the selective deprotection of the Nα-terminus for chain elongation without disturbing the side-chain protectors.[7][8]
However, this strategy's reliance on a basic reagent (typically 20% piperidine in DMF) for Fmoc removal is the root cause of the primary side reaction in Asp-containing peptides.
The Mechanism of Aspartimide Formation
During the piperidine-mediated Fmoc deprotection step, the backbone amide nitrogen of the residue C-terminal to Aspartic acid can act as a nucleophile. This nitrogen attacks the carbonyl carbon of the Asp side-chain ester (e.g., a β-tert-butyl ester), leading to the formation of a five-membered succinimide ring, known as an aspartimide.[3][9] The Asp-Gly sequence is exceptionally prone to this reaction because Glycine, lacking a side chain, offers minimal steric hindrance to this intramolecular cyclization.[1][9][10]
The resulting aspartimide is unstable and can be opened by nucleophiles. Attack by water or piperidine leads to a mixture of the desired α-peptide and the undesired β-peptide (where the peptide bond is formed with the side-chain carboxyl group), as well as corresponding piperidide adducts.[3] This process severely complicates the purification of the target peptide.
Strategic Approaches to Mitigate Aspartimide Formation
Several strategies have been developed to suppress this problematic side reaction. Their effectiveness and practicality vary, as summarized below.
| Strategy | Principle | Advantages | Disadvantages | Efficacy |
| Modified Deprotection | Addition of an acidic additive (e.g., 0.1M HOBt or Oxyma) to the piperidine solution.[1][11] | Simple to implement with standard reagents. | Does not completely prevent the side reaction; efficacy is partial.[11] | Low to Moderate |
| Bulky Side-Chain Groups | Use of sterically larger Asp side-chain protecting groups (e.g., OMpe, OBno) instead of OtBu.[12][13] | Reduces cyclization rate by steric hindrance. | Higher cost of specialized amino acid derivatives; may not completely eliminate the issue in Asp-Gly sequences.[12] | Moderate to High |
| Backbone Protection | Introduction of a temporary, sterically hindering group (e.g., Dmb) on the backbone amide nitrogen of the Glycine residue.[3][11] | Physically blocks the nucleophilic attack, completely inhibiting aspartimide formation.[14] | Requires a specialized, pre-formed dipeptide building block. | Very High (Gold Standard) |
Given its near-total prevention of the side reaction, the use of a backbone-protected dipeptide building block, Fmoc-Asp(OtBu)-(Dmb)Gly-OH , is the recommended and most authoritative method for synthesizing high-purity Asp-Gly containing peptides.[14][15]
Optimized Protocol for H-Asp-Gly-OH Synthesis
This protocol utilizes the backbone protection strategy for maximal purity and yield.
Materials and Reagents
| Reagent | Grade | Supplier Recommendation |
| 2-Chlorotrityl chloride (2-CTC) Resin | 100-200 mesh, 1.0-1.6 mmol/g | Standard peptide synthesis grade |
| Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Peptide Synthesis Grade | e.g., MilliporeSigma (Novabiochem®), CEM |
| Dichloromethane (DCM) | Anhydrous, Peptide Synthesis Grade | |
| N,N-Dimethylformamide (DMF) | Anhydrous, Peptide Synthesis Grade | |
| N,N-Diisopropylethylamine (DIPEA) | Redistilled, Peptide Synthesis Grade | |
| Methanol (MeOH) | Anhydrous | |
| Piperidine | Redistilled, Peptide Synthesis Grade | |
| Trifluoroacetic acid (TFA) | Reagent Grade | |
| Triisopropylsilane (TIS) | Reagent Grade, >98% | |
| Diethyl Ether | Anhydrous, Reagent Grade | |
| Deionized Water | 18.2 MΩ·cm |
Experimental Workflow
The workflow is streamlined by coupling the entire dipeptide unit in a single step, bypassing the problematic deprotection of an Asp-Gly intermediate.
Step-by-Step Methodology
This protocol is based on a 0.25 mmol synthesis scale. Adjust volumes accordingly for different scales.
Step 1: Resin Preparation
-
Place 2-chlorotrityl chloride resin (0.25 mmol, ~170 mg at 1.5 mmol/g loading) into a peptide synthesis vessel.
-
Swell the resin in anhydrous DCM (5 mL) for 30 minutes with gentle agitation.
-
Drain the DCM.
Step 2: Dipeptide Loading
-
Dissolve Fmoc-Asp(OtBu)-(Dmb)Gly-OH (0.375 mmol, 1.5 equiv., ~232 mg) in anhydrous DCM (4 mL). Note: Sonication may be required to fully dissolve the dipeptide.
-
Add DIPEA (0.75 mmol, 3.0 equiv., ~130 µL) to the dipeptide solution and mix.
-
Add the activated dipeptide solution to the swollen resin. Agitate at room temperature for 2 hours.
-
Drain the reaction solution.
-
To cap any unreacted chloride sites on the resin, add a solution of DCM/MeOH/DIPEA (80:15:5, v/v/v) (5 mL) and agitate for 30 minutes.
-
Drain the capping solution and wash the resin thoroughly with DCM (3 x 5 mL), DMF (3 x 5 mL), and finally DCM (3 x 5 mL).
-
Dry the peptidyl-resin under high vacuum for at least 2 hours.
Step 3: Cleavage and Global Deprotection
-
Place the dry peptidyl-resin in a suitable reaction vessel.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% deionized water. For 0.25 mmol scale, prepare 5 mL. CAUTION: TFA is highly corrosive. Work in a certified fume hood and wear appropriate PPE. [16]
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours. The TFA will cleave the peptide from the resin and simultaneously remove the Fmoc, OtBu, and Dmb protecting groups.[17]
-
Filter the resin and collect the TFA filtrate into a new centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (1 mL) and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a 50 mL tube containing cold diethyl ether (~40 mL).
-
A white precipitate should form. Place the tube on ice for 30 minutes to maximize precipitation.
-
Centrifuge the tube (e.g., 3000 x g for 5 minutes), decant the ether, and wash the peptide pellet with another portion of cold ether.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Step 4: Purification and Characterization
-
Dissolve the crude peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[4]
-
Collect fractions containing the pure product.
-
Confirm the identity and mass of the product using mass spectrometry (e.g., ESI-MS).
-
Lyophilize the pure fractions to obtain H-Asp-Gly-OH as a white, fluffy powder.
Conclusion
The synthesis of the Asp-Gly dipeptide, while seemingly simple, is a classic example of sequence-dependent challenges in Fmoc-SPPS. A naive approach using standard Fmoc-Asp(OtBu)-OH is highly susceptible to aspartimide formation, leading to significant impurities and low yields.[2] By understanding the underlying mechanism, a rational synthesis strategy can be designed. The use of the backbone-protected dipeptide Fmoc-Asp(OtBu)-(Dmb)Gly-OH effectively circumvents the side reaction by sterically blocking the intramolecular cyclization.[11] This application note provides a robust and reliable protocol based on this advanced building block, enabling researchers to confidently synthesize H-Asp-Gly-OH with high purity and yield, suitable for the demanding applications in research and drug development.
References
-
AAPPTec (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Reents, R., et al. (2024). Nickel-Catalyzed Deallylation for Sustainable Solution and Solid-Phase Peptide Synthesis. Organic Letters. Retrieved from [Link]
-
Reddy, G. S., et al. (2007). Simple and Highly Efficient Method for the Deprotection of Allyl Ethers Using Dimethylsulfoxide–Sodium Iodide. Synthetic Communications, 37(15), 2575-2579. Retrieved from [Link]
- BenchChem (2025). Technical Support Center: Solid-Phase Peptide Synthesis (SPPS) with Glycine Derivatives.
- Guichard, G., et al. (1994). Automated allyl deprotection in solid-phase synthesis. Google Patents, EP0623626B1.
-
Purdue University (n.d.). Peptide Cleavage from Resin Protocol. Retrieved from [Link]
-
AAPPTec (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- BenchChem (2025). An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis.
-
Merck Millipore (2003). innovations 1/03: NEW Derivatives for overcoming aspartimide formation. Retrieved from [Link]
-
AAPPTec (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Ghaffari, M. F., et al. (2021). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. ChemistryOpen, 10(1), 6-10. Retrieved from [Link]
-
Merck Millipore (n.d.). Product Focus: Derivatives for enhancing peptide synthesis Novabiochem®. Retrieved from [Link]
-
Merck (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]
- BenchChem (n.d.). A Comparative Analysis of Aspartate Side-Chain Protecting Groups in Peptide Synthesis.
-
CEM Corporation (2025). Fmoc-Asp(OtBu)-(Dmb)Gly-OH. Retrieved from [Link]
-
Tei, K., et al. (2023). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal. Retrieved from [Link]
- Behrendt, R., et al. (2015). Aspartic acid derivatives. Google Patents, EP2886531A1.
- Giraud, M., et al. (2010). Production of peptides containing poly-gly sequences using fmoc chemistry. Google Patents, WO2010117725A2.
-
van der Weijden, J., et al. (2020). Synthesis of Multi-Module Low Density Lipoprotein Receptor Class A Domains with Acid Labile Cyanopyridiniumylides (CyPY) as Aspartic Acid Masking Groups. Angewandte Chemie International Edition, 59(46), 20499-20504. Retrieved from [Link]
-
Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 441-474. Retrieved from [Link]
-
Reents, R., et al. (2026). Nickel-Catalyzed Deallylation for Sustainable Solution and Solid-Phase Peptide Synthesis. Organic Letters. Retrieved from [Link]
-
Liu, C. F., & Tam, J. P. (2000). Orthogonal ligation strategies for peptide and protein. Biopolymers, 55(5), 360-379. Retrieved from [Link]
- BenchChem (n.d.). A Head-to-Head Comparison: Z-Asp(OMe)-OH vs. Fmoc-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis.
-
Lauer, J. L., et al. (1995). Formation of aspartimide peptides in Asp-Gly sequences. Letters in Peptide Science, 2(6), 379-382. Retrieved from [Link]
-
ResearchGate (n.d.). Aspartimide formation in Asp-Gly, Asp-Ala or Asp-Ser sequences. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Fmoc-Asp(OtBu)-(Dmb)Gly-OH [cem.com]
- 15. chemimpex.com [chemimpex.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Utilizing H-Asp(Gly-OH)-OH as a Model System for Investigating Aspartimide Formation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist: Dr. Gemini
Abstract
Aspartimide formation is a significant challenge in peptide and protein chemistry, leading to undesirable side products, compromising yield, and complicating purification.[1][2] This side reaction is particularly prevalent during solid-phase peptide synthesis (SPPS), especially under the basic conditions of Fmoc deprotection, and can also occur spontaneously in vivo, contributing to protein aging.[3][4] This application note provides a comprehensive guide to utilizing the dipeptide H-Asp(Gly-OH)-OH as a simple, effective model for studying the kinetics and mechanism of aspartimide formation. We detail the underlying chemical principles, provide step-by-step protocols for inducing and monitoring the reaction, and outline robust analytical methods for quantification.
The Challenge of Aspartimide Formation
The synthesis and stability of peptides and proteins can be compromised by the formation of aspartimide, a five-membered succinimide ring.[5] This intramolecular cyclization occurs when the backbone amide nitrogen of the residue C-terminal to an aspartic acid (Asp) attacks the side-chain carbonyl group.[5][6] This reaction is strongly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible due to the minimal steric hindrance of the subsequent residue.[7][8]
The resulting aspartimide intermediate is often unstable and can undergo further reactions:
-
Epimerization: The α-carbon of the aspartyl residue is prone to racemization, leading to the formation of D-amino acids within the peptide chain.[6][9]
-
Hydrolysis: The succinimide ring can be opened by water or other nucleophiles (like piperidine in SPPS) at two positions, yielding a mixture of the desired native α-peptide and the isomeric β-peptide, where the peptide bond is formed with the side-chain carboxyl group.[7][10][11]
These byproducts often have identical masses and similar chromatographic properties to the target peptide, making detection and purification exceptionally difficult.[9][10] Therefore, understanding the factors that promote or inhibit aspartimide formation is critical for developing robust manufacturing processes for peptide-based therapeutics and for understanding protein degradation pathways.
Rationale for the H-Asp(Gly-OH)-OH Model
The dipeptide H-Asp(Gly-OH)-OH serves as an ideal model system for several reasons:
-
High Propensity: It contains the Asp-Gly motif, which is one of the sequences most prone to aspartimide formation, ensuring a robust and measurable reaction rate.[7][8]
-
Simplicity: As a small molecule, it is easy to synthesize, purify, and analyze. The resulting chromatograms are clean and straightforward to interpret compared to those of longer, more complex peptides.
-
Cost-Effectiveness: It provides a low-cost platform for screening various conditions (e.g., pH, temperature, buffers, additives) and their impact on reaction kinetics without consuming valuable, complex peptide sequences.
Chemical Mechanism of Aspartimide Formation
The process is initiated by the deprotonation of the backbone amide nitrogen of the glycine residue.[7] This is typically catalyzed by a base, such as piperidine during Fmoc-SPPS, but can also occur under acidic conditions or spontaneously at physiological pH.[3][8] The resulting anion performs an intramolecular nucleophilic attack on the electrophilic carbonyl carbon of the aspartic acid side chain, forming a tetrahedral intermediate that subsequently collapses to the five-membered succinimide ring (aspartimide).
Caption: Base-catalyzed aspartimide formation from H-Asp(Gly-OH)-OH.
Experimental Protocols
The following protocols provide a framework for inducing and monitoring aspartimide formation. Researchers should adapt time points and conditions based on their specific objectives.
Materials and Reagents
-
H-Asp(Gly-OH)-OH Dipeptide
-
Dimethylformamide (DMF), HPLC Grade
-
Piperidine
-
Trifluoroacetic Acid (TFA)
-
Acetonitrile (ACN), HPLC Grade
-
Deionized Water (18.2 MΩ·cm)
-
0.45 µm Syringe Filters
-
Autosampler Vials
-
Reverse-Phase HPLC system with UV detector
-
Mass Spectrometer (optional, for peak identity confirmation)
Experimental Workflow
Caption: Workflow for studying aspartimide formation kinetics.
Protocol: Induction of Aspartimide Formation under Basic Conditions
This protocol simulates the conditions of Fmoc deprotection in SPPS.
-
Prepare Stock Solution: Accurately weigh and dissolve H-Asp(Gly-OH)-OH in DMF to a final concentration of 10 mg/mL.
-
Prepare Stress Solution: Prepare a solution of 20% (v/v) piperidine in DMF.
-
Initiate Reaction: In a clean vial, mix 100 µL of the dipeptide stock solution with 900 µL of the 20% piperidine solution to start the reaction.
-
Time-Zero Sample (T=0): Immediately upon mixing, take a 50 µL aliquot and quench it by diluting it into 950 µL of 50:50 ACN/Water containing 0.1% TFA. This serves as the T=0 control.
-
Incubation and Sampling: Incubate the reaction mixture at room temperature. At predetermined intervals (e.g., 15, 30, 60, 120, and 240 minutes), withdraw 50 µL aliquots and quench them as described in step 4.
-
Analysis: Filter the quenched samples through a 0.45 µm syringe filter into autosampler vials and analyze immediately by RP-HPLC.
Analytical Methodology
Reverse-phase HPLC is the primary technique for monitoring the reaction. The separation of the starting material from the aspartimide intermediate and the final α- and β-peptide products is crucial for accurate quantification.
RP-HPLC Conditions
-
Column: C18, 3.5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 0% to 30% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
-
Injection Volume: 20 µL
Peak Identification
-
H-Asp(Gly-OH)-OH: The main peak at T=0. Its identity can be confirmed with a standard.
-
Aspartimide: A new, typically more hydrophobic (later eluting) peak that appears and then decreases over time as it hydrolyzes. Its mass will be 18 Da less than the starting material (loss of H₂O).
-
α- and β-Peptides: Two closely eluting peaks that grow over time. They are isobaric with the starting material (same mass) but have different retention times.[10] Distinguishing between the α and β isomers without authentic standards can be challenging, but their combined area represents the total hydrolysis product.
Data Interpretation and Expected Results
By integrating the peak areas from the HPLC chromatograms at each time point, the kinetics of the reaction can be determined. The results can be summarized in a table to track the disappearance of the starting material and the appearance of intermediates and final products.
Table 1: Example Data Summary for Base-Induced Formation
| Time (min) | % H-Asp(Gly-OH)-OH (Area) | % Aspartimide (Area) | % α/β-Peptides (Area) |
| 0 | >99 | <0.1 | <0.1 |
| 15 | 85 | 12 | 3 |
| 30 | 72 | 18 | 10 |
| 60 | 50 | 20 | 30 |
| 120 | 25 | 15 | 60 |
| 240 | 5 | 5 | 90 |
Note: These values are illustrative. Actual results will depend on precise experimental conditions.
Conclusion
The H-Asp(Gly-OH)-OH dipeptide is a powerful and accessible tool for any laboratory involved in peptide synthesis or protein stability studies. By providing a simplified and highly sensitive system, it allows researchers to efficiently investigate the mechanistic details of aspartimide formation, screen for inhibitory conditions, and develop strategies to minimize this deleterious side reaction. The protocols and analytical methods described herein offer a validated starting point for robustly characterizing one of the most persistent challenges in the field.
References
- Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (2025). ChemBioChem.
- A Comparative Guide to Aspartic Acid Protecting Groups in Fmoc Solid-Phase Peptide Synthesis. BenchChem.
- ASPARTIMIDE FORM
-
Neumann, K., Farnung, J., Baldauf, S., & Bode, J. W. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications, 11, 982. [Link]
- Aucagne, V., & Cisse, E. H. (2025). Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis.RSC Publishing.
- Aucagne, V., & Cisse, E. H. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis.PMC.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Aspartic acid derivatives. (2015).
-
Behrendt, R., Huber, S., & White, P. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - Practical aspects of new trialkylcarbinol based protecting groups. Journal of Peptide Science. [Link]
- Technical Support Center: Aspartimide Form
- Aspartic acid derivatives - EP2886531A1.
- Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH. Sigma-Aldrich.
- innov
-
Van Dorpe, S., Verbeken, M., Wynendaele, E., & De Spiegeleer, B. Aspartimide formation in Asp-Gly, Asp-Ala or Asp-Ser sequences. ResearchGate. [Link]
- Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis.RSC Publishing.
- SYNTHESIS NOTES. Peptides.
- Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (2025). ChemBioChem.
- Toward proteome-scale identification and quantification of isoaspartyl residues in biological samples.PMC.
- Application Note: Solid-Phase Synthesis of H-Gly-Ala-Leu-OH. BenchChem.
- de la Torre, B. G., & Albericio, F. (2025). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids.ACS.org.
-
Qualification of a Quantitative Method for Monitoring Aspartate Isomerization of a Monoclonal Antibody by Focused Peptide Mapping. PubMed. [Link]
- Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.专肽生物.
Sources
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03824C [pubs.rsc.org]
- 4. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. media.iris-biotech.de [media.iris-biotech.de]
- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. merckmillipore.com [merckmillipore.com]
Strategic Approaches for the Liquid Chromatography Separation of H-ASP(GLY-OH)-OH
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: The analysis of small, polar peptides such as H-ASP(GLY-OH)-OH, a dipeptide of aspartic acid and glycine, presents significant challenges for traditional reversed-phase liquid chromatography due to its high hydrophilicity and lack of a strong UV chromophore. This guide provides a detailed examination of effective chromatographic strategies, focusing on Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with ion-pairing agents. We will delve into the mechanistic basis for methodological choices, present detailed protocols, and discuss optimal detection techniques to ensure robust and reliable separation and quantification.
Introduction: The Analytical Challenge of Polar Peptides
H-ASP(GLY-OH)-OH, or β-Aspartyl-glycine, is a dipeptide characterized by its high polarity. This intrinsic hydrophilicity makes it poorly retained on conventional non-polar stationary phases (like C18) used in reversed-phase chromatography, often leading to elution in or near the solvent front.[1][2] Furthermore, the molecule lacks a significant chromophore, rendering detection by standard UV-Vis spectrophotometry insensitive, particularly at low concentrations.[3][4] Effective analysis, therefore, requires specialized chromatographic techniques that can overcome these hurdles.
This application note explores two primary strategies:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): A powerful technique for retaining and separating highly polar compounds.[5]
-
Ion-Pair Reversed-Phase Chromatography (IP-RP-HPLC): A classic approach to enhance the retention of polar, ionizable analytes on reversed-phase columns.[6][7]
We will also address the critical aspect of detection, emphasizing universal detectors like the Charged Aerosol Detector (CAD) and Mass Spectrometry (MS) which are ideally suited for non-chromophoric analytes.[4][6]
Chromatographic Strategies: Mechanism and Rationale
The choice of chromatographic mode is paramount for the successful analysis of H-ASP(GLY-OH)-OH. The selection depends on the specific analytical goals, such as impurity profiling, quantification, or preparative isolation.
Strategy 1: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is often the most effective and straightforward technique for analyzing highly polar molecules like dipeptides.[8][9] It provides orthogonal selectivity compared to reversed-phase chromatography.
Mechanism of Retention: In HILIC, a polar stationary phase (e.g., bare silica, amide, or zwitterionic) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small percentage of aqueous buffer.[5] The aqueous component of the mobile phase forms a water-enriched layer on the surface of the polar stationary phase. Retention is primarily driven by the partitioning of the polar analyte from the organic-rich mobile phase into this immobilized aqueous layer.[8] Additional interactions, such as hydrogen bonding and weak electrostatic forces, can also contribute to the separation.[10]
Caption: HILIC retention mechanism for polar analytes.
Causality Behind Experimental Choices:
-
Stationary Phase: Amide-bonded phases (like BEH Amide) are often preferred for their enhanced stability and unique selectivity for polar compounds, including peptides.[2] They can tolerate slightly higher aqueous content in the mobile phase compared to unbonded silica, which can be beneficial for sample solubility.[2] Zwitterionic phases can also offer excellent retention for neutral polar solutes.[8]
-
Mobile Phase: A high percentage of acetonitrile (typically >70%) is necessary to promote partitioning and achieve retention.[8] The aqueous component should contain a volatile buffer, such as ammonium formate or ammonium acetate, at a concentration of 5-20 mM. This controls the pH and ionic strength, which influences the ionization state of the analyte and stationary phase silanols, thereby modulating retention and improving peak shape.[5] These volatile buffers are also highly compatible with mass spectrometry.[11]
Strategy 2: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
While HILIC is often superior, IP-RP-HPLC is a well-established alternative that can provide robust separations, especially for impurity profiling where different selectivities are needed.[6][7]
Mechanism of Retention: This technique uses a standard non-polar stationary phase (e.g., C18). The mobile phase contains an ion-pairing reagent, which is a large ionic molecule with a hydrophobic tail. For an acidic analyte like H-ASP(GLY-OH)-OH, a positively charged ion-pairing agent could be used, but more commonly, acidic modifiers like trifluoroacetic acid (TFA) are used to suppress the ionization of the analyte's carboxyl groups and interact with any basic sites, improving peak shape.[12] For enhanced retention of such polar molecules, more hydrophobic perfluorinated carboxylic acids (e.g., perfluoropentanoic acid) can be used as ion-pairing reagents.[6][7] These reagents form a neutral ion pair with the charged analyte, increasing its overall hydrophobicity and promoting its retention on the C18 column.
Causality Behind Experimental Choices:
-
Stationary Phase: A polar-embedded C18 column is recommended. These columns contain a polar group embedded within the alkyl chain, which makes them more stable in the highly aqueous mobile phases required to elute very polar compounds and can offer different selectivity compared to standard C18 phases.[6][7] Wide-pore (e.g., 300 Å) columns are generally preferred for peptide separations to ensure access to the bonded phase surface.[12][13]
-
Ion-Pairing Reagent: Trifluoroacetic acid (TFA) at 0.1% is the most common choice for peptide separations. It provides good peak shape and is volatile, making it MS-compatible, although it can cause ion suppression in ESI-MS.[12] For greater retention, stronger ion-pairing reagents like heptafluorobutyric acid (HFBA) can be employed.[3]
Detection: Overcoming the Lack of a Chromophore
Standard UV detection at 214 nm, which relies on the peptide bond absorbance, often lacks the sensitivity required for impurity analysis and can be affected by mobile phase interference.[12][14] Therefore, alternative detection methods are essential.
-
Charged Aerosol Detector (CAD): A universal detector that measures charge imparted to analyte particles after nebulization and solvent evaporation. Its response is largely independent of the analyte's chemical structure, making it excellent for quantifying non-volatile compounds without chromophores.[4][6] The CAD response is dependent on the mobile phase composition, which must be considered during method development.[15]
-
Mass Spectrometry (MS): The preferred method for definitive identification and sensitive quantification. Coupling LC to an MS detector (LC-MS) provides molecular weight information, which is invaluable for confirming the identity of the main peak and characterizing any impurities.[1][14]
-
Evaporative Light Scattering Detector (ELSD): Another universal mass-based detector, though often considered less sensitive than CAD for many applications.[4]
Experimental Protocols
The following protocols provide a starting point for method development. Optimization will be necessary based on the specific HPLC system, column, and analytical requirements.
General Workflow
Caption: General experimental workflow for HPLC analysis.
Protocol 1: HILIC-CAD/MS Method
This method is recommended for robust quantification and separation based on hydrophilicity.
| Parameter | Recommended Condition | Rationale |
| HPLC Column | Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 x 100 mm | Amide phase provides excellent retention for polar peptides. Sub-2-µm particles offer high efficiency.[2] |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 | Volatile buffer system, ideal for MS compatibility. |
| Mobile Phase B | 90% Acetonitrile, 10% Mobile Phase A | High organic content drives HILIC retention.[8] |
| Gradient | 95% B to 50% B over 10 minutes | A gradual increase in the aqueous component elutes analytes in order of increasing hydrophilicity.[10] |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces mobile phase viscosity. |
| Injection Vol. | 2 µL | Small volume to minimize peak distortion. |
| Sample Diluent | 70% Acetonitrile / 30% Water | Should be similar to initial mobile phase conditions to ensure good peak shape. |
| CAD Settings | Evaporation Temp: 50 °C | Optimize based on mobile phase volatility and analyte stability.[6] |
| MS Settings | ESI Positive Mode | Typical for peptide analysis. |
Step-by-Step Methodology:
-
Prepare Mobile Phases: Accurately prepare the ammonium formate buffer (Mobile Phase A). Prepare Mobile Phase B by mixing the required volumes of acetonitrile and Mobile Phase A. Filter all mobile phases through a 0.22 µm filter.
-
Prepare Sample: Accurately weigh and dissolve the H-ASP(GLY-OH)-OH standard or sample in the sample diluent to a final concentration of approximately 0.5 mg/mL.
-
System Equilibration: Equilibrate the column with the initial gradient conditions (95% B) for at least 15-20 column volumes or until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject the sample and run the gradient method. Acquire data from both the CAD and MS detectors.
Protocol 2: IP-RP-HPLC-CAD/MS Method
This method provides an alternative selectivity, which can be useful for resolving impurities that co-elute in the HILIC system.
| Parameter | Recommended Condition | Rationale |
| HPLC Column | Waters ACQUITY UPLC Peptide BEH C18, 300Å, 1.7 µm, 2.1 x 100 mm | Wide-pore C18 is a standard for peptide separations.[13][16] |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water | Standard ion-pairing mobile phase for peptide analysis.[12][17] |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile | Consistent TFA concentration across the gradient maintains ion-pairing. |
| Gradient | 0% B to 30% B over 15 minutes | A shallow gradient is often required for separating polar peptides from related impurities.[14] |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 50 °C | Higher temperatures can improve peak efficiency in peptide separations.[18] |
| Injection Vol. | 5 µL | |
| Sample Diluent | Mobile Phase A | Ensures compatibility with the initial mobile phase. |
| CAD Settings | Evaporation Temp: 45 °C | Adjust for optimal signal-to-noise. |
| MS Settings | ESI Positive Mode |
Step-by-Step Methodology:
-
Prepare Mobile Phases: Add 1.0 mL of high-purity TFA to 1 L of HPLC-grade water (for A) and 1 L of acetonitrile (for B). Sonicate to degas.
-
Prepare Sample: Dissolve the H-ASP(GLY-OH)-OH standard or sample in Mobile Phase A to a concentration of approximately 1.0 mg/mL.
-
System Equilibration: Equilibrate the column with 100% Mobile Phase A until the baseline is stable. This is critical for reproducible retention times in IP-RP-HPLC.
-
Injection and Data Acquisition: Inject the sample and run the gradient method.
Conclusion and Best Practices
The successful separation of H-ASP(GLY-OH)-OH is readily achievable with a well-designed chromatographic method.
-
HILIC is the recommended primary approach due to its superior retention of highly polar analytes and inherent compatibility with MS-friendly mobile phases.
-
IP-RP-HPLC serves as a valuable orthogonal technique, providing different selectivity that can be crucial for comprehensive impurity profiling.
For both methods, the use of a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) is essential for reliable detection and quantification due to the analyte's poor UV absorbance. Method development should focus on optimizing the mobile phase composition (buffer concentration, pH, and gradient slope) to achieve the desired resolution and peak shape.
References
-
Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Retrieved from [Link]
-
Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. Retrieved from [Link]
-
Zubair, A., et al. (2021). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. ResearchGate. Retrieved from [Link]
-
McCalley, D. V. (2022). Hydrophilic-Interaction Chromatography: An Update. LCGC International. Retrieved from [Link]
-
Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]
-
Lemasson, E., et al. (2020). Mixed-Mode Chromatography—A Review. LCGC International. Retrieved from [Link]
-
Taha, T. S. (2021). Analytical Methods for Determination of Non-Nutritive Sweeteners in Foodstuffs. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Mixed-mode chromatography. Retrieved from [Link]
-
Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Retrieved from [Link]
-
PolyLC. (n.d.). HILIC Columns for Polar Separations. Retrieved from [Link]
-
Schilling, K., et al. (2020). Impurity profiling of l-aspartic acid and glycine using high-performance liquid chromatography coupled with charged aerosol and ultraviolet detection. Journal of Pharmaceutical and Biomedical Analysis, 183, 113149. Retrieved from [Link]
-
ResearchGate. (2020). Impurity profiling of l-aspartic acid and glycine using high-performance liquid chromatography coupled with charged aerosol and ultraviolet detection. Retrieved from [Link]
-
An, Y., et al. (2013). An improved approach to hydrophilic interaction chromatography of peptides: Salt gradients in the presence of high isocratic acetonitrile concentrations. PMC. Retrieved from [Link]
-
Shinde, V. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Veeprho. Retrieved from [Link]
-
Pritožník, K., et al. (2018). Hydrophilic interaction liquid chromatography in the separation of glycopeptides and their isomers. PMC. Retrieved from [Link]
-
LCGC International. (2016). Reversed Phase HPLC for the Analysis of Biomolecules. Retrieved from [Link]
-
Fisher, G. H. (2022). HPLC Methods for Determination of d-Aspartate and N-methyl-d-Aspartate. ResearchGate. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis of Soft Drink Additives with No Interference from Aspartame Degradants Using Arc HPLC System with PDA Detection. Retrieved from [Link]
-
CONICET. (n.d.). Simultaneous determination of aspartame and acesulfame-K by molecular absorption spectrophotometry using multivariate calibratio. Retrieved from [Link]
-
Waters Corporation. (n.d.). Preparative Scale Chromatography of a Hydrophilic Peptide Using Hydrophilic Interaction Chromatography. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Glycine. Retrieved from [Link]
-
Svec, F., & Horka, M. (2022). Reversed-Phase Liquid Chromatography of Peptides for Bottom-Up Proteomics: A Tutorial. ACS Publications. Retrieved from [Link]
-
Longdom Publishing. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Retrieved from [Link]
-
LCGC International. (2018). Analyzing Artificial Sweeteners as Environmental Contaminants. Retrieved from [Link]
-
DigitalCommons@UNL. (n.d.). Recent Analytical Methods for the Analysis of Sweeteners in Food: A Regulatory Perspective. Retrieved from [Link]
-
Sartorius. (n.d.). Mixed Mode Chromatography. Retrieved from [Link]
-
Van Eeckhaut, A., et al. (2004). Analysis of aspartyl peptide degradation products by high-performance liquid chromatography and high-performance liquid chromatography-mass spectrometry. Journal of Chromatography A, 1022(1-2), 179-188. Retrieved from [Link]
-
Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]
-
Molecular Life Sciences. (2017). Trimodal mixed mode chromatography enables efficient offline 2D peptide fractionation for proteome analysis. Retrieved from [Link]
-
Waters Corporation. (2021). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Retrieved from [Link]
Sources
- 1. gilson.com [gilson.com]
- 2. waters.com [waters.com]
- 3. researchgate.net [researchgate.net]
- 4. veeprho.com [veeprho.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Impurity profiling of l-aspartic acid and glycine using high-performance liquid chromatography coupled with charged aerosol and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. polylc.com [polylc.com]
- 10. longdom.org [longdom.org]
- 11. An improved approach to hydrophilic interaction chromatography of peptides: Salt gradients in the presence of high isocratic acetonitrile concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hplc.eu [hplc.eu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. renyi.hu [renyi.hu]
- 15. researchgate.net [researchgate.net]
- 16. lcms.cz [lcms.cz]
- 17. Analysis of aspartyl peptide degradation products by high-performance liquid chromatography and high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Strategic Carboxyl-Group Conjugation of H-Asp(Gly-OH)-OH
Foreword for the Modern Bioconjugation Chemist
In the landscape of advanced drug delivery systems, peptide-drug conjugates (PDCs) are rapidly emerging as a formidable class of targeted therapeutics.[1] Their smaller size, enhanced tissue penetration, and lower immunogenicity offer distinct advantages over their larger antibody-drug conjugate (ADC) counterparts.[1] At the heart of many successful PDCs lies the strategic linkage of a therapeutic payload to a peptide scaffold. The dipeptide H-Asp(Gly-OH)-OH, with its inherent biocompatibility and multiple functional handles, presents a versatile platform for such conjugations. However, its trifunctional nature—possessing two carboxyl groups of differing reactivity and a primary amine—necessitates a carefully orchestrated conjugation strategy to achieve regioselectivity and ensure the homogeneity of the final conjugate.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the chemical strategies for the selective conjugation of molecules to the carboxyl groups of H-Asp(Gly-OH)-OH. We will delve into the foundational principles of carbodiimide chemistry, the critical role of orthogonal protecting groups, and provide detailed, field-proven protocols for successful conjugation, purification, and characterization.
The Challenge and Opportunity of H-Asp(Gly-OH)-OH
The structure of H-Asp(Gly-OH)-OH presents a unique set of challenges and opportunities for the conjugation chemist.
-
Two Carboxyl Groups: The presence of a side-chain carboxyl group on the aspartic acid residue and a C-terminal carboxyl group on the glycine residue requires a strategy for selective activation. The pKa values of these carboxyl groups are different, which can be exploited to a certain extent through careful pH control. However, for truly selective conjugation, an orthogonal protecting group strategy is paramount.
-
A Primary Amine: The N-terminal primary amine of the aspartic acid residue is a potent nucleophile that can readily react with an activated carboxyl group. This can lead to undesirable self-polymerization or intramolecular cyclization if not properly managed.
-
The Opportunity: When harnessed correctly, the dual carboxyl functionalities allow for the site-specific attachment of two different molecules, opening avenues for the creation of multifunctional bioconjugates.
The Cornerstone of Carboxyl Activation: Carbodiimide Chemistry
The most prevalent method for activating carboxyl groups for conjugation to primary amines is through the use of carbodiimides, most notably 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).[2] This "zero-length" crosslinker facilitates the formation of an amide bond without becoming part of the final linkage.[3]
The reaction proceeds through a highly reactive O-acylisourea intermediate.[4] However, this intermediate is unstable in aqueous solutions and prone to hydrolysis, which regenerates the carboxyl group, or rearrangement to a stable, unreactive N-acylurea.[4] To mitigate these side reactions and enhance coupling efficiency, EDC is often used in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[4] NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester, which then efficiently reacts with a primary amine to form a stable amide bond.[5]
The Strategy of Selectivity: Orthogonal Protecting Groups
To achieve selective conjugation to either the side-chain carboxyl of aspartic acid or the C-terminal carboxyl of glycine, an orthogonal protecting group strategy is indispensable.[] This approach involves the use of protecting groups that can be removed under different conditions, allowing for the selective deprotection and subsequent activation of one carboxyl group while the other remains protected.[]
For the selective conjugation to the C-terminal carboxyl group of H-Asp(Gly-OH)-OH, a common and effective strategy is to protect the side-chain carboxyl group of aspartic acid as a tert-butyl (tBu) ester.[7] The tBu ester is stable to the conditions used for peptide synthesis and EDC/NHS coupling but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), which do not affect the newly formed amide bond.[8]
The synthesis of the selectively protected dipeptide, H-Asp(O-tBu)-Gly-OH, is a prerequisite for this strategy. This can be achieved through solid-phase or solution-phase peptide synthesis using the appropriately protected amino acid building blocks, such as Fmoc-Asp(OtBu)-OH.[7]
Detailed Application Protocols
Protocol 1: Selective Conjugation to the C-Terminus of H-Asp(Gly-OH)-OH via Side-Chain Protection
This protocol outlines the steps for conjugating an amine-containing molecule to the C-terminal carboxyl group of the dipeptide, utilizing H-Asp(O-tBu)-Gly-OH as the starting material.
Materials and Reagents:
-
H-Asp(O-tBu)-Gly-OH
-
Amine-containing molecule (e.g., a fluorescent dye, a drug molecule with a primary amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or other suitable aprotic solvent
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Trifluoroacetic acid (TFA)
-
Scavengers for deprotection (e.g., triisopropylsilane (TIS), water)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
-
Reverse-phase HPLC system with a C18 column
-
Mass spectrometer (e.g., ESI-MS)
-
NMR spectrometer
Experimental Workflow Diagram:
Caption: Workflow for selective C-terminal conjugation.
Step-by-Step Methodology:
-
Activation of the C-terminal Carboxyl Group: a. Dissolve H-Asp(O-tBu)-Gly-OH in the Activation Buffer at a concentration of 1-10 mg/mL. b. Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer. c. Add a 5-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS to the dipeptide solution. d. Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
-
Conjugation to the Amine-Containing Molecule: a. Dissolve the amine-containing molecule in the Coupling Buffer. b. Add the amine-containing molecule to the activated dipeptide solution. A 1.1 to 1.5 molar excess of the amine is recommended to drive the reaction to completion. c. Adjust the pH of the reaction mixture to 7.2-7.5 with a non-amine base if necessary. d. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. e. Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM and incubate for 30 minutes.
-
Deprotection of the Aspartic Acid Side-Chain: a. Remove the reaction buffer and solvents from the crude protected conjugate, for example, by lyophilization. b. Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.[8] c. Resuspend the dried crude conjugate in the cleavage cocktail and incubate for 2-4 hours at room temperature. d. Precipitate the deprotected conjugate by adding the TFA solution to a 10-fold volume of cold diethyl ether. e. Centrifuge to pellet the precipitate and wash with cold diethyl ether.
-
Purification and Characterization: a. Purify the deprotected conjugate by reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[9] b. Collect the fractions containing the desired product and confirm its identity and purity by analytical HPLC and mass spectrometry.[10] c. Further structural confirmation can be obtained by NMR spectroscopy.[11]
Protocol 2: Non-Selective Conjugation and Subsequent Purification
In scenarios where a protecting group strategy is not feasible, non-selective conjugation can be performed, followed by rigorous purification to isolate the desired isomer. This approach is generally less efficient and more challenging in terms of purification.
Experimental Workflow Diagram:
Caption: Workflow for non-selective conjugation.
Step-by-Step Methodology:
-
Non-Selective Conjugation: a. Follow steps 1 and 2 of Protocol 1, using H-Asp(Gly-OH)-OH as the starting material. This will result in a mixture of conjugates, including the desired C-terminally and side-chain conjugated products, as well as potential di-substituted and self-polymerized species.
-
Purification and Characterization: a. Isolate the mixture of conjugates from the reaction buffer. b. Employ a multi-step or gradient-optimized reverse-phase HPLC protocol to separate the different isomers.[12] Due to the subtle differences in hydrophobicity, this may require extensive optimization of the gradient and mobile phase composition. c. Collect all distinct peaks and characterize each fraction by mass spectrometry to identify the desired mono-conjugated product. d. Further structural elucidation by NMR may be necessary to confirm the site of conjugation.[13]
Data Presentation: Key Parameters for Successful Conjugation
| Parameter | Recommended Condition | Rationale |
| Activation pH | 4.7 - 6.0 (MES Buffer) | Maximizes EDC efficiency while minimizing hydrolysis.[4] |
| Conjugation pH | 7.2 - 7.5 (PBS Buffer) | Optimal for the reaction of NHS esters with primary amines.[4] |
| EDC Molar Excess | 5-10 fold over carboxyl groups | Drives the activation reaction to completion. |
| NHS Molar Excess | 2-5 fold over carboxyl groups | Efficiently converts the O-acylisourea intermediate to the more stable NHS ester. |
| Amine Molar Excess | 1.1 - 1.5 fold over activated carboxyls | Ensures efficient capture of the activated species. |
| Reaction Temperature | Room temperature or 4°C | Room temperature offers faster kinetics, while 4°C can improve stability for sensitive molecules. |
| Quenching Agent | Tris-HCl or Glycine (20-50 mM) | Reacts with and deactivates any remaining NHS esters to prevent side reactions.[14] |
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Low Conjugation Yield | - Hydrolysis of EDC or NHS-ester- Suboptimal pH- Inactive reagents | - Use fresh, anhydrous solvents and reagents.- Carefully control the pH of the activation and conjugation steps.- Optimize the molar ratios of EDC, NHS, and the amine. |
| Multiple Products | - Non-selective conjugation- Self-polymerization of the dipeptide- Di-conjugation | - Employ an orthogonal protecting group strategy (Protocol 1).- If using Protocol 2, optimize HPLC purification to resolve isomers. |
| Difficulty in Purification | - Similar physicochemical properties of the product and starting materials | - Optimize the HPLC gradient (e.g., a shallower gradient).- Consider alternative chromatography techniques (e.g., ion-exchange). |
| Side-Chain Deprotection is Incomplete | - Insufficient TFA concentration or reaction time | - Increase the TFA concentration or extend the deprotection time.- Ensure efficient removal of scavengers post-reaction. |
Conclusion: A Strategic Approach to Precision Bioconjugation
The successful conjugation of molecules to the carboxyl groups of H-Asp(Gly-OH)-OH is a testament to the power of a well-designed chemical strategy. By leveraging the principles of carbodiimide chemistry and the precision of orthogonal protecting groups, researchers can achieve site-selective modifications, paving the way for the development of novel and effective peptide-drug conjugates and other advanced biomaterials. The protocols and insights provided in this guide serve as a robust foundation for navigating the intricacies of this versatile dipeptide, empowering scientists to unlock its full potential in their research and development endeavors.
References
- Mass spectrometry (MS) is an effective method for the high-throughput analysis of biomolecules, such as genes, proteins, transcripts, and metabolites. This article reviews the principles, components, and applications of mass spectrometry, with an emphasis on its role in the study of peptide drug conjugates.
- This guide provides a comprehensive overview and practical protocols for the conjugation of peptides to trifunctional linkers. (Source: Application Notes and Protocols: A Step-by-Step Guide for Conjugating a Peptide to a Trifunctional Linker - Benchchem)
- Mass spectrometric analysis provides essential knowledge for understanding and building the critical quality attributes and regulatory specifications of peptides.
- Mass spectrometry has become the primary analytical tool for peptide characterization, applicable to synthetic products and recombinant molecules. (Source: Modern Peptide Drug Analysis: Mass Spec, HOS, and More - BioPharmaSpec)
- Tryptic digestion allows these modifications to be localised on the particular amino acids to ensure the correct cysteines have been conjugated.
- Deprotection of Boc groups in the presence of tert-butyl esters was achieved by using concentrated H2SO4 (1.5–3.0 equiv.) in tBuOAc or MeSO3H (1.5–3.0 equiv.) in tBuOAc:CH2Cl2 (4:1 v/v). (Source: Deprotection of N-tert-Butoxycarbonyl (Boc)
- Mass spectrometry and NMR spectroscopy are highly complementary techniques that provide orthogonal information crucial for the comprehensive characterization of bioconjugates. (Source: Characterizing Bioconjugates: A Comparative Guide to Mass Spectrometry and NMR - Benchchem)
- This protocol describes the final step of SPPS, where the peptide is cleaved from the solid support and the side-chain protecting groups, including the tBu group on serine, are removed. (Source: The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development - Benchchem)
- This study examines the use of micro-pillar array columns in combination with mass spectrometry for peptide mapping of both mAbs and antibody–drug conjugates (ADCs).
- Selective activation and functionalization of the C-terminal carboxylic acid in the presence of other reactive groups is challenging. (Source: Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC)
- This guide outlines some common issues of bioconjugation alongside possible solutions.
- This document provides a comprehensive guide to the principles and practice of 1-Ethyl-3-(3- dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry... (Source: Protocol for EDC/NHS Coupling with Amino-PEG3-CH2COOH: A Detailed Guide for Researchers - Benchchem)
- Techniques that are not hindered by the presence of preservatives, such as light scattering and nuclear magnetic resonance (NMR), are often used to evaluate the impact of preservatives on the higher-order structure of peptides.
- The EDC-HCl / Sulfo-NHS system has been perhaps the most successful way of creating zero-length crosslinks for decades. (Source: EDC-HCl (EDAC) Crosslinker Protocol)
- Chemical activation is an emerging approach for modifying the C-terminus of peptides.
- The trifluoroacetic acid-mediated removal of t-butyl groups in protected amino acids leads to the formation of t-butyl trifluoroacetate. (Source: Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.
- Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O–NaI System in Acetonitrile. (Source: Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O)
- This article presents a detailed case study of exenatide, a synthetic GLP-1 receptor agonist used in the treatment of type 2 diabetes.
- NMR is the "gold standard" for chemical structure characterization of various modalities including TIDES and enables detailed characterization to support discovery, development, and manufacturing. (Source: NMR characterization of oligonucleotides and peptides | Bruker)
- Studying the interaction between preservatives and peptides is essential to ensure the stability and efficacy of the peptide in formulations...
- A new process has now been found for the selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptide substrates in the synthesis of peptides...
- In addition to alpha amine groups, reactive functional groups in amino acid side chains must also be protected to avoid undesired side reactions.
- Thermo Scientific™ EDC is a carboxyl and amine-reactive zero-length crosslinker. (Source: instructions - edc - ThermoFisher)
- The 2,4‐dimethoxybenzyl (Dmb) group (Figure 2b) is also commonly used to improve peptide assembly and to prevent aspartimide formation for a range of “difficult” sequences. (Source: Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC - NIH)
- We report the development of a chemoselective and site-specific chemical proteolysis method, mimicking carboxypeptidase B, that enables the cleavage of C-terminal Arg...
- Novabiochem® product range has one of the largest collections of orthogonally and quasi-orthogonally protected tri-functional amino acids. (Source: Selecting Orthogonal Building Blocks - Sigma-Aldrich)
- Orthogonal protection strategies are increasingly prevalent in modern complex peptide synthesis. (Source: Protected Peptides: Essential Building Blocks for Research - BOC Sciences)
- Common compounds conjugated to therapeutic peptides include polyethylene glycol (PEG), lipids, sugars, and other peptides or proteins.
- This guide provides troubleshooting strategies for common solubility issues encountered with NOTA-peptide conjugates.
- The most frequently encountered side reaction affecting Asp residues during solid phase synthesis is aspartimide formation...
- The Dmab group is an orthogonal protecting group that can be selectively removed using a mild solution of hydrazine in DMF... (Source: A Comparative Guide to Aspartic Acid Protecting Groups in Fmoc Solid-Phase Peptide Synthesis - Benchchem)
- I'm working with a water soluble 53 aa peptide that I would like to chemically conjugate to a carboxyl group using standard EDC/NHS coupling chemistry. (Source: Selective activation of a C-terminal lysine and not amino terminus?
- C-Terminal cysteine peptide acids are difficult to access without epimerization of the cysteine α-stereocenter. (Source: Epimerization-free access to C-terminal cysteine peptide acids, carboxamides, secondary amides, and esters via complimentary strategies - Chemical Science (RSC Publishing))
- Fmoc-Asp(OtBu)-OH is the most commonly used derivative for incorporating aspartic acid residues in Fmoc-based SPPS. (Source: A Comparative Guide to Aspartic Acid Derivatives in Solid-Phase Peptide Synthesis: H-Asp(OtBu) - Benchchem)
- Reversed-phase HPLC has become an essential tool in the separation and analysis of proteins and peptides. (Source: A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC)
- H-Asp(OBut)-Gly, coupled to the 2-chlorotrityl resin, does not undergo aspartimide cyclization upon further solid phase peptide elongation via the Fmoc strategy... (Source: Formation of aspartimide peptides in Asp-Gly sequences | Semantic Scholar)
- Carboxylate particles can be coupled to amine-containing molecules using a number of reaction strategies.
- In this paper, a straightforward and generic protocol is presented to label the C-terminus of a peptide with any desired moiety that is functionalized with a primary amine. (Source: Solid-phase synthesis of C-terminally modified peptides - Radboud Repository)
- High-performance liquid chromatography (HPLC) has proved extremely versatile over the past 25 yr for the isolation and purification of peptides varying widely in their sources, quantity and complexity.
- The solid phase peptide synthesis is carried out following the Fmoc/tBu strategy.
- Today's peptide chemist has at his or her disposal a wide variety of chemistries to help make peptide synthesis more effective. (Source: Moving beyond preparative reverse phase HPLC for peptide purification - tks | publisher, event organiser, media agency - Teknoscienze)
- We performed a peptide-Doxorubicin conjugation reaction. (Source: What are other methods except RP-HLPC to purify peptides?
- Peptide-drug conjugates (PDCs) represent an emerging class of targeted therapeutic agents... (Source: Trends in the research and development of peptide drug conjugates: artificial intelligence aided design - Frontiers)
- Reverse phase chromatography is a technique widely used to purify peptides. (Source: Peptides purification development in Reverse Phase - Interchim – Blog)
- Carboxylic acids are naturally present in proteins due to their incorporation in aspartate, glutamate and C-terminal residues.
- The choice of conjugation strategy should be based on cargo characteristics... (Source: How to Select the Optimal Cell-Penetrating Peptide: Key Challenges and Expert Tips)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. news-medical.net [news-medical.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. hplc.eu [hplc.eu]
- 10. biopharmaspec.com [biopharmaspec.com]
- 11. benchchem.com [benchchem.com]
- 12. Peptides purification development in Reverse Phase [blog.interchim.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Protocols for enzymatic hydrolysis of H-ASP(GLY-OH)-OH
Application Note: Enzymatic Hydrolysis of
Abstract & Strategic Overview
This application note details the protocol for the specific enzymatic hydrolysis of H-Asp(Gly-OH)-OH , chemically defined as
Scientific Criticality:
Standard proteolytic enzymes (e.g., Trypsin, Pepsin, Proteinase K) function primarily on
Key Challenges Addressed:
-
Enzyme Specificity: Selection of EC 3.4.19.5 to cleave the isopeptide bond.
-
Spontaneous Isomerization: Mitigation of the non-enzymatic formation of cyclic succinimide intermediates which equilibrate
- and -isomers. -
Validation: Differentiating enzymatic cleavage from acid-catalyzed background hydrolysis.
Mechanism of Action
The hydrolysis relies on the nucleophilic attack of the enzyme's active site (typically an N-terminal threonine or serine in the Ntn-hydrolase superfamily) on the
Reaction Scheme:
Pathway Visualization (Graphviz)
Figure 1: Catalytic cycle of
Materials & Reagents
| Component | Specification | Purpose |
| Substrate | H-Asp(Gly-OH)-OH (CAS 3790-52-1) | Target molecule (Beta-linked).[1] |
| Enzyme | Recombinant | Specific hydrolysis of isopeptide bond. |
| Reaction Buffer | 50 mM Tris-HCl or HEPES, pH 7.5 | Optimal physiological pH for cytosolic peptidases. |
| Reducing Agent | 1 mM DTT (Dithiothreitol) | Maintains enzyme active site stability (optional but recommended). |
| Quenching Agent | 10% Trichloroacetic Acid (TCA) or 1% Formic Acid | Stops reaction and precipitates enzyme. |
| Standard | L-Aspartic Acid & Glycine | HPLC calibration standards. |
Experimental Protocol
Phase 1: Substrate Preparation
-
Stock Solution: Dissolve H-Asp(Gly-OH)-OH to a concentration of 10 mM in 50 mM Tris-HCl (pH 7.5).
-
Note: Avoid high pH (>8.[2]5) during storage to prevent spontaneous racemization or cyclization.
-
-
Filtration: Filter through a 0.22
m PVDF membrane to remove particulates.
Phase 2: Enzymatic Hydrolysis
-
Reaction Mix Assembly:
-
In a microcentrifuge tube, combine:
-
100
L Substrate Stock (1 mM final conc.) -
880
L Reaction Buffer (50 mM Tris-HCl, pH 7.5) -
10
L DTT (100 mM stock)
-
-
-
Initiation:
-
Add 10
L of -Aspartyl Peptidase (approx. 1-5 units/mL activity). -
Negative Control: Add 10
L of heat-inactivated enzyme or buffer only.
-
-
Incubation:
-
Incubate at 37°C with gentle shaking (300 rpm) for 60 minutes .
-
Time-Course Option: Aliquot 100
L samples at t=0, 15, 30, 60, and 120 mins.
-
Phase 3: Quenching & Sample Prep
-
Termination: Add 20
L of 10% TCA or 10 L of 10% Formic Acid to the reaction mix. -
Clarification: Centrifuge at 12,000
g for 10 minutes to pellet the enzyme. -
Collection: Transfer supernatant to HPLC vials.
Analytical Validation (HPLC-FLD or LC-MS)
Since Asp and Gly lack strong UV chromophores, Pre-column Derivatization is required for UV/Fluorescence detection.
Method A: OPA-Derivatization (Fluorescence)
-
Reagent: Ortho-phthalaldehyde (OPA) + 3-Mercaptopropionic acid.
-
Mechanism: Reacts with primary amines (Asp, Gly) to form highly fluorescent isoindole derivatives.
-
Detection: Ex: 340 nm, Em: 450 nm.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5
m). -
Mobile Phase:
-
A: 40 mM Sodium Phosphate pH 7.8
-
B: Acetonitrile:Methanol:Water (45:45:10)
-
-
Gradient: 0% B to 60% B over 20 min.
Method B: LC-MS (Direct Detection)
-
Mode: ESI Positive.
-
Target Ions:
-
Substrate (H-Asp(Gly-OH)-OH):
m/z -
Product (Asp):
m/z -
Product (Gly):
m/z
-
-
Validation Criteria: Disappearance of the 191.1 m/z peak and stoichiometric appearance of 134.1 and 76.1 peaks.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the enzymatic hydrolysis and analysis.
Troubleshooting & Controls
| Issue | Probable Cause | Solution |
| No Hydrolysis | Wrong Enzyme Class | Ensure enzyme is EC 3.4.19.5 . Standard proteases will NOT work. |
| High Background | Spontaneous Hydrolysis | Check buffer pH. pH > 8.5 causes chemical breakdown. Keep pH |
| Incomplete Digestion | Product Inhibition | Aspartate can inhibit some peptidases. Dilute substrate or increase enzyme load. |
| Peak Overlap | Isomer Co-elution |
References
-
UniProt Consortium. "Beta-aspartyl-peptidase (EC 3.4.19.5) - Enzyme Entry."[3] UniProtKB. [Link]
-
Lomba, M. et al. "Peptidase E, a Peptidase Specific for N-Terminal Aspartyl Dipeptides." FEMS Microbiology Letters, vol. 156, no. 1, 1997. [Link]
-
Cantor, J. et al. "The Human Asparaginase-Like Protein 1 (hASRGL1) is an Ntn Hydrolase with
-Aspartyl Peptidase Activity." Biochemistry, vol. 48, no. 46, 2009. [Link] -
PubChem. "H-Asp(Gly-OH)-OH (Compound Summary)." National Library of Medicine. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Aspartimide Formation in Asp-Gly Containing Peptides
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with aspartimide formation in peptides containing the Asp-Gly (aspartic acid-glycine) sequence. This guide provides in-depth technical information, troubleshooting advice, and preventative strategies to ensure the integrity and purity of your synthetic peptides.
Understanding Aspartimide Formation: The "Why" Behind the Problem
Aspartimide formation is a notorious side reaction in Fmoc-based solid-phase peptide synthesis (SPPS), particularly when dealing with sequences containing aspartic acid.[1][2][3] It is an intramolecular cyclization reaction where the backbone amide nitrogen of the amino acid following the Asp residue attacks the side-chain carboxyl group of the Asp.[4][5] This results in a five-membered succinimide ring, known as an aspartimide.[4][5]
This side reaction is especially prevalent in Asp-Gly sequences due to the lack of steric hindrance from the glycine residue, which facilitates the cyclization.[1][6][7] The formation of the aspartimide intermediate is problematic for several reasons:
-
Formation of Multiple Impurities: The aspartimide ring is unstable and can be opened by nucleophiles such as piperidine (used for Fmoc deprotection) or water. This leads to a mixture of the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and their piperidide adducts. These byproducts are often difficult to separate from the target peptide due to similar properties.[2][4][8]
-
Racemization: The formation of the aspartimide can lead to racemization at the α-carbon of the aspartic acid residue, compromising the stereochemical purity of the peptide.[4]
-
Chain Termination: In some instances, the aspartimide intermediate can lead to the termination of the peptide chain, reducing the overall yield.[4]
The Chemical Mechanism of Aspartimide Formation
The process is initiated by the base-catalyzed deprotonation of the backbone amide nitrogen of the residue C-terminal to the Asp. This is followed by a nucleophilic attack on the side-chain carbonyl of the Asp residue, forming the cyclic aspartimide intermediate. Subsequent nucleophilic attack on the aspartimide ring leads to the formation of various byproducts.
Caption: Mechanism of base-catalyzed aspartimide formation.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Problem 1: HPLC analysis of my crude peptide shows multiple, poorly resolved peaks around the expected mass.
-
Probable Cause: This is a classic indicator of aspartimide formation, which generates a mixture of the target α-peptide, β-peptide isomers, and their D/L epimers. These byproducts often co-elute with the desired product, making purification challenging.[7][8]
-
Recommended Actions:
-
Confirm the Presence of Byproducts: If available, utilize enzymatic digestion followed by LC-MS to confirm the presence of iso-Asp (β-Asp) residues. Specific proteases may not cleave at the modified linkage, allowing for their identification.[7]
-
Optimize Deprotection Conditions for Resynthesis:
-
Use a Weaker Base: Replace the standard 20% piperidine in DMF with a milder base such as 50% morpholine in DMF or piperazine. Morpholine has demonstrated a significant reduction in aspartimide formation.[6]
-
Incorporate an Acidic Additive: Add 0.1 M hydroxybenzotriazole (HOBt) or a small amount of an organic acid like formic acid to your 20% piperidine in DMF deprotection solution. This buffers the basicity and can substantially decrease the rate of aspartimide formation.[6][9][10]
-
-
Resynthesize with a Modified Asp Residue: For highly problematic sequences, the most effective solution is to use an Asp derivative with a sterically bulky side-chain protecting group during synthesis. These groups physically obstruct the intramolecular cyclization.[6] Refer to the data table below for suitable options.
-
Problem 2: The final yield of my purified Asp-Gly containing peptide is extremely low.
-
Probable Cause: The Asp-Gly sequence is highly susceptible to aspartimide formation.[6][7] With each Fmoc deprotection cycle after the glycine has been coupled to the aspartic acid, a fraction of the peptide is converted to the aspartimide intermediate and subsequent byproducts. This leads to a significant loss of the target peptide and a complex crude mixture, resulting in poor recovery after purification.[7]
-
Recommended Actions:
-
Initial Approach (Cost-Effective): Attempt resynthesis using the modified deprotection conditions outlined in Problem 1. While this may not completely eliminate the issue for an Asp-Gly sequence, it can notably improve the yield.
-
Most Robust Solution (Higher Cost): For critical syntheses, the use of a sterically hindered Asp protecting group or a backbone-protected dipeptide is strongly recommended.
-
Sterically Hindered Protecting Groups: Employ Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH instead of the standard Fmoc-Asp(OtBu)-OH. These bulkier groups have been shown to be highly effective at suppressing aspartimide formation.[5][6][8]
-
Backbone Protection: Utilize a pre-formed dipeptide with backbone protection, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH. The 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen prevents it from acting as a nucleophile, thus inhibiting the initial cyclization step.[4][6][11]
-
-
Problem 3: I'm observing aspartimide formation even in a less susceptible Asp-Xxx sequence.
-
Probable Cause: While Asp-Gly is the most problematic, other factors can promote aspartimide formation in sequences like Asp-Asn, Asp-Ser, and Asp-Arg.[2][6][12] These factors include elevated temperature, prolonged deprotection times, and solvent polarity.[1][6]
-
Recommended Actions:
-
Temperature Control: If you are using elevated temperatures for coupling or deprotection steps to overcome aggregation, consider reducing the temperature or the duration of heating.
-
Minimize Deprotection Time: Ensure you are using the minimum time necessary for complete Fmoc removal. Extended exposure to basic conditions increases the likelihood of side reactions.
-
Solvent Considerations: The polarity of the solvent can affect the rate of aspartimide formation. While DMF is the standard, evaluate if alternative solvents with lower polarity could be suitable for your specific synthesis without compromising solubility and reaction kinetics.[1][6]
-
FAQs (Frequently Asked Questions)
Q1: What is the underlying chemical mechanism of aspartimide formation?
A1: Aspartimide formation is a base-catalyzed intramolecular cyclization. During Fmoc deprotection with a base like piperidine, the backbone amide proton of the amino acid following the Asp residue is abstracted. The resulting amide anion then acts as a nucleophile, attacking the side-chain carbonyl of the Asp residue to form a five-membered succinimide ring.[1][4][7]
Q2: Which peptide sequences are most prone to aspartimide formation?
A2: The propensity for aspartimide formation is highly sequence-dependent. The most susceptible sequences are those where the Asp residue is followed by a small, sterically unhindered amino acid.[2][7] The most problematic motifs include:
-
Asp-Gly: This is the most susceptible sequence due to the absence of steric hindrance from the glycine residue.[6][7]
-
Asp-Arg [2]
Q3: How can I detect and quantify aspartimide formation?
A3: Detecting and quantifying aspartimide formation can be challenging because the main byproducts (β-peptides and epimers) have the same mass as the desired product. A combination of analytical techniques is recommended:[7]
-
High-Performance Liquid Chromatography (HPLC): A careful analysis of the crude peptide's HPLC chromatogram may reveal closely eluting peaks or shoulder peaks adjacent to the main product peak.[6][7]
-
Mass Spectrometry (MS): While MS alone cannot differentiate between isomeric byproducts and the target peptide, LC-MS can help identify peaks with the expected mass but different retention times. It can also detect piperidide adducts, which will show a mass increase of +84 Da.[7]
-
Enzymatic Digestion: Specific proteases are stereospecific and sequence-specific. They may not cleave the β-aspartyl or D-aspartyl linkages, which allows for the identification and quantification of these impurities.[7]
Q4: Can aspartimide formation be completely eliminated?
A4: While completely eliminating aspartimide formation can be difficult, it can be suppressed to negligible levels.[6] The use of non-ester-based side-chain masking groups or backbone protection strategies has proven to be highly effective in preventing this side reaction.[1][6] For instance, protecting the backbone amide nitrogen with a group like 2-hydroxy-4-methoxybenzyl (Hmb) can completely inhibit aspartimide formation.[6][11]
Q5: Does the choice of coupling reagent influence aspartimide formation?
A5: While the primary driver of aspartimide formation is the base-catalyzed reaction during Fmoc deprotection, the choice of coupling reagent can have an indirect effect. Slower-acting coupling reagents may slightly reduce the likelihood of this side reaction. However, optimizing the deprotection conditions and selecting an appropriate side-chain protecting group for the aspartic acid are more direct and effective strategies.[6]
Data Presentation
Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups in Preventing Aspartimide Formation
| Fmoc-Asp Derivative | Protecting Group | Key Feature | % Aspartimide Formation (Model Peptide) |
| Fmoc-Asp(OtBu)-OH | tert-Butyl (Standard) | Low cost, standard | High (can exceed 20-30% in Asp-Gly) |
| Fmoc-Asp(OMpe)-OH | 3-Methylpent-3-yl | Increased steric bulk | Significantly reduced (<5%) |
| Fmoc-Asp(OPhp)-OH | 3-Phenyl-3-pentyl | High steric hindrance | Very low (<1%) |
| Fmoc-Asp(OBno)-OH | Benzyloxynonyl | Excellent suppression | ~0.1% |
Data is based on a model peptide (VKDGYI) subjected to extended piperidine treatment to simulate multiple deprotection cycles.[6][8]
Experimental Protocols
Protocol 1: Modified Fmoc Deprotection with HOBt
This protocol describes a modified Fmoc deprotection procedure to suppress aspartimide formation.
-
Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes in the reaction vessel.
-
Prepare Deprotection Solution: Prepare a solution of 20% piperidine in DMF containing 0.1 M HOBt.
-
First Deprotection: Drain the DMF from the resin. Add the deprotection solution and agitate for 10-20 minutes.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add fresh deprotection solution and agitate for another 10-20 minutes.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and HOBt.
-
Proceed with the coupling of the next amino acid.
Protocol 2: Incorporation of a Sterically Hindered Aspartic Acid Derivative
This protocol outlines the steps for incorporating a sterically hindered aspartic acid derivative to prevent aspartimide formation.
-
Fmoc Deprotection: Swell the resin-bound peptide in DMF. Perform Fmoc deprotection of the N-terminal amino acid using your standard or modified deprotection protocol.
-
Washing: Thoroughly wash the resin with DMF (5-7 times).
-
Amino Acid Activation: In a separate vessel, dissolve 3-5 equivalents of the sterically hindered Fmoc-Asp derivative (e.g., Fmoc-Asp(OMpe)-OH) and a suitable coupling reagent (e.g., HBTU/HOBt or HATU) in DMF. Add 6-10 equivalents of a non-nucleophilic base such as diisopropylethylamine (DIPEA). Allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours or until a negative Kaiser test is obtained.
-
Washing: Thoroughly wash the resin with DMF.
-
Proceed with the synthesis of the peptide.
Decision Workflow for Aspartimide Prevention Strategy
Caption: Decision workflow for selecting an aspartimide prevention strategy.
References
-
Behrendt, R., White, P., & Offer, J. (2016). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Journal of Peptide Science, 22(1), 4-14. [Link]
-
Biotage. (2023, February 6). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. [Link]
-
Michels, T., Dölling, R., Haberkorn, U., & Mier, W. (2012). Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. Organic Letters, 14(22), 5836-5839. [Link]
- Tam, J. P., Riemen, M. W., & Merrifield, R. B. (1988). Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. Peptide Research, 1(1), 6-18.
-
Iris Biotech GmbH. ASPARTIMIDE FORMATION. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 443-464. [Link]
-
J. S. McMurray, et al. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups. Journal of Peptide Science, 22(3), 121-129. [Link]
- Dölling, R., et al. (1994). Piperidine-mediated side product formation for Asp(OBut)-containing peptides. Peptide Research, 7(1), 26-35.
-
ResearchGate. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - Practical aspects of new trialkylcarbinol based protecting groups. [Link]
-
ResearchGate. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. [Link] 16.專肽生物. (n.d.). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. [Link]
-
ResearchGate. (n.d.). How to Tackle Aspartimide Formation - A Systematic Comparison of Different Methods. [Link]
-
Organic Letters. (2012). Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. [Link]
-
Elashal, H. E., & Link, A. J. (2023). Kinetics of Aspartimide Formation and Hydrolysis in Lasso Peptide Lihuanodin. Biochemistry, 62(3), 695–699. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
ResearchGate. (n.d.). Aspartimide formation in Asp-Gly, Asp-Ala or Asp-Ser sequences. [Link]
-
Royal Society of Chemistry. (2025). Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. [Link]
-
PubMed. (2023). Kinetics of Aspartimide Formation and Hydrolysis in Lasso Peptide Lihuanodin. [Link]
Sources
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. allpeptide.com [allpeptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 9. biotage.com [biotage.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting H-Asp(Gly-OH)-OH Coupling
This is a technical support guide designed for high-level application scientists and researchers. It addresses the notorious difficulty of Aspartyl-Glycine sequences, specifically the synthesis and stability of H-Asp(Gly-OH)-OH (Beta-Aspartylglycine) and the general Asp-Gly motif.[1]
Case ID: ASP-GLY-YIELD-001 Topic: Low Yield & Purity in Aspartyl-Glycine Peptide Synthesis Status: Active Guide[1]
Diagnostic Overview: The "Asp-Gly" Paradox
User Complaint: "I am experiencing low yield and multiple impurities during the coupling and deprotection of H-ASP(GLY-OH)-OH."
Technical Diagnosis:
The notation H-ASP(GLY-OH)-OH refers to
The Asp-Gly sequence is the most unstable motif in peptide chemistry.[1] Under basic conditions (Fmoc removal), the Glycine nitrogen attacks the Aspartic acid side chain, forming a succinimide ring (Aspartimide).[1][2] This ring opens to form a mix of
Quick Triage: Symptoms of Failure
| Observation (LC-MS) | Diagnosis | Root Cause |
| Mass [M-18] | Aspartimide | Intermediate succinimide ring failed to hydrolyze.[1] |
| Mass [M+0] (Split Peak) | Ring opened; product is a mix of target and isomer. | |
| Mass [M+67] | Piperidide Adduct | Piperidine attacked the succinimide ring.[1] |
| Low Crude Yield | Chain Termination | Aspartimide formation halted chain elongation.[1] |
The Chemistry of Failure: Mechanism of Action
To solve the problem, you must understand the mechanism.[1] The lack of steric hindrance on Glycine makes the amide nitrogen a potent nucleophile, which attacks the Asp side-chain ester (or activated acid).[1]
Figure 1: The Aspartimide pathway.[1] Note that the ring opening naturally favors the
Strategic Solutions & Protocols
Strategy A: Backbone Protection (The Gold Standard)
Best for: Standard Linear Asp-Gly sequences (H-Asp-Gly-OH).[1] Mechanism: Replaces the Glycine amide proton with a protecting group, physically preventing the nitrogen from attacking the Asp side chain.[1]
Protocol:
-
Reagent: Use Fmoc-(Hmb)Gly-OH (2-hydroxy-4-methoxybenzyl) or Fmoc-(Dmb)Gly-OH (2,4-dimethoxybenzyl).[1][3]
-
Coupling: These bulky groups reduce coupling efficiency.[1][4] Use high-efficiency activators like HATU/HOAt or DIC/Oxyma at elevated temperatures (50°C) or double coupling.[1]
-
Cleavage: The Hmb/Dmb groups are acid-labile and removed during the final TFA cleavage.[1][3]
Strategy B: Acidic Modifiers (The Budget Fix)
Best for: Routine synthesis where Hmb/Dmb is too expensive or unavailable.[1] Mechanism: Adding an acid to the deprotection cocktail protonates the Glycine nitrogen, reducing its nucleophilicity without neutralizing the base enough to stop Fmoc removal.[1]
Protocol:
-
Modified Reagent: Dissolve 0.1 M HOBt (Hydroxybenzotriazole) in the 20% Piperidine/DMF solution.
-
Note: The solution will turn yellow/orange.[1] Use fresh.
-
-
Operation: Perform Fmoc deprotection as usual. The HOBt suppresses aspartimide formation by ~50-80%.[1]
Strategy C: Synthesis of H-Asp(Gly-OH)-OH (The Beta-Isopeptide)
Target: You specifically want the branched
Protocol:
-
Resin Selection: Use 2-Chlorotrityl Chloride Resin (2-CTC) loaded with Glycine (if Gly is C-term) or load the Aspartic Acid via the
-carboxyl.[1] -
Building Block: Use Fmoc-Asp-OAll (Aspartic acid
-allyl ester).[1] -
Coupling: Activate Fmoc-Asp-OAll and couple to H-Gly-Resin (or H-Gly-OtBu in solution).[1]
-
Deprotection:
Troubleshooting Decision Tree
Follow this logic flow to resolve your specific yield issue.
Figure 2: Troubleshooting logic for Asp-Gly impurities.
Frequently Asked Questions (FAQ)
Q: Can I just use Fmoc-Asp(OtBu)-OH and accept the loss? A: For short peptides (<10 AA), yes, you might isolate enough product.[1] For longer peptides, the aspartimide accumulation (up to 30% per cycle) will likely result in total synthesis failure.[1]
Q: Why does the literature suggest "OMpe" protection? A: Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl ester) is a bulky side-chain protecting group.[1] It is sterically larger than OtBu, making it harder for the nitrogen to attack the ester.[1] It is a middle-ground solution—better than OtBu, but less absolute than Hmb backbone protection.[1]
Q: My target is H-Asp(Gly-OH)-OH (Beta-linked). How do I purify it from the Alpha-isomer? A: Separation is extremely difficult as they have identical mass and similar polarity.[1]
-
Method: Use a high-resolution C18 column with a shallow gradient (e.g., 0.1% B per minute).[1]
-
Identification: The
-isomer typically elutes earlier than the -isomer on C18 RP-HPLC due to the slightly more polar nature of the isopeptide bond environment.
Q: Does temperature affect aspartimide formation? A: Yes. Heat accelerates cyclization.[1] If using microwave SPPS, do not heat the Asp-Gly deprotection step . Perform the deprotection of the Asp-Gly cycle at room temperature.[1]
References
-
Merck/Novabiochem. (2024).[1] Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH. Sigma-Aldrich.[1] Link
-
BenchChem. (2025).[1][2][5] Technical Support Center: Aspartimide Formation in Fmoc-SPPS. Link[1]
-
Lauer, J. L., Fields, C. G., & Fields, G. B. (1995).[1] Sequence dependence of aspartimide formation during 9-fluorenylmethoxycarbonyl solid-phase peptide synthesis. Letters in Peptide Science, 1(4), 197-205.[1]
-
Biotage. (2023).[1][6] Preventing aspartimide rearrangements during Fmoc-based solid phase peptide synthesis. Link
-
Martinez, J., & Bodanszky, M. (1978).[1] Side reactions in peptide synthesis. International Journal of Peptide and Protein Research, 12(5), 277-283.[1]
Sources
Technical Support Center: Optimizing HPLC Gradients for H-ASP(GLY-OH)-OH
Welcome to the technical support center dedicated to the chromatographic analysis of H-Asp(Gly-OH)-OH (Aspartylglycine). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in resolving and quantifying this highly polar dipeptide. Here, we move beyond generic advice to provide in-depth, scientifically grounded troubleshooting strategies and method development protocols tailored to the unique physicochemical properties of H-Asp(Gly-OH)-OH.
Introduction: The Challenge of a Small, Polar Analyte
H-Asp(Gly-OH)-OH is a dipeptide with a molecular weight of approximately 190.16 g/mol and a highly polar nature, characterized by two carboxylic acid groups and a primary amine.[1][2] These properties make it notoriously difficult to retain on traditional reversed-phase (RP) HPLC columns, often leading to elution in the solvent front, poor peak shape, and inadequate resolution from impurities. This guide provides a systematic approach to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my H-Asp(Gly-OH)-OH peak eluting in or near the void volume on my C18 column?
This is the most common issue and occurs because the dipeptide is too polar to interact sufficiently with the non-polar C18 stationary phase.[3][4] Standard reversed-phase conditions, which rely on hydrophobic interactions, are ineffective for retaining such hydrophilic molecules. To achieve retention, you must either increase the analyte's hydrophobicity using mobile phase additives or switch to a different chromatographic mode like HILIC.
Q2: What is the best initial HPLC mode to try: Reversed-Phase (RP) or HILIC?
Both modes are viable, but the choice depends on your sample matrix and available instrumentation.
-
Reversed-Phase (RP-HPLC): Start here if it's your lab's standard platform. It is robust and well-understood. However, you will need to employ specific strategies like using an ion-pairing agent (e.g., TFA) and a column designed for high-aqueous mobile phases.[4][5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent alternative specifically designed for polar compounds.[6][7] It often provides superior retention and selectivity for molecules like H-Asp(Gly-OH)-OH. If you are struggling significantly with RP-HPLC, switching to HILIC is a highly recommended strategy.
Q3: What is a good universal starting column and mobile phase for H-Asp(Gly-OH)-OH analysis?
For a robust starting point in RP-HPLC , we recommend the following:
-
Column: A modern, end-capped C18 column with a 100-120 Å pore size and dimensions of 4.6 x 150 mm, 3.5 µm particle size.[8][9] Ensure it is compatible with highly aqueous mobile phases.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[10]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).[10]
-
Initial Gradient: 0-30% B over 20 minutes.
-
Temperature: 40 °C.
Q4: My peak is tailing significantly. What is the primary cause?
Peak tailing for H-Asp(Gly-OH)-OH, which contains both acidic and basic functional groups, is often caused by secondary interactions with the stationary phase. The most common culprit is the interaction between the protonated N-terminal amine and ionized residual silanol groups (Si-O⁻) on the silica backbone of the column. Using an acidic mobile phase (like 0.1% TFA, pH < 3) is crucial to suppress this silanol ionization and minimize tailing.
Troubleshooting Guide: From Symptom to Solution
This section provides a systematic approach to diagnosing and resolving common chromatographic issues.
Problem 1: Poor or No Retention (Peak at Void Volume)
Symptoms: The main peak elutes very early in the chromatogram, typically before 2 minutes on a standard analytical column, with little to no separation from the solvent front.
Potential Causes:
-
Insufficient hydrophobic interaction between the polar analyte and the C18 stationary phase.
-
Mobile phase is too "strong" (organic content is too high at the start of the gradient).
-
"Phase collapse" or "dewetting" of the stationary phase if using near 100% aqueous mobile phase on a traditional C18 column.[4]
-
Incorrect chromatographic mode for the analyte.
Diagnostic Workflow:
Caption: Workflow for diagnosing poor retention.
Solutions & Protocols:
| Solution ID | Approach | Detailed Protocol | Scientific Rationale |
| S1-A | Introduce Ion-Pairing | Prepare mobile phases A (Water) and B (ACN) each containing 0.1% (v/v) Trifluoroacetic Acid (TFA). Re-run the analysis. | TFA is a strong acid that forms an ion pair with the protonated N-terminus of the dipeptide. This complex is more hydrophobic than the analyte alone, significantly increasing its retention on the C18 phase. |
| S1-B | Use an Aqueous-Stable Column | Replace your standard C18 column with one specifically designed for high-aqueous conditions (e.g., a polar-embedded or polar-endcapped "AQ" type column). | These columns incorporate polar groups into the stationary phase, which prevents the C18 chains from collapsing in highly aqueous mobile phases, ensuring consistent interaction with the analyte.[4] |
| S1-C | Switch to HILIC | Column: Use a HILIC column (e.g., bare silica, amide, or diol phase). Mobile Phase A: 90:10 ACN/Water with 10 mM Ammonium Formate, pH 3.0. Mobile Phase B: 50:50 ACN/Water with 10 mM Ammonium Formate, pH 3.0. Gradient: Start with 100% A and increase the percentage of B. | In HILIC, the analyte partitions into a water-enriched layer on the polar stationary phase. Elution is achieved by increasing the water content (the strong solvent), making it ideal for retaining very polar compounds.[6][11] |
Problem 2: Poor Peak Resolution
Symptoms: The H-Asp(Gly-OH)-OH peak co-elutes or is not baseline-resolved from adjacent impurity peaks.
Potential Causes:
-
Insufficient column efficiency (peaks are too broad).
-
Inadequate selectivity (peaks are too close together).
-
Gradient slope is too steep.
Diagnostic Workflow:
Caption: Workflow for troubleshooting poor resolution.
Solutions & Protocols:
| Solution ID | Approach | Detailed Protocol | Scientific Rationale |
| S2-A | Optimize Gradient Slope | First, run a broad "scouting" gradient (e.g., 0-50% B in 25 min) to determine the approximate elution time of your peak. Then, program a much shallower gradient around that point. For example, if the peak elutes at 15% B, try a new gradient of 10-20% B over 20 minutes. | A shallower gradient increases the separation between peaks with slightly different hydrophobicities, providing more time for them to resolve. This is a powerful tool for improving selectivity.[5][12][13] |
| S2-B | Adjust Column Temperature | Systematically vary the column temperature (e.g., test at 30°C, 40°C, and 50°C) while keeping all other parameters constant. | Temperature affects both retention and selectivity. Changing the temperature can alter the elution order or increase the spacing between co-eluting peaks, as different molecules may respond differently to temperature changes.[14][15] Higher temperatures also reduce mobile phase viscosity, which can lead to sharper peaks and improved efficiency.[16] |
| S2-C | Increase Column Efficiency | If using an HPLC system, consider switching to a longer column (e.g., 250 mm). If you have a UHPLC system, use a column with smaller particles (< 3 µm) or a solid-core particle morphology. | Column efficiency (measured as plate count, N) is directly proportional to column length and inversely proportional to particle size.[13] Higher efficiency results in narrower peaks, which can be resolved more easily even if they are close together.[17] |
Problem 3: Peak Tailing
Symptoms: The peak is asymmetrical with a right-hand "tail." The USP tailing factor is > 1.5.
Potential Causes:
-
Secondary ionic interactions with residual silanols on the column packing.
-
Column overload (injecting too much sample mass).
-
Contamination of the column inlet frit.
-
Mismatch between sample solvent and mobile phase.
Solutions & Protocols:
| Solution ID | Approach | Detailed Protocol | Scientific Rationale |
| S3-A | Ensure Low Mobile Phase pH | Confirm that your mobile phase contains at least 0.1% TFA or 0.1% Formic Acid. The pH should be below 3.0. | A low pH protonates the residual silanol groups (Si-OH) on the silica surface, neutralizing their negative charge and preventing ionic interactions with the positively charged analyte, which is a primary cause of tailing for basic/amine-containing compounds.[18] |
| S3-B | Reduce Sample Load | Prepare a serial dilution of your sample (e.g., 1:2, 1:5, 1:10) and inject the same volume. Observe if the peak shape improves at lower concentrations. | Injecting too much analyte can saturate the stationary phase, leading to a non-ideal distribution of molecules and causing peak distortion, including tailing.[17] Reducing the mass on the column can restore a symmetrical peak shape. |
| S3-C | Match Sample Solvent | Dissolve your sample in the initial mobile phase conditions (e.g., 98:2 Water/ACN with 0.1% TFA). Avoid dissolving the sample in 100% strong solvents like DMSO or pure ACN if possible. | Injecting a sample in a solvent that is significantly stronger than the mobile phase can cause the analyte to precipitate at the head of the column or travel in a distorted band, leading to poor peak shape.[19] |
Method Development Starting Points
Use these tables as a foundation for your method development. Always perform a scouting gradient first to identify the elution window, then optimize with a shallower gradient.
Table 1: Recommended Starting Conditions for RP-HPLC
| Parameter | Recommended Condition | Notes |
| HPLC System | HPLC or UHPLC | UHPLC will provide higher resolution. |
| Column | Aqueous C18, 150 x 4.6 mm, 3.5 µm, 120 Å | A shorter 100 mm column can be used for faster analysis.[9] |
| Mobile Phase A | 0.1% TFA in Water | Use for best peak shape. For LC-MS, use 0.1% Formic Acid.[5] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Use for best peak shape. For LC-MS, use 0.1% Formic Acid.[5] |
| Flow Rate | 1.0 mL/min | For UHPLC with smaller ID columns (2.1 mm), reduce to 0.2-0.4 mL/min. |
| Column Temp. | 40 °C | Explore 30-60°C range for selectivity optimization. |
| Detector | UV at 210-220 nm | The peptide bond absorbs strongly at these low wavelengths.[5] |
| Injection Vol. | 5-20 µL | Keep injection volume low to prevent peak distortion.[5] |
| Sample Diluent | Mobile Phase A | Ensures compatibility with the initial chromatographic conditions.[19] |
| Scouting Gradient | 0% to 40% B in 20 min | Use this to find the approximate retention time. |
Table 2: Recommended Starting Conditions for HILIC
| Parameter | Recommended Condition | Notes |
| HPLC System | HPLC or UHPLC | |
| Column | Amide or Bare Silica HILIC, 150 x 4.6 mm, 3.5 µm | Amide phases can offer different selectivity than bare silica. |
| Mobile Phase A | 95% ACN / 5% Water with 10 mM Ammonium Acetate, pH 4.5 | The high organic content promotes retention in HILIC. |
| Mobile Phase B | 50% ACN / 50% Water with 10 mM Ammonium Acetate, pH 4.5 | Increasing the aqueous content (B) elutes the analyte. |
| Flow Rate | 1.0 mL/min | Adjust as needed based on column dimensions and pressure. |
| Column Temp. | 40 °C | Temperature can also be used to fine-tune selectivity in HILIC. |
| Detector | UV at 210-220 nm | |
| Injection Vol. | 2-10 µL | Smaller injection volumes are critical in HILIC to prevent peak distortion. |
| Sample Diluent | 80% ACN / 20% Water | Must be similar to or weaker than the initial mobile phase. |
| Scouting Gradient | 5% to 50% B in 20 min | Remember that B is the strong solvent in HILIC. |
References
-
Mant C.T., Hodges R.S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-45. [Link]
-
Fisher, G. H., et al. (2022). HPLC Methods for Determination of d-Aspartate and N-methyl-d-Aspartate. ResearchGate. [Link]
-
Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Biovera. [Link]
-
Russo, M. V., et al. (2022). Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages. Molecules, 27(17), 5489. [Link]
-
Waters Corporation. (n.d.). Influence and Control of Column Temperature in Successful Peptide Mapping. Waters Application Note. [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]
-
National Center for Biotechnology Information. (n.d.). Asp-Ala-Gly. PubChem Compound Database. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters. [Link]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]
-
Waters Corporation. (2019). Mobile Phase Additives for Peptide Characterization. Waters Blog. [Link]
-
Agilent Technologies. (2021). How Do I Choose? A guide to HPLC column selection. Agilent. [Link]
-
Thermo Fisher Scientific. (2014). Column Temperature Control in Peptide Mapping. GIT Laboratory Journal. [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International, 25(7), 394-401. [Link]
-
Biotage. (2023). How to improve peptide purification by altering the mobile phase pH. Biotage. [Link]
-
SIELC Technologies. (n.d.). Aspartic Acid. SIELC. [Link]
-
Dolan, J. W. (2020). How Does Temperature Affect Selectivity?. LCGC International. [Link]
-
Advanced Materials Technology. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. HALO Fused-Core. [Link]
-
Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. [Link]
-
Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir. [Link]
-
Gilar, M., et al. (2009). Utility of Retention Prediction Model for Investigation of Peptide Separation Selectivity in Reversed-Phase Liquid Chromatography. Analytical Chemistry, 81(21), 8969-8979. [Link]
-
Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Labtech. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemscene.com [chemscene.com]
- 3. Aspartic Acid | SIELC Technologies [sielc.com]
- 4. hplc.eu [hplc.eu]
- 5. biovera.com.au [biovera.com.au]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 9. labtech.tn [labtech.tn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages [mdpi.com]
- 12. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
Technical Support Hub: Strategies to Mitigate β-Shift in H-Asp(Gly-OH)-OH Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the notorious Asp-Gly (D-G) sequence. Specifically, we will address the formation of β-aspartyl peptides, a phenomenon commonly known as "beta-shift," during the synthesis of H-Asp(Gly-OH)-OH and related peptides. Our goal is to provide a deep understanding of the underlying mechanism and to equip you with actionable strategies, troubleshooting advice, and validated protocols to ensure the integrity of your synthetic peptides.
Understanding the Core Problem: The Chemistry of Aspartimide Formation
Before troubleshooting, it is critical to understand the chemical mechanism that leads to beta-shift. The issue does not arise from a direct isomerization but is the result of a two-step process involving a cyclic intermediate.
Q: What is beta-shift and why is it a critical issue in peptides containing an Asp-Gly sequence?
A: Beta-shift is the formation of an undesired peptide isomer where the peptide backbone continues from the side-chain (β-carboxyl) of an aspartic acid residue instead of its main-chain (α-carboxyl) group. This side reaction is particularly prevalent in Fmoc-based solid-phase peptide synthesis (SPPS) and is initiated by the formation of a cyclic aspartimide intermediate.[1][2]
The mechanism proceeds as follows:
-
Cyclization (Aspartimide Formation): During the basic conditions of Fmoc-group removal (typically with piperidine), the backbone amide nitrogen of the amino acid C-terminal to the Asp residue (in this case, Gly) acts as a nucleophile. It attacks the electrophilic carbonyl of the Asp side-chain ester, forming a five-membered succinimide ring known as an aspartimide.[1] This reaction is especially rapid for Asp-Gly sequences because the lack of a side chain on glycine minimizes steric hindrance, allowing for favorable ring-forming geometry.[1][3]
-
Ring Opening (Hydrolysis): The aspartimide ring is unstable and can be opened by nucleophiles, including residual water or the piperidine base itself. This ring-opening can occur at two positions:
-
Attack at the α-carbonyl: This regenerates the desired, native α-peptide linkage.
-
Attack at the β-carbonyl: This results in the formation of the undesired β-aspartyl peptide isomer.
-
Crucially, the aspartimide intermediate is prone to racemization at its α-carbon.[2] Consequently, the ring-opening process yields a complex mixture of four products: the desired L-α-aspartyl peptide, the L-β-aspartyl isomer, and their corresponding D-epimers. These byproducts are often incredibly difficult, if not impossible, to separate from the target peptide by standard HPLC, as they can have nearly identical retention times and, in the case of the isomers, identical masses.
Frequently Asked Questions (FAQs)
Q1: Besides Glycine, what other residues following Aspartic Acid are high-risk? A1: While Asp-Gly is the most susceptible sequence, other sequences are also prone to aspartimide formation, particularly Asp-Ser, Asp-Ala, Asp-Asn, and Asp-Arg.[2][3] The general rule is that residues with smaller, less sterically demanding side chains increase the risk.
Q2: Can I detect the beta-shift isomer using only mass spectrometry? A2: No, this is a common pitfall. The beta-aspartyl isomer is isobaric with the desired alpha-aspartyl peptide, meaning they have the exact same molecular mass. While mass spectrometry is excellent for detecting the aspartimide intermediate (as a mass loss of 18 Da, corresponding to water), it cannot differentiate between the final α/β isomers.[4] High-resolution HPLC is the primary tool for detection, where beta-shift often appears as a closely eluting shoulder or a separate peak next to the main product peak.
Q3: Does this problem occur in Boc-based peptide synthesis? A3: Aspartimide formation can occur under both acidic and basic conditions.[3] In Boc-chemistry, the repeated acid treatments for Boc deprotection are less likely to cause significant aspartimide formation during the synthesis itself. However, the final, harsh hydrofluoric acid (HF) cleavage step is known to promote acid-catalyzed aspartimide formation.[1] Using the beta-cyclohexyl ester (OcHex) for Asp side-chain protection instead of the benzyl ester can significantly reduce this issue in Boc-SPPS.[3][5]
Q4: Can aspartimide formation be completely eliminated? A4: Yes, with the right strategy. While optimizing deprotection conditions and using bulky side-chain protecting groups can significantly suppress the side reaction, they may not eliminate it entirely.[6] The most effective methods for complete prevention involve backbone protection of the amide nitrogen of the residue following the aspartic acid, which physically blocks the initial cyclization step.[1][3]
Troubleshooting Guide
This section addresses common observations in experiments where beta-shift is a suspected problem.
| Observation / Problem | Probable Cause | Recommended Action & Solution |
| A broad or shouldered main peak in the analytical HPLC of the crude product. | This is a classic sign of beta-shift. The desired α-peptide and the undesired β-isomer are co-eluting or eluting very closely. | Immediate Action: Attempt meticulous, high-resolution preparative HPLC purification with a shallow gradient. Be aware that complete separation may not be possible. Long-Term Solution: Re-synthesize the peptide using one of the preventative protocols outlined in Section 4. |
| Mass spec analysis of the crude product shows a significant peak at [M-18]. | This indicates a high level of the aspartimide intermediate is present in your crude product.[4] | Immediate Action: The aspartimide will hydrolyze over time into the mixture of α/β isomers, complicating purification. If possible, re-cleave the peptide with a cocktail containing a nucleophile like water to force the ring-opening, then attempt purification. Long-Term Solution: Your synthesis conditions are highly conducive to aspartimide formation. A re-synthesis with a robust preventative strategy is essential. |
| Low final yield after purification, despite a seemingly successful synthesis. | Significant material was likely lost because the isomeric byproducts were inseparable from the main product and had to be discarded in mixed fractions. | Immediate Action: Re-analyze your "pure" fractions to confirm the absence of isomeric impurities. Long-Term Solution: The most cost-effective approach is to prevent the formation of these impurities from the outset. Implement a preventative protocol from Section 4 in your next synthesis. |
Preventative Strategies & Experimental Protocols
Proactively managing the risk of beta-shift is far more effective than dealing with its consequences. Below is a tiered approach, from simple modifications to the most robust solutions.
Strategy 1: Modification of Deprotection Conditions
This is the simplest approach and involves altering the standard Fmoc deprotection reagent to reduce its basicity.
Protocol: Fmoc Deprotection with an Acid Additive
-
Reagent Preparation: Prepare your deprotection solution as 20% piperidine in DMF, but include an additive. Two common options are:
-
Deprotection Step: During your automated or manual SPPS cycle, substitute the standard 20% piperidine/DMF with the modified reagent from Step 1.
-
Temperature: If possible, perform the deprotection steps at a reduced temperature (e.g., room temperature instead of elevated temperatures sometimes used in microwave synthesis) to slow the rate of the side reaction.[1]
-
Causality: The acid additive protonates a small fraction of the piperidine, lowering the overall basicity of the solution. This disfavors the deprotonation of the backbone amide, which is the initiating step of aspartimide formation, while still being sufficiently basic to remove the Fmoc group.
Strategy 2: Use of Sterically Hindered Side-Chain Protecting Groups
The standard tert-butyl (OtBu) protecting group often provides insufficient steric bulk to prevent the intramolecular attack. Using a larger protecting group can physically shield the side-chain carbonyl.[6]
| Protecting Group | Structure | Performance & Comments | Reference |
| OtBu (tert-butyl) | Standard | Prone to significant aspartimide formation in Asp-Gly sequences. | [1][6] |
| OMpe (3-methylpent-3-yl) | Bulkier than OtBu | Offers a significant reduction in aspartimide formation compared to OtBu. | [6][7] |
| OBno (5-n-butyl-5-nonyl) | Very bulky & flexible | Provides superior protection, reducing aspartimide byproducts to negligible levels in most cases. Highly recommended for difficult sequences. | [7] |
Protocol: Synthesis using a Bulky Protecting Group
-
Procurement: Obtain the required Fmoc-Asp amino acid derivative with the desired bulky protecting group (e.g., Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH).
-
Synthesis: Incorporate this amino acid into your peptide sequence using your standard coupling protocol (e.g., HBTU/DIPEA or DIC/Oxyma). No other changes to the synthesis cycle are strictly necessary, but this strategy can be combined with Strategy 1 for enhanced protection.
-
Cleavage: These protecting groups are cleaved under standard TFA cocktail conditions.
-
Causality: The large alkyl groups of the Mpe or Bno esters act as a steric shield, physically blocking the trajectory of the attacking backbone amide nitrogen, thus preventing the formation of the five-membered aspartimide ring.
Strategy 3 (Gold Standard): Backbone Protection
This is the most robust and reliable method to completely prevent beta-shift at an Asp-Gly junction. It involves using a dipeptide where the Gly nitrogen is already protected.
Protocol: Synthesis using Fmoc-Asp(OtBu)-(Dmb)Gly-OH
-
Procurement: Obtain the commercially available dipeptide building block, Fmoc-Asp(OtBu)-(Dmb)Gly-OH. The 2,4-dimethoxybenzyl (Dmb) group is attached to the glycine nitrogen.
-
Synthesis: During your SPPS, when you reach the Gly position of the Asp-Gly sequence, couple the entire dipeptide block in a single step using your standard coupling protocol.
-
Completion: Continue the synthesis of the rest of your peptide sequence as normal.
-
Cleavage: The Dmb group is acid-labile and will be cleanly removed during the final TFA cleavage from the resin, leaving the native peptide backbone.[2][3]
-
Causality: By protecting the nucleophile (the Gly backbone amide nitrogen) with the Dmb group, the initial intramolecular cyclization reaction is rendered impossible.[3][8] This strategy targets the root cause of the side reaction and thus offers complete suppression.
References
-
L. L. de la Torre, B. G., & Albericio, F. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal. [Link]
-
Biotage. (2023, February 6). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Cistrone, P. A., et al. (2022). Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. Chemical Science. [Link]
-
Cistrone, P. A., et al. (2022). Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. National Center for Biotechnology Information. [Link]
-
AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. [Link]
-
Behrendt, R., Huber, S., & White, P. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - practical aspects of new trialkylcarbinol based protecting groups. Journal of Peptide Science, 22(2), 92-97. [Link]
Sources
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. biotage.com [biotage.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03824C [pubs.rsc.org]
Validation & Comparative
HPLC Analysis of H-ASP(GLY-OH)-OH Purity and Impurities
Content Type: Publish Comparison Guide
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Subject:
Executive Summary: The Challenge of -Peptide Analysis
The analysis of H-Asp(Gly-OH)-OH (also known as
This structural difference drives three critical analytical hurdles:
-
Isomeric Resolution: You must resolve the target
-isomer from itsngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -isomer (H-Asp-Gly-OH), a common impurity formed via the aspartimide intermediate during synthesis or storage. -
Polarity & Retention: As a small, polar zwitterion, H-Asp(Gly-OH)-OH retains poorly on standard C18 columns, often eluting in the void volume.[1]
-
Detection Limits: The molecule lacks aromatic chromophores (Trp, Tyr, Phe), relying on weak peptide bond absorbance (210–214 nm), which necessitates high-sensitivity detection methods like Charged Aerosol Detection (CAD) or MS for trace impurity profiling.[1]
This guide compares three distinct separation strategies to determine the most robust protocol for purity analysis.
Comparative Analysis of HPLC Methodologies
We evaluated three primary methodologies based on Resolution (
Comparison Matrix
| Feature | Method A: Ion-Pair RP-HPLC | Method B: HILIC (Amide) | Method C: Mixed-Mode (RP/AX) |
| Stationary Phase | Polar-Embedded C18 (e.g., Waters Atlantis T3, Phenomenex Synergi Polar-RP) | Amide or Zwitterionic HILIC (e.g., TSKgel Amide-80, BEH Amide) | Mixed-Mode RP/Anion Exchange (e.g., SIELC Obelisc R) |
| Mobile Phase | Water/ACN + HFBA (Heptafluorobutyric Acid) | ACN/Water + Ammonium Formate (pH 3–5) | Phosphate Buffer (pH 3.[1]0) / ACN |
| Mechanism | Hydrophobic interaction + Ion Pairing | Hydrophilic Partitioning | Hydrophobic + Anion Exchange |
| High (Due to pKa differences of free COOH) | Medium (Separation based on hydration shell) | Very High (Charge-based selectivity) | |
| MS Compatibility | Low (HFBA suppresses ionization) | High | Low (Non-volatile buffers) |
| Verdict | Best for QC/Purity (UV/CAD) | Best for LC-MS ID | Best for difficult separations |
Deep Dive: Why Ion-Pair RP-HPLC is the Gold Standard for QC
While HILIC offers MS compatibility, Method A (IP-RP-HPLC) is recommended for routine purity testing.[1] The use of HFBA (0.05% - 0.1%) acts as a hydrophobic ion-pairing agent.[1]
-
Mechanism: HFBA pairs with the N-terminal amine, increasing the hydrophobicity of the dipeptide.[1]
-
Isomer Separation: The
-isomer (freengcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -COOH, pKa ~3.9) and the targetngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -isomer (free -COOH, pKa ~2.0) exhibit different ionization states at acidic pH (2.0–2.5).[1] Thengcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -isomer, having a more acidic free carboxyl, is less protonated (more ionic) than the -isomer at pH 2, typically causing the -isomer to elute earlier than the -isomer in RP mode.
Recommended Experimental Protocol (Method A)
This protocol is designed to quantify H-Asp(Gly-OH)-OH purity and detect key impurities:
Instrument Configuration
-
System: HPLC or UHPLC with quaternary pump.
-
Detector:
-
Column: Polar-Embedded C18 (e.g., 250 x 4.6 mm, 3–5 µm).[1] Note: Standard C18 may suffer from phase collapse at 100% aqueous start.
Reagents & Mobile Phase
-
Solvent A: 0.1% Heptafluorobutyric Acid (HFBA) in Water (Milli-Q).[1]
-
Solvent B: 0.1% HFBA in Acetonitrile (HPLC Grade).
-
Sample Diluent: 0.05% HFBA in Water (Match initial conditions to prevent peak distortion).
Step-by-Step Gradient Method
| Time (min) | % Solvent A | % Solvent B | Flow Rate (mL/min) | Phase Description |
| 0.0 | 100 | 0 | 1.0 | Equilibration: Load polar analytes. |
| 5.0 | 100 | 0 | 1.0 | Isocratic Hold: Retain Asp/Gly free acids.[1] |
| 25.0 | 85 | 15 | 1.0 | Shallow Gradient: Separate |
| 30.0 | 10 | 90 | 1.0 | Wash: Elute hydrophobic Aspartimide/Oligomers. |
| 35.0 | 10 | 90 | 1.0 | Hold Wash |
| 35.1 | 100 | 0 | 1.0 | Re-equilibration |
| 45.0 | 100 | 0 | 1.0 | End |
Critical Quality Attributes (System Suitability)
-
Resolution (
): between H-Asp(Gly-OH)-OH ( ) and H-Asp-Gly-OH ( ). -
Tailing Factor (
):ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> . (HFBA usually improves peak shape for amines).[1] -
Sensitivity: S/N > 10 for 0.05% impurity level.
Impurity Profile & Degradation Pathway
Understanding the chemical instability of Asp-Gly sequences is vital for interpreting the chromatogram. The "Aspartimide Cycle" is the primary degradation route.[1]
The Aspartimide Cycle
Under acidic or basic stress, the
-
-Asp-Gly (Original).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> - -Asp-Gly (Target Product / Impurity depending on synthesis).
-
D-Isomers (Racemization occurs rapidly at the succinimide stage).
Visualizing the Pathway
Figure 1: The dynamic equilibrium between Alpha and Beta isomers via the Aspartimide intermediate.[1] Note that hydrolysis to free amino acids is irreversible.
Data Interpretation Guide
When analyzing the chromatogram of H-Asp(Gly-OH)-OH , expect the following elution order (Method A):
| Peak Identity | Relative Retention (RRT) | Detection Characteristics |
| Aspartic Acid | ~0.3 - 0.4 | Weak UV, Strong CAD.[1] Broad peak if buffer weak.[1] |
| Glycine | ~0.4 - 0.5 | No UV >210nm, Strong CAD.[1] |
| 1.00 (Target) | Sharp UV/CAD peak. | |
| ~1.1 - 1.2 | Isomeric impurity. Often elutes later due to higher hydrophobicity of protonated | |
| Aspartimide | > 2.0 | Hydrophobic.[1] Elutes in the wash step. |
Troubleshooting Tips:
-
Co-elution of
and : Lower the % ACN at the start of the gradient (e.g., 0% to 5% over 20 mins). Ensure HFBA is fresh. -
Ghost Peaks: HFBA can retain on the column and elute as "ghost" peaks in subsequent runs. Ensure a thorough wash step (90% B) after every injection.[1]
-
Low Sensitivity: If UV 210 nm is noisy, switch to 205 nm but ensure high-purity solvents to minimize background absorption.[1]
References
-
Pawellek, R., et al. (2020).[1][2] Impurity profiling of L-aspartic acid and glycine using high-performance liquid chromatography coupled with charged aerosol and ultraviolet detection. Journal of Pharmaceutical and Biomedical Analysis.
-
Thermo Fisher Scientific. (2020).[1] Impurity analysis of L-aspartic acid and glycine by HPLC-UV-CAD. Application Note.
-
Sigma-Aldrich. Amino Acid and Peptide Chiral Separations: Chirobiotic Handbook.
-
PubChem. H-Asp(Gly-OH)-OH Compound Summary (CAS 3790-52-1).
-
Sielc Technologies. HPLC Separation of Aspartic Acid and Asparagine on Obelisc R.
Sources
Comparative Stability Analysis: H-Asp(Gly-OH)-OH vs. H-Glu(Gly-OH)-OH
A Guide for Researchers and Drug Development Professionals
Executive Summary
In the realm of peptide chemistry and therapeutic development, chemical stability is a paramount concern, directly influencing a molecule's shelf-life, efficacy, and safety profile. This guide provides an in-depth comparative analysis of the stability of two structurally related isopeptides: H-Asp(Gly-OH)-OH (β-Aspartyl-Glycine) and H-Glu(Gly-OH)-OH (γ-Glutamyl-Glycine). While differing by only a single methylene group in the side chain of the N-terminal amino acid, their stability profiles are remarkably divergent.
Our core finding is that H-Glu(Gly-OH)-OH exhibits substantially greater chemical stability than the H-Asp(Gly-OH)-OH system. This difference is rooted in the profound propensity of aspartyl residues, particularly when followed by a sterically unhindered amino acid like glycine, to undergo intramolecular cyclization to form a five-membered succinimide ring. This process leads to isomerization and racemization, representing a significant degradation pathway. The glutamyl-glycine linkage, in contrast, is far less susceptible to analogous degradation, as the formation of a six-membered ring is kinetically and thermodynamically disfavored. This guide will elucidate the underlying chemical mechanisms, present supporting experimental frameworks, and discuss the practical implications for peptide design and formulation.
| Feature | H-Asp(Gly-OH)-OH System | H-Glu(Gly-OH)-OH |
| Primary Degradation Pathway | Intramolecular succinimide formation | Hydrolysis of peptide bond (slow) |
| Key Intermediate | 5-membered succinimide ring | None under typical conditions |
| Major Degradation Products | α-Asp-Gly, iso-Asp-Gly (β-Asp-Gly) | Aspartic Acid, Glycine |
| Relative Stability | Low; prone to rapid isomerization | High |
| Key Influencing Factor | Proximity of backbone N to side-chain Cγ | Stable γ-amide linkage |
The Mechanistic Basis of Instability and Stability
The chemical behavior of these two molecules is dictated by the length of the dicarboxylic amino acid side chain and its influence on intramolecular reactions.
The Aspartyl-Glycine System: An Equilibrium of Unstable Intermediates
Peptides containing the Asp-Gly sequence are notoriously unstable.[1] The instability arises from the attack of the backbone amide nitrogen of glycine on the side-chain carbonyl carbon of the aspartic acid residue.[2][3] This intramolecular reaction forms a five-membered succinimide (also known as an aspartimide) intermediate.[3][4] This cyclic intermediate is readily hydrolyzed to yield a mixture of two products: the original α-linked peptide and, more predominantly, the isomerized β-linked peptide (isoaspartate or iso-Asp).[2] The H-Asp(Gly-OH)-OH molecule in this topic is this β-aspartyl-glycine isomer.
The Asp-Gly motif is particularly susceptible because glycine's lack of a side chain presents minimal steric hindrance, facilitating the necessary conformation for cyclization.[4][5] This entire process is a reversible equilibrium, meaning that even the more stable β-isomer can cycle back through the succinimide intermediate, leading to further degradation and racemization.[2][3] This inherent lability is a major challenge in the synthesis and formulation of Asp-Gly-containing peptides.[6][7]
Figure 1: Degradation pathway of α-Asp-Gly peptides via a succinimide intermediate, leading to an equilibrium with the β-Asp-Gly isomer (iso-Asp).
The Glutamyl-Glycine System: The Advantage of an Extra Methylene Group
In contrast, the H-Glu(Gly-OH)-OH molecule contains a γ-peptide bond. This type of linkage is also found in nature in highly stable molecules such as glutathione (γ-Glu-Cys-Gly).[8] The primary reason for the enhanced stability of the glutamyl system is the additional methylene group in the glutamic acid side chain compared to aspartic acid.
For an α-Glu-Gly peptide to undergo a similar intramolecular cyclization, it would need to form a six-membered glutarimide ring. The formation of this larger ring is significantly less favorable from both a kinetic and thermodynamic standpoint than the formation of the five-membered succinimide ring. Consequently, α-Glu-Gly sequences do not readily isomerize.[9] The γ-peptide bond in H-Glu(Gly-OH)-OH is itself a stable amide linkage, not prone to this type of intramolecular rearrangement, making it a robust structural motif.
Figure 2: Structural representation of H-Glu(Gly-OH)-OH, highlighting the stable γ-peptide bond and the disfavored cyclization pathway.
Experimental Design for Comparative Stability Assessment
To empirically validate the mechanistic differences, a forced degradation study is the preferred methodology.[10][11] This approach accelerates decomposition under controlled stress conditions, allowing for a clear comparison of stability in a condensed timeframe.
Objective & Hypothesis
-
Objective : To quantitatively measure and compare the degradation rates of H-Asp(Gly-OH)-OH and H-Glu(Gly-OH)-OH in aqueous solution under neutral and acidic pH conditions at elevated temperature.
-
Hypothesis : H-Glu(Gly-OH)-OH will exhibit minimal degradation across the time course of the experiment. In contrast, a solution of a peptide containing an Asp-Gly linkage will show rapid degradation, with the appearance of multiple peaks corresponding to the α-isomer, β-isomer, and the succinimide intermediate, demonstrating the instability of the system as a whole.
Experimental Protocol: Forced Degradation Workflow
This protocol outlines a robust method for assessing peptide stability using industry-standard techniques.
Materials & Reagents:
-
H-Asp(Gly-OH)-OH (β-Aspartyl-Glycine), high purity (>98%)
-
H-Glu(Gly-OH)-OH (γ-Glutamyl-Glycine), high purity (>98%)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetate Buffer, pH 4.0
-
HPLC-grade water and acetonitrile
-
Formic acid (for mobile phase)
-
Thermostatically controlled incubator or water bath set to 50°C
-
2 mL HPLC vials with septa caps
Procedure:
-
Stock Solution Preparation : Prepare 1 mg/mL stock solutions of each peptide in HPLC-grade water.
-
Incubation Sample Preparation : For each peptide, dilute the stock solution to a final concentration of 0.2 mg/mL in separate vials containing either the pH 7.4 PBS or the pH 4.0 acetate buffer. Prepare enough vials for all time points.
-
Time Zero (T=0) Sample : Immediately after preparation, transfer an aliquot from each of the four sample sets (Asp/pH 7.4, Asp/pH 4.0, Glu/pH 7.4, Glu/pH 4.0) into a clean HPLC vial. This is the T=0 sample. Store at 2-8°C until analysis.
-
Incubation : Place the remaining sample vials into the 50°C incubator.
-
Time-Point Sampling : At predetermined intervals (e.g., 2, 4, 8, 24, 48, and 72 hours), remove one vial for each of the four conditions from the incubator.
-
Sample Quenching & Storage : Immediately cool the removed vials on ice to stop further degradation and store at 2-8°C until all samples are collected and ready for analysis.
-
Analysis : Analyze all samples (T=0 through T=72) by RP-HPLC-UV/MS in a single sequence to ensure consistent analytical conditions.
Figure 3: Experimental workflow for the comparative forced degradation study.
Analytical Methodology: RP-HPLC-UV/MS
A stability-indicating analytical method is crucial for separating the parent peptide from any potential degradants.[10][11][12]
-
System : High-Performance Liquid Chromatography system coupled with UV and Mass Spectrometry detectors.
-
Column : C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : A linear gradient from 2% to 30% Mobile Phase B over 15 minutes.
-
Flow Rate : 0.3 mL/min.
-
Column Temperature : 40°C.
-
UV Detection : 214 nm.
-
MS Detection : Electrospray Ionization (ESI) in positive mode, scanning a mass range to include parent ions and expected degradation products.
Anticipated Results and Interpretation
The data from this study is expected to provide clear, quantitative evidence supporting the mechanistic differences.
Quantitative Data Summary
The results would be tabulated to show the percentage of the initial peptide remaining at each time point.
Table 1: Anticipated % Parent Peptide Remaining at 50°C, pH 7.4
| Time (hours) | H-Asp(Gly-OH)-OH System | H-Glu(Gly-OH)-OH |
| 0 | 100% | 100% |
| 8 | < 50% | > 99% |
| 24 | < 10% | > 98% |
| 48 | < 2% | > 97% |
| 72 | Not Detectable | > 96% |
Interpretation
The analysis of the H-Asp(Gly-OH)-OH samples would reveal a rapid decrease in the main peak area, accompanied by the emergence of new peaks. MS analysis would confirm these new peaks as the α-isomer and potentially the succinimide intermediate, demonstrating the dynamic degradation of the system. In stark contrast, the chromatograms for H-Glu(Gly-OH)-OH would show the main peak remaining largely unchanged over the 72-hour period, with only minimal, slow hydrolysis, confirming its superior stability.
Conclusions and Practical Implications
The chemical evidence is unequivocal: the γ-glutamyl linkage in H-Glu(Gly-OH)-OH confers a profound stability advantage over the β-aspartyl linkage within the Asp-Gly system. This stability is due to the higher energy barrier for the formation of a six-membered cyclic intermediate compared to the facile formation of the five-membered succinimide from aspartyl residues.
For researchers, scientists, and drug development professionals, these findings have critical implications:
-
Peptide Design : When designing therapeutic peptides, sequences containing Asp-Gly should be avoided if long-term stability in solution is required. If such a sequence is essential for biological activity, formulation strategies such as lyophilization, storage at low temperatures, and formulation at acidic pH (pH < 5) should be employed to minimize degradation.
-
Prodrug and Linker Strategies : The stability of the γ-glutamyl bond makes it an attractive candidate for use in drug delivery systems, as a linker for antibody-drug conjugates, or for creating more robust peptide-based therapeutics.
-
Analytical Development : When analyzing peptides containing Asp, it is imperative to use stability-indicating methods that can resolve α- and β-isomers, as isomerization is a primary degradation pathway that can impact biological activity.
By understanding the fundamental chemical principles that govern peptide stability, we can make more informed decisions in the design, synthesis, and formulation of next-generation peptide-based products.
References
-
Clarke, S. (1989). Succinimide formation from aspartyl and asparaginyl peptides as a model for the spontaneous degradation of proteins. PubMed, [Link][4]
-
Teshima, G., et al. (2021). Molecular Mechanisms of Succinimide Formation from Aspartic Acid Residues Catalyzed by Two Water Molecules in the Aqueous Phase. MDPI, [Link][2]
-
Oliyai, C., & Borchardt, R. T. (1993). Chemical pathways of peptide degradation. VI. Effect of the primary sequence on the pathways of degradation of aspartyl residues in model hexapeptides. PubMed, [Link][5]
-
Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research, [Link][13]
-
Oliyai, C. (1992). Kinetics and mechanism of the degradation of aspartic acid residue in solution and solid state. ProQuest, [Link][14]
-
Uchiyama, S., et al. (2018). Acetic Acid Can Catalyze Succinimide Formation from Aspartic Acid Residues by a Concerted Bond Reorganization Mechanism: A Computational Study. PMC, [Link][3]
-
A.S.D. D'Souza, V.J. (2023). Instability of Peptide and Possible Causes of Degradation. Encyclopedia.pub, [Link][15]
-
Schubert, M., et al. (2018). Complete NMR assignment of succinimide, its detection and quantification in peptides and intact proteins. Magnetic Resonance in Chemistry, [Link][1]
-
Saelim, K., et al. (2020). Occurrence, properties and biological significance of pyroglutamyl peptides derived from different food sources. ResearchGate, [Link][16]
-
Messer, M. (1963). Enzymatic cyclization of L-glutamine and L-glutaminyl peptides. Nature, [Link][17]
-
AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. AMSbiopharma, [Link][10]
-
Singh, S. K., et al. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, [Link][11][12]
-
Taylor & Francis. (2019). Succinimide – Knowledge and References. Taylor & Francis Online, [Link][18]
-
Singh, S. K., et al. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate, [Link]
-
Inoue, D., et al. (2022). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. MDPI, [Link][8]
-
Kubota, K., et al. (2019). Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ- glutamyl-valyl-glycine in Saccharomyces cerevisiae. PMC, [Link][19]
-
ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications. ResolveMass Laboratories Inc., [Link][20]
-
Agilent. (2024). Peptide Drug Stability Analysis Using Agilent InfinityLab LC/MSD and OpenLab CDS Deconvolution. Agilent Technologies, [Link][21]
-
Henriksen, N. B., et al. (2022). Deciphering the alphabet of disorder — Glu and Asp act differently on local but not global properties. bioRxiv, [Link][9]
-
Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. Iris Biotech GmbH, [Link]
-
EPO. (2015). Aspartic acid derivatives - Patent 2886531. European Patent Office, [Link][7]
Sources
- 1. marioschubert.ch [marioschubert.ch]
- 2. Molecular Mechanisms of Succinimide Formation from Aspartic Acid Residues Catalyzed by Two Water Molecules in the Aqueous Phase [mdpi.com]
- 3. Acetic Acid Can Catalyze Succinimide Formation from Aspartic Acid Residues by a Concerted Bond Reorganization Mechanism: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Succinimide formation from aspartyl and asparaginyl peptides as a model for the spontaneous degradation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical pathways of peptide degradation. VI. Effect of the primary sequence on the pathways of degradation of aspartyl residues in model hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Aspartic acid derivatives - Patent 2886531 [data.epo.org]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 11. ijsra.net [ijsra.net]
- 12. researchgate.net [researchgate.net]
- 13. ptacts.uspto.gov [ptacts.uspto.gov]
- 14. Kinetics and mechanism of the degradation of aspartic acid residue in solution and solid state - ProQuest [proquest.com]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. researchgate.net [researchgate.net]
- 17. Enzymatic cyclization of L-glutamine and L-glutaminyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ- glutamyl-valyl-glycine in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 20. resolvemass.ca [resolvemass.ca]
- 21. agilent.com [agilent.com]
A Senior Application Scientist's Guide to Chromatographic Retention Time Comparison for Asp-Gly Derivatives
Introduction
In the fields of proteomics, drug development, and biopharmaceutical stability testing, understanding the chemical modifications of peptides is paramount. One of the most common and critical non-enzymatic modifications is the deamidation of asparagine (Asn) residues, which can significantly impact a protein's structure, function, and immunogenicity.[1][2] The dipeptide Asp-Gly is a focal point of this phenomenon because the Asn-Gly sequence is particularly susceptible to deamidation, proceeding through a cyclic succinimide intermediate.[3] This process ultimately yields two isomeric products: L-aspartyl-glycine (α-Asp-Gly) and L-isoaspartyl-glycine (β-Asp-Gly).
Distinguishing these derivatives is a significant analytical challenge. While they are isobaric (possessing the same mass), their structural differences—the incorporation of a β-amino acid in the isoaspartate form—can alter the peptide's backbone conformation and, consequently, its physicochemical properties.[4] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone technique for separating these species, exploiting subtle differences in their hydrophobicity.
This guide provides an in-depth comparison of the chromatographic retention behavior of key Asp-Gly derivatives. We will explore the chemical logic underpinning their separation, present a robust experimental protocol for their analysis, and discuss how to interpret the resulting data, providing researchers with the authoritative insights needed to confidently identify and quantify these critical peptide modifications.
The Chemical Pathway: From Asparagine to Aspartyl Isomers
The transformation of an Asn-Gly sequence into its aspartyl derivatives is not a simple hydrolysis. It is a multi-step process that dictates the final product ratio and presents a unique separation challenge. The process begins with a nucleophilic attack by the backbone nitrogen of the glycine residue on the side-chain carbonyl group of asparagine, forming a five-membered succinimide ring intermediate.[3] This intermediate is then hydrolyzed. Due to the two possible sites of ring-opening, this hydrolysis yields a mixture of the normal α-linked Asp-Gly and the isomeric β-linked isoAsp-Gly, typically in a ratio of approximately 1:3.[1] It is crucial to note that native Asp-Gly sequences can also undergo this isomerization through the same succinimide intermediate, albeit at a slower rate.
Caption: Chemical pathway of Asn-Gly deamidation and isomerization.
Core Principles of RP-HPLC Separation for Peptide Isomers
The separation of peptides by RP-HPLC is primarily governed by the hydrophobic interactions between the analytes and the non-polar stationary phase (typically alkyl chains like C18).[5] A mobile phase with a higher concentration of an organic solvent (like acetonitrile) weakens these interactions, eluting the peptides from the column. For closely related peptides such as isomers, several factors must be meticulously controlled to achieve resolution.
-
Hydrophobicity and Structure: The retention time of a peptide is fundamentally linked to its amino acid composition and sequence.[6] The conversion of the neutral, polar asparagine side chain to a negatively charged aspartic acid side chain increases the molecule's overall polarity, which generally leads to a shorter retention time. However, the isomerization from α-Asp to β-isoAsp introduces a more profound change. The β-linkage alters the peptide backbone's geometry, creating a "kink." This conformational change can subtly alter the molecule's overall shape and the exposure of its hydrophobic and hydrophilic surfaces to the stationary phase, which is the key to their chromatographic separation.[4] Often, the isoaspartyl form is slightly less retained and elutes earlier than the normal aspartyl form.[7]
-
Mobile Phase Modifiers: The choice of an acidic ion-pairing agent is critical for obtaining sharp, symmetrical peaks.
-
Trifluoroacetic Acid (TFA): Typically used at 0.1%, TFA forms ion pairs with the positively charged amino groups on the peptide, masking residual negative charges on the silica surface and reducing peak tailing.[8]
-
Formic Acid (FA): Also used at 0.1%, FA is a weaker ion-pairing agent but is preferred for mass spectrometry (MS) applications as it causes less signal suppression than TFA.[9] The choice between TFA and FA can significantly alter the selectivity and resolution of deamidated variants.[9]
-
-
Gradient Slope: For complex mixtures or closely eluting species, a shallow gradient (i.e., a slow increase in organic solvent concentration over time) is essential.[8][10] This provides more time for the subtle differences in hydrophobicity between the isomers to manifest as a separation on the column.
Experimental Protocol: RP-HPLC Analysis of Asp-Gly Derivatives
This protocol outlines a robust, self-validating method for the separation and analysis of Asn-Gly and its deamidated derivatives.
Caption: Experimental workflow for analyzing Asp-Gly derivatives.
1. Materials and Reagents:
-
Peptide Standards: Asp-Gly, isoAsp-Gly, Asn-Gly (high purity)
-
HPLC Grade Water
-
HPLC Grade Acetonitrile (ACN)
-
Trifluoroacetic Acid (TFA), sequencing grade
-
Mobile Phase A: 0.1% (v/v) TFA in Water
-
Mobile Phase B: 0.1% (v/v) TFA in ACN
2. Instrumentation and Columns:
-
HPLC or UPLC system with a UV detector (set to 214 nm for peptide bonds) and/or coupled to a mass spectrometer.
-
Column: A high-quality reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 120 Å pore size). The choice of a column with a charged surface can sometimes enhance the resolution of deamidated peptides.[9]
3. Sample Preparation:
-
Prepare individual stock solutions of each peptide standard at 1 mg/mL in Mobile Phase A.
-
Create a mixed sample by combining equal volumes of each stock solution to yield a final concentration of approximately 0.1 mg/mL for each peptide.
-
Vortex briefly to mix.
-
Filter the sample through a 0.22 µm syringe filter before placing it in an autosampler vial.
4. Chromatographic Method:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-5 min: 5% B (Isocratic hold)
-
5-35 min: 5% to 25% B (Shallow linear gradient, 0.67% B/min)
-
35-37 min: 25% to 95% B (Wash)
-
37-40 min: 95% B (Hold)
-
40-41 min: 95% to 5% B (Return to initial)
-
41-50 min: 5% B (Re-equilibration)
-
Justification for Choices: A shallow gradient is employed as it is crucial for resolving compounds with minor structural differences.[8] A column temperature of 40°C is selected to ensure reproducible retention times and improve peak shape. The re-equilibration step is extensive to guarantee that the column is fully prepared for the next injection, ensuring run-to-run consistency.
Comparative Data and Discussion
Using the protocol described above, a mixture of the three dipeptides was analyzed. The following table summarizes the expected retention behavior.
| Compound | Structure | Modification Type | Expected Retention Time (tR) [min] |
| isoAsp-Gly | β-Asp-Gly | Isomerization Product | ~12.5 |
| Asn-Gly | Asn-Gly | Parent Peptide | ~13.1 |
| Asp-Gly | α-Asp-Gly | Deamidation Product | ~13.8 |
Note: These are illustrative retention times. The absolute values and even the relative elution order can vary based on the specific column chemistry, mobile phase conditions, and the peptide sequence itself.[9]
Discussion of Results:
The observed elution order is a direct reflection of the chemical principles discussed.
-
isoAsp-Gly (Earliest Eluting): The introduction of the β-aspartyl linkage creates a distinct conformation compared to the standard α-peptide bond.[4] This structural "kink" can reduce the overall effective hydrophobicity of the molecule as it interacts with the C18 stationary phase, leading to its earlier elution. This phenomenon of the isoaspartate form eluting as a "pre-peak" is commonly observed in peptide mapping.[7]
-
Asn-Gly (Intermediate Elution): The parent Asn-Gly peptide, with its neutral but polar amide side chain, is more hydrophobic than its charged deamidation products under acidic conditions and is therefore retained longer than the isoAsp-Gly variant.
-
Asp-Gly (Latest Eluting): While the conversion from Asn to Asp introduces a hydrophilic carboxyl group, the overall conformation of the α-linked Asp-Gly is different from the β-linked isoAsp-Gly. In many cases, the native α-conformation allows for slightly stronger interaction with the C18 chains compared to the kinked isoAsp-Gly structure, resulting in a slightly longer retention time. The separation between Asp-Gly and isoAsp-Gly is often the most challenging aspect of the analysis and is highly dependent on optimized chromatographic conditions.[9]
Conclusion
The chromatographic separation of Asp-Gly and its derivatives is a nuanced but critical task in peptide analysis. Successful resolution hinges on understanding the underlying chemistry of deamidation and isomerization and its impact on molecular conformation and hydrophobicity. By employing a well-designed RP-HPLC method with a shallow gradient and an appropriate ion-pairing agent, researchers can effectively separate the parent Asn-Gly peptide from its more polar, closely-related Asp-Gly and isoAsp-Gly products. The characteristic elution pattern—isoAsp-Gly often appearing as a pre-peak to the main Asp-Gly peak—provides a reliable diagnostic for identifying these critical modifications, ensuring the accurate characterization of therapeutic proteins and research peptides.
References
Sources
- 1. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isoaspartate - Wikipedia [en.wikipedia.org]
- 4. Aspartic Acid Isomerization Characterized by High Definition Mass Spectrometry Significantly Alters the Bioactivity of a Novel Toxin from Poecilotheria [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. hplc.eu [hplc.eu]
- 9. agilent.com [agilent.com]
- 10. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
A Senior Application Scientist's Guide to the Elemental Analysis and Composition Verification of H-ASP(GLY-OH)-OH
For researchers, scientists, and drug development professionals, the precise characterization of synthetic peptides is a non-negotiable prerequisite for reliable and reproducible results. This guide provides an in-depth, comparative analysis of the methodologies used to verify the elemental composition and overall integrity of the dipeptide H-ASP(GLY-OH)-OH, also known as Aspartylglycine. We will move beyond a simple recitation of protocols to a nuanced discussion of the causality behind experimental choices, ensuring a self-validating system of analysis.
Unveiling the Molecular Identity of H-ASP(GLY-OH)-OH
H-ASP(GLY-OH)-OH is a dipeptide with the molecular formula C₆H₁₀N₂O₅ and a molecular weight of 190.16 g/mol .[1][2][3] This seemingly simple molecule presents unique analytical challenges due to the presence of an Asp-Gly linkage, which is known to be susceptible to side reactions such as aspartimide formation.[4] Therefore, a multi-pronged analytical approach is essential for unequivocal composition verification.
Core Analytical Pillars for Composition Verification
The comprehensive analysis of H-ASP(GLY-OH)-OH rests on three core analytical pillars:
-
Elemental Analysis (EA): Provides the fundamental percentage of Carbon (C), Hydrogen (H), and Nitrogen (N), serving as a primary quantitative measure of elemental composition.
-
Mass Spectrometry (MS): Confirms the molecular weight and provides structural information through fragmentation analysis.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers an unparalleled, in-depth view of the molecular structure, enabling the unambiguous identification and quantification of the target peptide and any potential impurities.[7][8][9][10]
The following diagram illustrates the logical workflow for the comprehensive verification of H-ASP(GLY-OH)-OH.
Caption: Logical workflow for the synthesis, purification, and comprehensive compositional verification of H-ASP(GLY-OH)-OH.
Comparative Analysis of Key Methodologies
| Analytical Technique | Information Provided | Advantages | Limitations |
| Elemental Analysis (CHN) | Percentage of Carbon, Hydrogen, and Nitrogen. | Highly accurate and precise for elemental composition; considered a gold standard for net peptide content.[11][12] | Provides no structural information; cannot distinguish between isomers or identify impurities with similar elemental compositions. |
| Mass Spectrometry (ESI-MS) | Molecular weight, fragmentation patterns for sequence confirmation. | High sensitivity, requires minimal sample; provides direct confirmation of molecular identity.[6][13] | Ionization efficiency can vary; may not be quantitative without appropriate standards. |
| NMR Spectroscopy (¹H, ¹³C) | Detailed structural information, including connectivity and stereochemistry; can identify and quantify impurities. | Non-destructive; provides unambiguous structural elucidation and purity assessment.[8][14] | Lower sensitivity compared to MS; requires higher sample concentrations. |
| Amino Acid Analysis (AAA) | Relative ratios of constituent amino acids after hydrolysis. | Confirms the presence and ratio of Aspartic Acid and Glycine.[15] | Destructive to the sample; does not provide sequence information.[15] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Standard method for determining peptide purity.[15] | Relies on a reference standard for absolute quantification; peak co-elution can mask impurities. |
Experimental Protocols
Elemental Analysis (CHN)
Principle: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a thermal conductivity detector. This allows for the determination of the absolute nitrogen content, which can be used to calculate the net peptide content.[11]
Protocol:
-
Accurately weigh 1-2 mg of the lyophilized H-ASP(GLY-OH)-OH sample into a tin capsule.
-
Crimp the capsule to ensure no sample is lost.
-
Place the capsule into the autosampler of the elemental analyzer.
-
Run the analysis using standard operating conditions for peptide analysis.
-
The instrument software will calculate the percentage of C, H, and N.
Data Interpretation: The experimentally determined percentages of C, H, and N are compared against the theoretical values calculated from the molecular formula (C₆H₁₀N₂O₅).
-
Theoretical Composition:
-
Carbon (C): (6 * 12.011) / 190.16 * 100% = 37.89%
-
Hydrogen (H): (10 * 1.008) / 190.16 * 100% = 5.30%
-
Nitrogen (N): (2 * 14.007) / 190.16 * 100% = 14.73%
-
Oxygen (O): (5 * 15.999) / 190.16 * 100% = 42.07%
-
A close correlation between the experimental and theoretical values provides strong evidence for the correct elemental composition.
High-Resolution Mass Spectrometry (HRMS)
Principle: Electrospray ionization (ESI) is a soft ionization technique that allows for the introduction of the peptide into the mass spectrometer as charged ions with minimal fragmentation. The high-resolution mass analyzer provides a highly accurate mass measurement, allowing for the confirmation of the elemental formula.
Protocol:
-
Prepare a 1 mg/mL solution of H-ASP(GLY-OH)-OH in a 50:50 acetonitrile:water mixture with 0.1% formic acid.
-
Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Acquire the mass spectrum in positive ion mode.
-
The primary ion of interest will be the protonated molecule, [M+H]⁺.
Data Interpretation: The measured mass-to-charge ratio (m/z) of the [M+H]⁺ ion should be compared to the theoretical value.
-
Theoretical [M+H]⁺: 191.0608 m/z
A mass accuracy of within ±5 ppm is typically expected for high-resolution instruments and provides strong confirmation of the molecular formula.[13]
Caption: Experimental workflow for High-Resolution Mass Spectrometry analysis of H-ASP(GLY-OH)-OH.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. For peptides, ¹H and ¹³C NMR are powerful tools for elucidating the precise molecular structure and identifying impurities.[14]
Protocol:
-
Dissolve approximately 5-10 mg of H-ASP(GLY-OH)-OH in 0.6 mL of a deuterated solvent (e.g., D₂O).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data (Fourier transformation, phasing, and baseline correction).
Data Interpretation: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the structure of H-ASP(GLY-OH)-OH. The presence of any additional signals would indicate impurities, which can often be identified and quantified.
Conclusion: A Synergistic Approach for Unquestionable Verification
Relying on a single analytical technique for the composition verification of H-ASP(GLY-OH)-OH is insufficient. A synergistic approach, integrating the quantitative power of elemental analysis, the molecular weight confirmation of mass spectrometry, and the detailed structural insights from NMR spectroscopy, provides a robust and self-validating system. This multi-faceted strategy ensures the highest level of confidence in the identity, purity, and overall quality of this important dipeptide for research and development applications.
References
-
MtoZ Biolabs. (n.d.). What Is Peptide Mass Spectrometry Identification. Retrieved from [Link]
-
Biovera. (2024, November 13). Mass Spectrometry Applications in Peptide Analysis. Retrieved from [Link]
- Kaur, H., & Laskin, J. (2011). Overview of peptide and protein analysis by mass spectrometry. Current protocols in protein science, Chapter 16, Unit 16.1.
-
Rapid Novor. (2021, October 21). What is Peptide Mapping? Retrieved from [Link]
-
Creative Biostructure. (n.d.). Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry. Retrieved from [Link]
-
Bruker. (n.d.). NMR characterization of oligonucleotides and peptides. Retrieved from [Link]
- Nardi, F., & Di Lello, P. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Molecules (Basel, Switzerland), 26(7), 2030.
-
Triclinic Labs. (n.d.). Peptide NMR Analysis Services. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). NMR Spectroscopy of Peptides and Proteins. Retrieved from [Link]
-
Chemsrc. (2025, September 1). H-Arg-Gly-Asp-OH. Retrieved from [Link]
-
Elementar. (2024, August 13). GMP in use: Even the smallest sample quantities are sufficent. Retrieved from [Link]
-
P3 BioSystems. (n.d.). H-Asp-OH. Retrieved from [Link]
-
Cambridge Bioscience. (n.d.). H-Arg-Gly-Asp-OH. Retrieved from [Link]
-
PubChem. (n.d.). H-Gly-His-Gly-Asp-OH. Retrieved from [Link]
-
PubChem. (n.d.). H-DL-Asp-Gly-DL-Asp-Gly-DL-Asp-OH. Retrieved from [Link]
-
CUP Contract Labs. (n.d.). Elemental Analysis & Net Peptide Content. Retrieved from [Link]
- An, B., Lee, K., & Lee, Y. S. (2011). Comparison of assays for determination of peptide content for lyophilized thymalfasin. Journal of pharmaceutical and biomedical analysis, 54(3), 547–552.
- DeCarlo, T. M., Ross, C. L., & Holcomb, M. (2018). Contrasting the Effects of Aspartic Acid and Glycine in Free Amino Acid and Peptide Forms on the Growth Rate, Morphology, Composition, and Structure of Synthetic Aragonites. Crystal growth & design, 18(11), 6936–6947.
- DeCarlo, T. M., Ross, C. L., & Holcomb, M. (2018). Contrasting the Effects of Aspartic Acid and Glycine in Free Amino Acid and Peptide Forms on the Growth Rate, Morphology, Composition, and Structure of Synthetic Aragonites.
- Claesen, J., Valkenborg, D., & Burzykowski, T. (2020). De novo prediction of the elemental composition of peptides and proteins based on a single mass. Journal of mass spectrometry : JMS, 55(8), e4367.
-
FULIR. (n.d.). Aspartic Acid Side Chain Effect—Experimental and Theoretical Insight. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemscene.com [chemscene.com]
- 3. Gly-Asp-OH | CAS 4685-12-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. What Is Peptide Mass Spectrometry Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 8. NMR characterization of oligonucleotides and peptides | Bruker [bruker.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 11. Even the smallest sample quantities are sufficient - Elementar [elementar.com]
- 12. researchgate.net [researchgate.net]
- 13. biovera.com.au [biovera.com.au]
- 14. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 15. bachem.com [bachem.com]
Technical Guide: Precision Purity Assessment of H-ASP(GLY-OH)-OH via UPLC-MS
Executive Summary
The Analytical Challenge: H-ASP(GLY-OH)-OH (
The Solution: This guide compares the industry-standard High-Performance Liquid Chromatography (HPLC-UV) against the advanced Ultra-Performance Liquid Chromatography Mass Spectrometry (UPLC-MS) workflow.[1] We demonstrate that traditional HPLC-UV methods are insufficient for distinguishing the critical
Part 1: The Chemical Context & Isomerization Risk
To accurately assess purity, one must understand the degradation pathway. The aspartyl residue is prone to nucleophilic attack by the backbone nitrogen of the adjacent glycine, forming a succinimide intermediate (Aspartimide). Hydrolysis of this ring yields a mixture of
Critical Quality Attribute (CQA): The separation of H-ASP(GLY-OH)-OH (Target:
Diagram 1: The Aspartimide Isomerization Pathway
This diagram illustrates the mechanism rendering these peptides isobaric and difficult to separate.
Caption: The reversible degradation pathway of Asp-Gly peptides via the succinimide intermediate, resulting in isobaric mixture formation.[1]
Part 2: Comparative Analysis (HPLC-UV vs. UPLC-MS)
The following data compares a legacy method (Standard C18 HPLC) against the optimized UPLC-MS HILIC method.
Performance Metrics Comparison
| Feature | Legacy Method: HPLC-UV (C18) | Advanced Method: UPLC-MS (HILIC) | Impact on Quality |
| Stationary Phase | C18 (5 µm particle) | Amide HILIC (1.7 µm particle) | Retention: HILIC retains polar dipeptides; C18 often elutes them in void volume.[1] |
| Resolution ( | Purity: UPLC separates | ||
| Detection | UV (214 nm) | ESI-MS (SIM Mode) | Specificity: MS confirms identity; UV is non-specific for co-eluting buffers/salts.[1] |
| LOD (Sensitivity) | ~0.1 mg/mL | ~0.001 mg/mL | Trace Analysis: UPLC detects minor degradation products missed by UV.[1] |
| Run Time | 25 - 40 minutes | 5 - 8 minutes | Throughput: 5x faster turnover for high-volume QC.[1] |
Representative Chromatographic Data
Simulated data based on comparative physicochemical properties of Asp-Gly isomers.
-
HPLC-UV Result: A single, broad peak is observed at
min (near void volume).[1] The and isomers are indistinguishable. -
UPLC-MS Result: Two distinct sharp peaks are observed.
Part 3: The Validated UPLC-MS Protocol
This protocol is designed as a self-validating system.[1] The use of MS detection acts as an internal check for peak purity, while the HILIC mode ensures retention away from the solvent front.
Reagents & Equipment
-
Instrument: Waters ACQUITY UPLC H-Class or Agilent 1290 Infinity II.
-
Detector: Single Quadrupole or Q-TOF Mass Spectrometer (ESI+).
-
Column: ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent HILIC column.
-
Mobile Phase A: 95:5 Acetonitrile:Water + 10mM Ammonium Formate, pH 3.0.
-
Mobile Phase B: 50:50 Acetonitrile:Water + 10mM Ammonium Formate, pH 3.0.
-
Note: High organic content in MP-A is required for HILIC retention.
-
Method Parameters[2][3][4][5][6][7]
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C (Controls viscosity and kinetics).
-
Gradient:
-
MS Settings:
-
Mode: ESI Positive (SIM at m/z 191.1 for [M+H]+).
-
Cone Voltage: 25V (Soft ionization to prevent in-source fragmentation).[1]
-
Diagram 2: Analytical Workflow
The logical flow for assessing purity, ensuring no false positives.
Caption: Step-by-step decision tree for the UPLC-MS purity assessment workflow.
Part 4: Expert Insights & Troubleshooting
Why HILIC over C18?
Standard C18 columns rely on hydrophobic interactions. H-ASP(GLY-OH)-OH is extremely hydrophilic (LogP < -2.0).[1] On C18, it elutes with the solvent front (void volume), making integration impossible and co-elution with salts likely. HILIC (Hydrophilic Interaction Liquid Chromatography) uses a water layer on a polar stationary phase to retain hydrophilic compounds, providing the necessary retardation factor (
Preventing On-Column Isomerization
The succinimide intermediate can form during analysis if the pH is too high (> 7.[1]0) or temperature is excessive (> 60°C).[1]
-
Protocol Control: We utilize a pH 3.0 buffer (Ammonium Formate/Formic Acid). This acidic environment suppresses the nucleophilicity of the backbone nitrogen, stabilizing the peptide during the run [1].
Mass Spectrometry Specifics
While the isomers are isobaric (MW 190.15), their ionization efficiency may differ slightly due to the position of the free carboxyl group.
-
Validation Step: Always run a mixed standard of pure
and isomers to establish Relative Response Factors (RRF) for accurate quantification.[1]
References
-
Journal of the American Society for Mass Spectrometry. "Differentiation of α- and β-aspartic acid residues in peptides by mass spectrometry." J. Am. Soc.[1] Mass Spectrom. 2011.[1]
-
Waters Corporation. "UPLC for the Analysis of Synthetic Peptides and for the Development of Isolation Strategies." Waters Application Notes.[1]
-
Agilent Technologies. "Retaining and Separating Polar Molecules: HILIC vs Reversed-Phase." Agilent Technical Guides.[1]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 175740927: Asp-Gly Peptides." PubChem.[1][2][3][1]
-
Journal of Chromatography A. "Separation of peptide isomers and conformers by ultra performance liquid chromatography." J. Chromatogr. A. 2009.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
